molecular formula C10H9ClO4 B092811 Dimethyl 2-chloroterephthalate CAS No. 18643-84-0

Dimethyl 2-chloroterephthalate

Cat. No.: B092811
CAS No.: 18643-84-0
M. Wt: 228.63 g/mol
InChI Key: FUFFCPIFRICMFH-UHFFFAOYSA-N
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Description

Dimethyl 2-chloroterephthalate (CAS 18643-84-0) is a chemical reagent utilized by researchers as a standard in analytical method development and separation science. It can be analyzed by reverse-phase (RP) high-performance liquid chromatography (HPLC) with a simple mobile phase of acetonitrile, water, and phosphoric acid; for Mass-Spectrometry (MS) compatible applications, the phosphoric acid can be substituted with formic acid . This scalable method is suitable for pharmacokinetic studies and for the isolation of impurities in preparative separation . The molecular formula of this compound is C 10 H 9 ClO 4 and it has a recorded LogP value of 2.37 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-chlorobenzene-1,4-dicarboxylate
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InChI

InChI=1S/C10H9ClO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FUFFCPIFRICMFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Source PubChem
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DSSTOX Substance ID

DTXSID80171904
Record name Dimethyl 2-chloroterephthalate
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Molecular Weight

228.63 g/mol
Source PubChem
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CAS No.

18643-84-0
Record name 1,4-Benzenedicarboxylic acid, 2-chloro-, 1,4-dimethyl ester
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Record name Dimethyl 2-chloroterephthalate
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Record name Dimethyl 2-chloroterephthalate
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Record name Dimethyl 2-chloroterephthalate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dimethyl 2-Chloroterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl 2-chloroterephthalate is a valuable diester intermediate, primarily utilized in the synthesis of specialized polymers and as a building block in the development of novel pharmaceutical and agrochemical compounds. Its unique structure, featuring a chlorinated aromatic ring with two methyl ester groups in a para-configuration, imparts specific properties to downstream materials. This guide provides a comprehensive technical overview of the principal synthetic pathways for this compound. We will explore two core strategies: the direct esterification of 2-chloroterephthalic acid and a sequential approach involving the controlled chlorination of a terephthaloyl precursor followed by esterification. This document is intended for researchers, chemists, and process development professionals, offering field-proven insights, detailed experimental protocols, and an analysis of the causality behind critical process choices to ensure both scientific integrity and practical applicability.

Introduction

The strategic placement of a chlorine atom on the terephthalate backbone significantly alters the electronic and steric properties of the molecule compared to its non-halogenated counterpart, dimethyl terephthalate (DMT). This modification can enhance thermal stability, flame retardancy, and chemical resistance in polyesters, or serve as a reactive handle for further functionalization in fine chemical synthesis. The successful and efficient synthesis of this compound is therefore a critical enabling step for innovation in these fields. The selection of a synthetic route is often dictated by factors such as the availability and cost of starting materials, desired product purity, and scalability. This guide will dissect the most prevalent and logical synthesis strategies, providing the necessary detail for laboratory replication and process optimization.

Chapter 1: Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic analysis of this compound reveals two primary and logical disconnections. The most straightforward approach involves the formation of the ester linkages from the corresponding carboxylic acid, 2-chloroterephthalic acid. An alternative strategy recognizes the potential difficulty in sourcing this chlorinated acid and instead begins with a more common terephthalate precursor, introducing the chlorine atom onto the aromatic ring before or after the formation of an esterifiable intermediate.

These two approaches are outlined as follows:

  • Pathway A: Direct Esterification. This pathway begins with 2-chloroterephthalic acid and converts it to the dimethyl ester, typically through a Fischer-Speier esterification reaction with methanol.

  • Pathway B: Chlorination-Esterification Sequence. This pathway starts with the more readily available terephthaloyl chloride. A controlled chlorination reaction yields 2-chloroterephthaloyl chloride, which is then subsequently esterified with methanol.

Synthesis_Pathways cluster_A Pathway A cluster_B Pathway B D2CT Dimethyl 2-Chloroterephthalate CTA 2-Chloroterephthalic Acid CTA->D2CT Esterification TC Terephthaloyl Chloride CTC 2-Chloroterephthaloyl Chloride TC->CTC Chlorination CTC->D2CT Esterification Methanol1 Methanol Methanol2 Methanol Chlorine Chlorine (Cl2)

Caption: High-level overview of the two primary synthetic pathways to this compound.

Chapter 2: Pathway A: Direct Esterification of 2-Chloroterephthalic Acid

This pathway is the most direct route when the starting carboxylic acid is available. The core of this method is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Mechanistic Principles

The reaction proceeds via nucleophilic acyl substitution. The acid catalyst (commonly H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this carbon. Following a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product.

The overall reaction is an equilibrium process: 2-Chloroterephthalic Acid + 2 CH₃OH ⇌ this compound + 2 H₂O

To drive the reaction to completion, an excess of methanol is typically used, which acts as both a reagent and a solvent, shifting the equilibrium towards the products as dictated by Le Châtelier's principle.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • 2-Chloroterephthalic Acid (1 mole equivalent)

  • Methanol (Anhydrous, 20-40 mole equivalents)

  • Sulfuric Acid (Concentrated, 98%, 0.1-0.2 mole equivalents)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Dichloromethane or Diethyl Ether for extraction

Procedure:

  • Reaction Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 2-chloroterephthalic acid and an excess of anhydrous methanol to the flask.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid to the mixture. The addition is exothermic and should be done with caution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain this temperature for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Workup - Neutralization: Redissolve the residue in dichloromethane or diethyl ether. Carefully transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. Causality Note: The bicarbonate wash is critical to remove the acid catalyst, which could otherwise promote the reverse hydrolysis reaction during storage or further processing.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by vacuum distillation to yield a white crystalline solid.

Process Parameters and Optimization

The efficiency of the esterification is highly dependent on several factors.

ParameterTypical RangeRationale & Field Insights
Methanol:Acid Ratio 20:1 to 40:1 (molar)A large excess of methanol is crucial to drive the equilibrium forward, maximizing the conversion of the diacid.[1][2]
Catalyst Loading 5-10 mol% (vs. diacid)Sufficient catalyst is needed for a reasonable reaction rate. Higher loadings can lead to side reactions and complicate purification.
Temperature Reflux (~65 °C)Higher temperatures accelerate the reaction rate. Refluxing in methanol provides a stable and convenient operating temperature.[2]
Reaction Time 4 - 12 hoursReaction time is determined by monitoring for the disappearance of the starting material. Prolonged times offer diminishing returns.

Chapter 3: Pathway B: Chlorination-Esterification Sequence

This two-step pathway is often preferred in industrial settings where terephthaloyl chloride is a more accessible and cost-effective starting material than its chlorinated acid counterpart.[3][4]

Synthesis of 2-Chloroterephthaloyl Chloride

The first step involves the selective monochlorination of terephthaloyl chloride via electrophilic aromatic substitution.

Mechanism: The reaction requires a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃), which polarizes the Cl-Cl bond, creating a potent electrophile ("Cl⁺"). This electrophile attacks the electron-rich aromatic ring. The electron-withdrawing nature of the two acid chloride groups deactivates the ring, making the reaction controllable to favor the formation of the monochlorinated product over di- or tri-chlorinated species.[4]

Experimental Protocol: Controlled Chlorination This protocol is adapted from patent literature and requires specialized equipment for handling molten reagents and chlorine gas.[3][4]

Materials:

  • Terephthaloyl Chloride (TPC)

  • Anhydrous Ferric Chloride (FeCl₃)

  • Chlorine Gas (Cl₂)

Procedure:

  • Reaction Setup: Charge a glass-lined reactor suitable for high temperatures and corrosive materials with terephthaloyl chloride. Heat the vessel to melt the TPC (m.p. ~83°C), typically to a temperature between 120-160°C.[3]

  • Catalyst Addition: Add anhydrous ferric chloride (typically >0.1% by weight) to the molten TPC.[4]

  • Chlorination: Bubble chlorine gas through the molten, stirred mixture. The reaction is maintained at 140-160°C for 8-17 hours.[3]

  • Monitoring and Quenching: The reaction progress is monitored by gas chromatography (GC) to achieve the desired concentration of 2-chloroterephthaloyl chloride (typically 30-41% by weight in the reaction mixture).[3]

  • Isolation: Once the target composition is reached, the reaction is stopped, and the mixture is cooled. The 2-chloroterephthaloyl chloride can be isolated from the unreacted TPC and dichlorinated byproducts via fractional vacuum distillation.[4]

Esterification of 2-Chloroterephthaloyl Chloride

Acid chlorides are highly reactive acylating agents and react readily with alcohols without the need for an acid catalyst.

Mechanism: The reaction is a straightforward nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of methanol attacks the electrophilic carbonyl carbon of the acid chloride. The tetrahedral intermediate formed then collapses, expelling a chloride ion and forming a protonated ester. A weak base (such as another molecule of methanol or pyridine, if added) removes the proton to yield the final ester and hydrogen chloride (HCl) as a byproduct.

Esterification_Workflow start Start setup Combine 2-Chloroterephthaloyl Chloride and Anhydrous Methanol in flask under N2 start->setup cool Cool reaction mixture in ice bath (0°C) setup->cool add Slowly add Pyridine (optional base) cool->add react Stir at room temperature for 1-2 hours add->react monitor Monitor reaction by TLC/GC react->monitor workup Quench with water, extract with ether monitor->workup If complete wash Wash organic layer with dilute HCl, NaHCO3, and brine workup->wash dry Dry over MgSO4, filter wash->dry evap Evaporate solvent (Rotovap) dry->evap purify Purify by recrystallization or distillation evap->purify end Pure Dimethyl 2-Chloroterephthalate purify->end

Caption: Experimental workflow for the esterification of 2-chloroterephthaloyl chloride.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap (to neutralize HCl gas), dissolve 2-chloroterephthaloyl chloride in an inert solvent like dichloromethane or use an excess of methanol directly.

  • Alcohol Addition: Cool the flask in an ice bath. Slowly add anhydrous methanol (at least 2.2 equivalents) to the stirred solution. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Workup: Slowly pour the reaction mixture into ice-water to quench any unreacted acid chloride. Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with water, a dilute sodium bicarbonate solution, and brine. Dry the organic phase, filter, and remove the solvent under reduced pressure. The resulting solid can be further purified as described in Pathway A.

Chapter 4: Purification and Analytical Characterization

Regardless of the synthetic pathway chosen, the final product requires purification and rigorous characterization to confirm its identity and purity.

Purification Methods:

  • Recrystallization: Methanol is often a suitable solvent for recrystallization, as the product is sparingly soluble at low temperatures but readily soluble when hot.

  • Vacuum Distillation: For larger scales or to remove non-volatile impurities, distillation under high vacuum is effective.

Analytical Data:

Technique Expected Result for this compound
¹H NMR Two singlets for the two non-equivalent methyl ester protons (~3.9 ppm). A set of multiplets or distinct signals for the three aromatic protons in the 7.5-8.0 ppm range.
¹³C NMR Signals for the two distinct methyl carbons (~53 ppm), two distinct ester carbonyl carbons (~165 ppm), and six unique aromatic carbons.
IR Spectroscopy Strong C=O stretching absorption for the ester carbonyl group (~1720-1740 cm⁻¹). C-O stretching absorptions (~1100-1300 cm⁻¹). C-Cl stretching absorption (~700-800 cm⁻¹).
Mass Spec (EI) Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₀H₉ClO₄. Characteristic isotope pattern for one chlorine atom (M⁺ and M+2 peaks in ~3:1 ratio).

| Melting Point | A sharp melting point consistent with the literature value for the pure compound. |

Chapter 5: Safety Considerations

All synthetic procedures described herein must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Corrosive Reagents: Concentrated sulfuric acid and acid chlorides (terephthaloyl chloride, 2-chloroterephthaloyl chloride) are highly corrosive and react violently with water. Handle with extreme care.

  • Toxic Reagents: Methanol is toxic and flammable. Chlorine gas is extremely toxic and a severe respiratory irritant. It must be handled in a dedicated, contained system.

  • Byproducts: The esterification of acid chlorides generates HCl gas, which is corrosive and toxic. This must be neutralized using a base trap (e.g., a bubbler with NaOH solution).

  • Exothermic Reactions: The addition of sulfuric acid to methanol and the reaction of acid chlorides with methanol are exothermic and must be controlled by slow addition and external cooling.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways. The direct esterification of 2-chloroterephthalic acid (Pathway A) is mechanistically simple and ideal for laboratory-scale synthesis when the starting acid is readily available. For larger-scale or industrial applications, the chlorination of terephthaloyl chloride followed by esterification (Pathway B) often presents a more economically viable route, starting from more common bulk chemicals.[3][4] The choice of method ultimately depends on a careful evaluation of starting material cost, scalability, and the specific purity requirements of the final application. Both routes, when executed with an understanding of the underlying chemical principles and appropriate safety precautions, provide reliable access to this important chemical intermediate.

References

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An In-Depth Technical Guide to Dimethyl 2-chloroterephthalate: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold for Pharmaceutical Innovation

Dimethyl 2-chloroterephthalate (CAS No. 18643-84-0) is a synthetically versatile aromatic compound that has garnered increasing interest within the scientific community, particularly in the realm of medicinal chemistry and drug development.[1][2][3][4] Its unique structural motif, featuring a chlorinated benzene ring with two methyl ester functionalities, provides a valuable platform for the construction of complex molecular architectures. This guide, designed for the discerning researcher, offers a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its emerging applications as a key building block in the synthesis of novel therapeutic agents. The strategic placement of the chlorine atom and the ester groups allows for a multitude of chemical transformations, making it an attractive starting material for the synthesis of diverse compound libraries.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 18643-84-0[1][2][3][4][5]
Molecular Formula C₁₀H₉ClO₄[2][3][5]
Molecular Weight 228.63 g/mol [2][3][5]
Appearance White to off-white crystalline powderInferred from related compounds
LogP 2.37[5]
InChI Key FUFFCPIFRICMFH-UHFFFAOYSA-N[3][5]

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl ester groups. The aromatic protons will likely appear as a complex multiplet in the range of 7.5-8.0 ppm. The two methyl groups, being in slightly different chemical environments due to the adjacent chlorine atom, may appear as two distinct singlets around 3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons, the carbonyl carbons of the ester groups, and the methyl carbons. The chlorinated aromatic carbon will be significantly shifted compared to the other aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester groups (around 1720-1740 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-Cl stretching in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 228, along with a characteristic isotopic pattern (M+2) at m/z 230 due to the presence of the chlorine-37 isotope.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a two-step process starting from the readily available terephthaloyl chloride. This synthetic strategy leverages a classical electrophilic aromatic substitution followed by esterification.

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Esterification A Terephthaloyl Chloride D 2-Chloroterephthaloyl Chloride A->D Electrophilic Aromatic Substitution B Chlorine (Cl₂) B->D C Lewis Acid Catalyst (e.g., FeCl₃ or AlCl₃) C->D F This compound D->F Nucleophilic Acyl Substitution E Methanol (CH₃OH) E->F

Caption: A two-step workflow for the synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 2-Chloroterephthaloyl Chloride

This procedure is adapted from established methods for the chlorination of terephthaloyl chloride.[11]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, place terephthaloyl chloride.

  • Catalyst Addition: Add a catalytic amount of anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) to the flask.

  • Chlorination: While stirring, bubble chlorine gas (Cl₂) through the molten terephthaloyl chloride at a controlled rate. The reaction is typically carried out at an elevated temperature to facilitate the reaction.

  • Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the formation of the desired monochlorinated product and minimize the formation of dichlorinated byproducts.

  • Work-up: Once the desired conversion is achieved, the reaction mixture is cooled, and the excess chlorine is removed. The crude 2-chloroterephthaloyl chloride can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This esterification protocol is based on standard procedures for the conversion of acid chlorides to esters.

  • Reaction Setup: In a clean, dry flask, dissolve the purified 2-chloroterephthaloyl chloride in an excess of anhydrous methanol.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating and stirring. The reaction is exothermic, and the addition of methanol should be done cautiously.

  • Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or GC to track the disappearance of the starting material.

  • Work-up: Upon completion, the excess methanol is removed under reduced pressure. The resulting crude product is then dissolved in a suitable organic solvent, such as diethyl ether, and washed with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as methanol/water.

Applications in Drug Development: A Versatile Intermediate

The true value of this compound for drug development professionals lies in its utility as a versatile chemical intermediate.[12][13][14][15] The presence of multiple reactive sites allows for the strategic introduction of various functional groups, enabling the synthesis of a wide array of complex molecules with potential therapeutic applications.

Applications cluster_0 Potential Synthetic Transformations cluster_1 Potential Therapeutic Scaffolds A This compound B Nucleophilic Aromatic Substitution (Displacement of Chlorine) A->B C Hydrolysis of Esters to Carboxylic Acids A->C D Amidation of Esters to Amides A->D E Reduction of Esters to Alcohols A->E F Heterocyclic Compounds B->F G Novel Carboxylic Acid Derivatives C->G H Polyamides and Peptidomimetics D->H I Bioactive Alcohols E->I

Caption: Synthetic utility of this compound in generating diverse molecular scaffolds.

While specific examples of marketed drugs directly synthesized from this compound are not widely documented in publicly available literature, its potential as a building block is evident from patent literature and the known reactivity of its functional groups. For instance, the chlorine atom can be displaced by various nucleophiles, such as amines, thiols, or alcohols, to introduce diverse side chains. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be coupled with amines to form amides, or they can be directly converted to amides. These transformations open up avenues for the synthesis of compounds with potential applications as enzyme inhibitors, receptor antagonists, or other bioactive molecules.

The broader class of terephthalic acid derivatives has been utilized in the synthesis of various pharmaceuticals, underscoring the potential of this compound as a valuable starting material.[12][14][15]

Conclusion and Future Perspectives

This compound is a readily accessible and highly functionalized aromatic compound with significant potential as a building block in organic synthesis, particularly in the field of drug discovery. Its straightforward synthesis and the presence of multiple reactive handles make it an attractive starting point for the generation of diverse molecular scaffolds. As the demand for novel and effective therapeutic agents continues to grow, the exploration of versatile intermediates like this compound will undoubtedly play a crucial role in the future of medicinal chemistry. Further research into its applications and the development of novel synthetic methodologies will continue to unlock its full potential for the creation of innovative drug candidates.

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An In-Depth Technical Guide to Dimethyl 2-Chloroterephthalate: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-chloroterephthalate, a chlorinated derivative of dimethyl terephthalate, presents a unique molecular scaffold with potential applications in polymer chemistry and as a building block in the synthesis of fine chemicals and pharmaceutical intermediates. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and outlines established synthetic strategies for its preparation. While detailed experimental data and specific applications remain somewhat nascent in publicly accessible literature, this document consolidates available information and provides logical frameworks for its synthesis, characterization, and potential utilization in the development of novel materials and molecules.

Introduction: Unveiling a Functionalized Terephthalate Monomer

This compound, with the IUPAC name dimethyl 2-chlorobenzene-1,4-dicarboxylate, is a distinct molecule within the broader family of terephthalic acid esters. The introduction of a chlorine atom onto the aromatic ring at the 2-position significantly alters the electronic properties and steric environment of the parent dimethyl terephthalate molecule. This substitution is anticipated to influence its reactivity, solubility, and the properties of polymers derived from it, making it a compound of interest for researchers seeking to fine-tune the characteristics of polyesters and other macromolecules. Furthermore, the chloro-substituent can serve as a reactive handle for further chemical modifications, opening avenues for the synthesis of more complex molecules relevant to drug discovery and materials science.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below, providing a baseline for its handling and application in a research setting.

Molecular Identity
IdentifierValue
IUPAC Name dimethyl 2-chlorobenzene-1,4-dicarboxylate
Synonyms Dimethyl chloroterephthalate, 1,4-Benzenedicarboxylic acid, 2-chloro-, dimethyl ester
CAS Number 18643-84-0[1][2]
Molecular Formula C₁₀H₉ClO₄[1]
Molecular Weight 228.63 g/mol [1]
Structural Representation

The molecular structure of this compound is characterized by a central benzene ring substituted with two methyl ester groups at positions 1 and 4, and a chlorine atom at position 2.

Caption: 2D structure of this compound.

Synthesis and Characterization: A Practical Guide

While specific, detailed experimental procedures for the synthesis of this compound are not abundantly available in peer-reviewed literature, its synthesis can be logically approached through the esterification of its corresponding carboxylic acid, 2-chloroterephthalic acid.

Synthetic Pathway

The most direct route to this compound is the Fischer esterification of 2-chloroterephthalic acid with methanol in the presence of an acid catalyst.

Synthesis_Pathway 2-Chloroterephthalic_Acid 2-Chloroterephthalic Acid Dimethyl_2-chloroterephthalate This compound 2-Chloroterephthalic_Acid->Dimethyl_2-chloroterephthalate Esterification Methanol Methanol (excess) Methanol->Dimethyl_2-chloroterephthalate Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Dimethyl_2-chloroterephthalate Water Water Dimethyl_2-chloroterephthalate->Water Byproduct

Caption: Synthetic pathway for this compound.

Experimental Protocol: Esterification of 2-Chloroterephthalic Acid

This protocol is a generalized procedure based on standard Fischer esterification methods. Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve high yields.

Materials:

  • 2-Chloroterephthalic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (or other suitable acid catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloroterephthalic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots via techniques like HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography.

Characterization

Due to the limited availability of specific spectral data for this compound, the following are expected characteristic signals based on its structure and data from analogous compounds.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the three aromatic protons and the six protons of the two methyl ester groups. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the chloro and ester substituents.

  • ¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the aromatic carbons (including the carbon bearing the chlorine atom and the carbons attached to the ester groups), the carbonyl carbons of the ester groups, and the methyl carbons of the ester groups.

3.3.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for:

  • C=O stretching of the ester groups (typically around 1720 cm⁻¹)

  • C-O stretching of the ester groups

  • Aromatic C-H and C=C stretching

  • C-Cl stretching

3.3.3. Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (228.63 g/mol ), along with characteristic isotopic peaks due to the presence of chlorine.

Applications in Polymer Chemistry and Drug Development

While specific industrial applications of this compound are not widely documented, its structure suggests potential utility in several areas.

Monomer for Specialty Polyesters

This compound can be used as a monomer in polycondensation reactions with various diols to synthesize novel polyesters. The presence of the chlorine atom can impart specific properties to the resulting polymer, such as:

  • Modified Thermal Properties: The chloro-substituent may alter the glass transition temperature (Tg) and melting point (Tm) of the polyester compared to its non-chlorinated counterpart.

  • Flame Retardancy: The incorporation of chlorine can enhance the flame-retardant properties of the polymer.

  • Chemical Resistance: The bulky chlorine atom may improve the polymer's resistance to certain chemicals.

  • Functionalization: The C-Cl bond can potentially be a site for post-polymerization modification to introduce other functional groups.

4.1.1. Experimental Workflow: Polycondensation

A general procedure for the synthesis of a polyester from this compound and a diol (e.g., ethylene glycol) is outlined below.

Polycondensation_Workflow cluster_transesterification Transesterification Stage cluster_polycondensation Polycondensation Stage Monomers This compound + Diol Catalyst_Add Add Transesterification Catalyst Monomers->Catalyst_Add Heat_N2 Heat under N₂ atmosphere (e.g., 150-220°C) Catalyst_Add->Heat_N2 Methanol_Removal Methanol Distillation Heat_N2->Methanol_Removal Prepolymer Formation of Bis(hydroxyalkyl) 2-chloroterephthalate Oligomers Methanol_Removal->Prepolymer Increase_Temp Increase Temperature (e.g., 250-280°C) Prepolymer->Increase_Temp Apply_Vacuum Apply High Vacuum Increase_Temp->Apply_Vacuum Diol_Removal Excess Diol Removal Apply_Vacuum->Diol_Removal High_MW_Polymer High Molecular Weight Polyester Diol_Removal->High_MW_Polymer

Caption: General workflow for polyester synthesis.

Intermediate in Organic Synthesis

The reactivity of the aromatic ring and the ester functionalities make this compound a potential starting material or intermediate in the synthesis of more complex organic molecules. For instance, the chlorine atom could be displaced via nucleophilic aromatic substitution, or the ester groups could be hydrolyzed or reduced to provide different functionalities. These transformations could be valuable in the multi-step synthesis of pharmaceutical compounds or other fine chemicals.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on toxicity, handling, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.

Conclusion and Future Outlook

This compound is a functionalized terephthalate monomer with the potential to contribute to the development of new materials and synthetic pathways. While detailed characterization and application data are currently limited in the public domain, the logical synthetic routes and potential for unique properties in derived polymers make it a subject worthy of further investigation. Future research efforts could focus on the systematic synthesis and characterization of this compound, exploration of its polymerization with a variety of diols to create a library of novel polyesters with tailored properties, and its utilization as a versatile intermediate in organic synthesis for applications in drug discovery and fine chemical production.

References

  • Tyger Scientific Inc. (n.d.). This compound. Retrieved from [Link]

  • Chemsigma. (n.d.). Dimethyl chloroterephthalate [18643-84-0]. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Dimethyl 2-Chloroterephthalate: Properties, Synthesis, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Dimethyl 2-chloroterephthalate is a halogenated aromatic diester with significant potential as a versatile building block in organic synthesis. While not as extensively studied as some of its analogs, its unique substitution pattern—featuring two reactive ester functionalities and a strategically placed chlorine atom—makes it a valuable intermediate for creating complex molecular architectures. This guide provides a detailed examination of its nomenclature, physicochemical properties, a robust and logical synthetic protocol, and its potential applications, particularly as a scaffold in the development of novel chemical entities for research in materials science and drug discovery. By understanding its core characteristics and reactivity, researchers can effectively leverage this compound to forge new synthetic pathways and innovate within their respective fields.

Core Identification and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section outlines the definitive nomenclature and key physical and chemical data for this compound.

IUPAC Nomenclature and Chemical Identifiers

The formal IUPAC name for this compound is dimethyl 2-chlorobenzene-1,4-dicarboxylate [1]. This name precisely describes a benzene ring substituted at positions 1 and 4 with methyl carboxylate groups and at position 2 with a chlorine atom.

IdentifierValueSource
IUPAC Name dimethyl 2-chlorobenzene-1,4-dicarboxylate[1]
Common Name This compound[1]
CAS Number 18643-84-0[1]
Molecular Formula C₁₀H₉ClO₄[1]
InChIKey FUFFCPIFRICMFH-UHFFFAOYSA-N[1]
Physicochemical and Safety Data

The following table summarizes the key computed and experimental properties of this compound, which are critical for planning reactions, purification, and safe handling.

PropertyValueUnitSource
Molecular Weight 228.63 g/mol [1]
Exact Mass 228.0189365Da[1]
Appearance White to off-white solid-Assumed based on analogs
Hydrogen Bond Donors 0-[1]
Hydrogen Bond Acceptors 4-[1]

Safety and Handling Information: According to the Globally Harmonized System (GHS) classifications, this chemical is associated with the following hazards:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Purification

While specific manufacturing protocols for this compound are not widely published, a reliable synthetic route can be logically derived from established methods for analogous compounds, such as dimethyl terephthalate and its derivatives[2][3]. The most direct and industrially scalable approach is the Fischer esterification of 2-chloroterephthalic acid.

Proposed Synthetic Workflow

The synthesis proceeds via an acid-catalyzed esterification. 2-Chloroterephthalic acid is treated with an excess of methanol, which serves as both a reagent and a solvent. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is typically driven to completion by removing the water byproduct or by using a large excess of methanol, in accordance with Le Châtelier's principle.

G cluster_0 Synthesis Workflow A 2-Chloroterephthalic Acid (Starting Material) C Reaction Mixture (Reflux) A->C Add B Methanol (Reagent & Solvent) + H₂SO₄ (Catalyst) B->C Add D Workup & Purification (Neutralization, Extraction, Crystallization) C->D Reaction Completion E This compound (Final Product) D->E Isolation

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system; successful synthesis can be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Materials:

  • 2-Chloroterephthalic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloroterephthalic acid (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-40 eq) to the flask. The methanol acts as the solvent and drives the equilibrium towards the product.

  • Catalyst Introduction: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. Causality Note: The acid catalyst is essential to protonate the carboxylic acid, thereby activating it for nucleophilic attack by the weakly nucleophilic methanol.

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice and water. Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3x volumes). Causality Note: The product is significantly more soluble in organic solvents than in the aqueous phase, allowing for efficient separation from inorganic salts and residual methanol.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate) to afford the pure this compound.

Chemical Reactivity and Derivatization Potential

The true value of this compound for researchers lies in its potential for further chemical modification. The molecule possesses two primary reactive handles: the ester groups and the aryl chloride.

Key Transformation Pathways
  • Ester Group Modifications: The methyl ester groups can be readily hydrolyzed back to the dicarboxylic acid or to the mono-acid mono-ester. They can also undergo transesterification with other alcohols to generate different esters or be converted to amides by reacting with amines. These transformations are fundamental for building polymers or tuning the solubility and electronic properties of derivative molecules.

  • Aryl Chloride Modifications: The chlorine atom is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. It is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions are cornerstones of modern drug discovery, allowing for the precise and modular assembly of complex molecular scaffolds.

G cluster_0 Potential Derivatization Pathways Core This compound Hydrolysis Diacid / Monoacid (via Hydrolysis) Core->Hydrolysis NaOH / H₂O Amidation Diamide / Monoamide (via Aminolysis) Core->Amidation R₂NH Suzuki Aryl/Heteroaryl Substitution (via Suzuki Coupling) Core->Suzuki Ar-B(OH)₂ Pd Catalyst, Base Buchwald Amine/Aniline Substitution (via Buchwald-Hartwig Amination) Core->Buchwald R₂NH Pd Catalyst, Base

Caption: Key reactive pathways for modifying this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol illustrates the power of using this compound as a scaffold.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.02-0.05 eq).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Causality Note: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Removing air is critical to prevent catalyst degradation and ensure high reaction efficiency.

  • Degassed Solvents: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours, monitoring by TLC.

  • Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude residue is typically purified by column chromatography on silica gel to isolate the desired coupled product.

Applications and Future Outlook

Role as a Chemical Intermediate

Currently, this compound is primarily valued as a chemical intermediate. Its utility is analogous to that of related compounds like dimethyl 2-nitroterephthalate, which serves as a key precursor in the synthesis of high-performance pigments[4]. The strategic placement of its functional groups allows for sequential and regioselective modifications, making it an attractive starting point for multi-step syntheses.

Analog Case Study: Chlorthal-Dimethyl (DCPA)

To appreciate the potential bioactivity of this structural class, one can look at its well-studied analog, dimethyl 2,3,5,6-tetrachloroterephthalate, commonly known as chlorthal-dimethyl or DCPA[5][6].

  • Application: DCPA is a pre-emergent herbicide used to control annual grasses and some broadleaf weeds[5][7].

  • Mechanism of Action: Studies have shown that DCPA functions as a mitotic inhibitor by disrupting microtubule formation in plant cells[5][8][9]. This interference with cell division effectively prevents weed germination and growth[8][10].

While this compound does not share the extensive chlorination of DCPA, the case study demonstrates that the terephthalate scaffold can be a carrier for potent biological activity. This provides a compelling rationale for exploring derivatives of the mono-chlorinated version in drug discovery and agrochemical research.

Outlook in Drug Development

For drug development professionals, this compound should be viewed as a versatile scaffold. The ability to perform cross-coupling at the C2 position while retaining the ester functionalities for further modification (or for their role as hydrogen bond acceptors) opens up a vast chemical space. It could serve as a starting point for synthesizing:

  • Kinase Inhibitors: Many kinase inhibitors feature a core heterocyclic structure attached to a substituted benzene ring.

  • Novel Scaffolds: The diester can be converted into a diol, diamine, or other bifunctional linkers for use in fragment-based drug discovery or the synthesis of macrocycles.

  • Materials Science: The rigid aromatic core and modifiable functional groups also make it a candidate for synthesizing novel polymers, metal-organic frameworks (MOFs), or liquid crystals.

Conclusion

This compound, or dimethyl 2-chlorobenzene-1,4-dicarboxylate, is a chemical intermediate of significant synthetic value. While its direct applications are not yet widespread, its true potential is realized when viewed as a foundational building block. Its straightforward synthesis, combined with the orthogonal reactivity of its aryl chloride and ester functional groups, provides researchers in organic synthesis, materials science, and drug discovery with a powerful and versatile tool for constructing novel and complex molecular targets.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87740, this compound. Available: [Link]

  • DrugFuture.com. Chemical Index Database Entry for DCPA. Available: [Link]

  • Wikipedia. Dimethyl tetrachloroterephthalate. Available: [Link]

  • University of Hertfordshire. Chlorthal-dimethyl (Ref: DAC 893) - AERU. Available: [Link]

  • National Institute of Standards and Technology. DCPA - NIST Chemistry WebBook. Available: [Link]

  • Compendium of Pesticide Common Names. chlorthal-dimethyl data sheet. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2943, Dacthal. Available: [Link]

  • Pesticide Properties DataBase. Chlorthal-dimethyl (Ref: DAC 893). Available: [Link]

  • Organic Syntheses. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Available: [Link]

  • PrepChem.com. Synthesis of dimethyl terephthalate. Available: [Link]

  • Solubility of Things. Dimethyl tetrachloroterephthalate. Available: [Link]

  • MDPI. Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Available: [Link]

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An In-depth Technical Guide to Dimethyl 2-chloroterephthalate: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-chloroterephthalate is a substituted aromatic dicarboxylic acid ester. While its specific applications are not as extensively documented as those of its parent compound, dimethyl terephthalate, or its tetrachlorinated analogue, its unique substitution pattern presents it as a valuable intermediate in organic synthesis. The presence of a chlorine atom on the benzene ring, ortho to one of the methyl ester groups, introduces asymmetry and a site for further chemical modification, making it a potentially useful building block in the synthesis of complex molecules, including pharmaceutical intermediates. This guide aims to provide a comprehensive overview of the known properties of this compound, along with inferred synthetic routes and potential applications based on the established chemistry of related compounds.

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while basic identifiers are readily available, extensive experimental data for some properties are not widely published.

PropertyValueSource(s)
CAS Number 18643-84-0[1]
Molecular Formula C₁₀H₉ClO₄[1]
Molecular Weight 228.63 g/mol [1]
IUPAC Name dimethyl 2-chlorobenzene-1,4-dicarboxylate[1]
Synonyms This compound[1]
Physical State Likely a solid at room temperature (inferred from related compounds)
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; and poorly soluble in water (inferred from the properties of similar aromatic esters).

Synthesis of this compound

The most logical and widely practiced method for the synthesis of dimethyl esters of carboxylic acids is through the direct esterification of the corresponding diacid. In the case of this compound, the starting material would be 2-chloroterephthalic acid.

Conceptual Synthesis Workflow

A 2-Chloroterephthalic Acid D Reaction Mixture A->D B Methanol (Excess) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Reflux D->E Heating F Work-up and Purification E->F G This compound F->G

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard esterification methods and has not been experimentally validated for this specific compound due to a lack of published data.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloroterephthalic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the suspension.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is dictated by its three key functional components: the two methyl ester groups and the chlorine atom on the aromatic ring.

Reactions of the Ester Groups

The methyl ester groups can undergo typical ester transformations, such as:

  • Hydrolysis: Conversion back to the corresponding carboxylic acid groups (monomethyl 2-chloroterephthalate or 2-chloroterephthalic acid) under acidic or basic conditions.

  • Transesterification: Reaction with other alcohols in the presence of a catalyst to form different esters.

  • Amidation: Reaction with amines to form the corresponding amides. This is a crucial reaction in the synthesis of many pharmaceutical compounds.

Reactions Involving the Chloro Substituent

The chlorine atom, being on an electron-deficient aromatic ring (due to the presence of two electron-withdrawing ester groups), can be a site for nucleophilic aromatic substitution (SNAAr) reactions, although this may require forcing conditions or activation by additional electron-withdrawing groups. Potential transformations include:

  • Substitution with Amines: Introduction of an amino group, which is a common moiety in bioactive molecules.

  • Substitution with Alkoxides: Formation of an ether linkage.

  • Cross-Coupling Reactions: The chloro group can potentially participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This opens up a vast chemical space for the synthesis of diverse derivatives.

cluster_esters Ester Group Reactions cluster_chloro Chloro Group Reactions A This compound B Hydrolysis A->B H₃O⁺ or OH⁻ C Amidation A->C R-NH₂ E 2-Chloroterephthalic Acid B->E D 2-Chloroterephthalamide Derivative C->D F This compound G Nucleophilic Aromatic Substitution F->G Nu⁻ H Cross-Coupling F->H Pd catalyst, R-B(OH)₂ I Substituted Terephthalate Derivative G->I H->I

Sources

An In-Depth Technical Guide to Dimethyl 2-Chloroterephthalate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-chloroterephthalate is a halogenated aromatic ester with significant potential as a monomer for specialty polymers and as a versatile intermediate in organic synthesis. Its structure, featuring a benzene ring substituted with two methyl ester groups and a chlorine atom, offers a unique combination of reactivity and functionality. The presence of the chlorine atom, in particular, can be leveraged to impart desirable properties, such as flame retardancy, to polymeric materials. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, reactions, and potential applications of this compound, with a focus on providing field-proven insights and detailed experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and characterization.

PropertyValueSource
IUPAC Name dimethyl 2-chlorobenzene-1,4-dicarboxylatePubChem
Molecular Formula C₁₀H₉ClO₄PubChem
Molecular Weight 228.63 g/mol PubChem
CAS Number 18643-84-0PubChem
Appearance White to off-white crystalline solid (predicted)Inferred from similar compounds
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; and insoluble in water.Inferred from similar compounds

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the esterification of 2-chloroterephthalic acid with methanol. This reaction is typically acid-catalyzed and driven to completion by the removal of water.

Reaction Scheme

G 2-Chloroterephthalic Acid 2-Chloroterephthalic Acid This compound This compound 2-Chloroterephthalic Acid->this compound  + 2 CH₃OH, H⁺ catalyst   Water + 2 H₂O This compound->Water

Caption: Fischer esterification of 2-chloroterephthalic acid.

Experimental Protocol: Fischer Esterification of 2-Chloroterephthalic Acid

This protocol is based on well-established procedures for the esterification of aromatic carboxylic acids.

Materials:

  • 2-Chloroterephthalic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloroterephthalic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the disappearance of the solid starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent such as methanol or a mixture of hexane and ethyl acetate.

Alternative Synthetic Route: From 2-Chloroterephthaloyl Chloride

An alternative approach involves the synthesis of the diacid chloride followed by esterification.

Step 1: Synthesis of 2-Chloroterephthaloyl Chloride

2-Chloroterephthalic acid can be converted to its diacid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

G 2-Chloroterephthalic Acid 2-Chloroterephthalic Acid 2-Chloroterephthaloyl Chloride 2-Chloroterephthaloyl Chloride 2-Chloroterephthalic Acid->2-Chloroterephthaloyl Chloride  + SOCl₂ or (COCl)₂  

Caption: Synthesis of 2-chloroterephthaloyl chloride.

Step 2: Esterification of 2-Chloroterephthaloyl Chloride

The resulting 2-chloroterephthaloyl chloride is then reacted with anhydrous methanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

G 2-Chloroterephthaloyl Chloride 2-Chloroterephthaloyl Chloride This compound This compound 2-Chloroterephthaloyl Chloride->this compound  + 2 CH₃OH, base  

Caption: Esterification of the diacid chloride.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
  • δ ~8.0-8.2 ppm (d, 1H): Aromatic proton ortho to a carbonyl group and meta to the chlorine atom.

  • δ ~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to a carbonyl group and ortho to the chlorine atom.

  • δ ~7.5-7.7 ppm (dd, 1H): Aromatic proton meta to both a carbonyl group and the chlorine atom.

  • δ ~3.9 ppm (s, 6H): Two equivalent methyl ester protons.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
  • δ ~165-167 ppm (2C): Carbonyl carbons of the two ester groups.

  • δ ~130-140 ppm (4C): Aromatic carbons, including the carbon bearing the chlorine atom.

  • δ ~125-130 ppm (2C): Aromatic CH carbons.

  • δ ~52-54 ppm (2C): Methyl carbons of the two ester groups.

Expected Infrared (IR) Spectrum
  • ~3000-3100 cm⁻¹: C-H stretching of the aromatic ring.

  • ~2850-2960 cm⁻¹: C-H stretching of the methyl groups.

  • ~1720-1740 cm⁻¹: Strong C=O stretching of the ester carbonyl groups.

  • ~1400-1600 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1100-1300 cm⁻¹: C-O stretching of the ester groups.

  • ~700-850 cm⁻¹: C-Cl stretching.

Expected Mass Spectrum

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 228, with an M+2 peak at m/z 230 with approximately one-third the intensity of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would involve the loss of a methoxy group (-OCH₃) to give a peak at m/z 197 and the loss of a carbomethoxy group (-COOCH₃) to give a peak at m/z 169.

Reactions of this compound

The reactivity of this compound is dictated by its three main functional components: the two ester groups and the chlorinated aromatic ring.

Hydrolysis

Under acidic or basic conditions, the ester groups can be hydrolyzed to yield 2-chloroterephthalic acid.

Transesterification

Reaction with other alcohols in the presence of a suitable catalyst will lead to the exchange of the methyl groups for other alkyl groups.

Nucleophilic Aromatic Substitution

The chlorine atom on the aromatic ring can be displaced by strong nucleophiles, although this reaction typically requires harsh conditions (high temperature and pressure) unless the ring is further activated by electron-withdrawing groups.

Polycondensation

As a difunctional monomer, this compound can undergo polycondensation reactions with diols, such as ethylene glycol, to form polyesters. This is one of its most significant potential applications.

Applications

While specific, large-scale industrial applications of this compound are not widely documented, its structure suggests several promising areas of use, particularly in polymer chemistry.

Monomer for Flame-Retardant Polyesters

The incorporation of halogenated monomers into polymer chains is a well-established strategy for imparting flame retardancy.[1][2] When a polyester containing this compound units is exposed to high temperatures, it can release halogen radicals that interfere with the radical chain reactions of combustion in the gas phase. This can slow down or even extinguish the flame.

Workflow for Synthesis of a Chlorine-Containing Polyester:

G A This compound E Transesterification (Methanol removal) A->E B Ethylene Glycol B->E C Transesterification Catalyst (e.g., Zinc Acetate) C->E D Polycondensation Catalyst (e.g., Antimony Trioxide) F Polycondensation (High temp, vacuum) D->F E->F G Chlorine-Containing Polyester F->G

Sources

Navigating the Research Frontier: Unlocking the Potential of Dimethyl 2-chloroterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-chloroterephthalate, a chlorinated derivative of dimethyl terephthalate, represents a chemical entity with largely untapped research potential. While its close analogs, dimethyl terephthalate (DMT) and dimethyl tetrachloroterephthalate, have well-defined roles in large-scale polymer production and agriculture, respectively, the specific applications of the monochlorinated variant remain a nascent field of scientific inquiry. This technical guide aims to bridge this knowledge gap by providing a forward-looking analysis of the potential research applications of this compound. Drawing upon established principles of polymer chemistry, organic synthesis, and medicinal chemistry, this document will serve as a foundational resource for researchers seeking to explore the unique properties and functionalities that the chlorine substituent imparts to this versatile aromatic diester. While direct, extensive literature on this compound is sparse, this guide will extrapolate from the known reactivity of similar halogenated aromatic compounds to propose viable and innovative research directions.

Introduction: The Case for a Niche Monomer and Synthetic Building Block

This compound (DM-2-CT) is a trifunctional molecule possessing two ester groups and a reactive chlorine atom on the aromatic ring. This unique combination of functional groups suggests its potential as a valuable monomer for the synthesis of specialty polymers and as a versatile intermediate in the construction of complex organic molecules.

The presence of the chlorine atom is expected to significantly influence the properties of materials and molecules derived from DM-2-CT. In the realm of polymer science, the introduction of a halogen can enhance flame retardancy, increase thermal stability, and modify solubility and mechanical properties. In organic synthesis, the chloro-substituent serves as a handle for a variety of chemical transformations, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, opening avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

This guide will delve into these potential applications, providing theoretical frameworks, proposing experimental designs, and offering insights into the causality behind these research trajectories.

Core Physicochemical Properties and Safety Considerations

A thorough understanding of the fundamental properties of this compound is paramount for its safe and effective use in a research setting.

PropertyValueSource
CAS Number 18643-84-0PubChem
Molecular Formula C₁₀H₉ClO₄PubChem
Molecular Weight 228.63 g/mol PubChem
Appearance Solid (predicted)---
Solubility Expected to be soluble in common organic solvents---

Safety Profile: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Handling Precautions: Researchers should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Accidental contact with skin or eyes should be addressed by immediate and thorough rinsing with water. In case of inhalation, the individual should be moved to fresh air.

Potential Research Application I: Specialty Polymer Synthesis

The bifunctional nature of the ester groups in this compound makes it a prime candidate for polycondensation reactions to form polyesters and polyamides. The presence of the chlorine atom can be leveraged to create polymers with unique and desirable properties.

Synthesis of Flame-Retardant and High-Performance Polyesters

Causality: The incorporation of halogenated monomers into polyester chains is a well-established strategy for imparting flame retardancy. The chlorine atom in DM-2-CT can act as a radical trap in the gas phase during combustion, interrupting the exothermic processes of fire. Furthermore, the rigidity of the aromatic ring and the polar C-Cl bond can lead to polymers with high glass transition temperatures (Tg) and enhanced thermal stability.

Experimental Workflow:

Polyester_Synthesis DM2CT This compound Polycondensation Polycondensation (High Temp, Vacuum) DM2CT->Polycondensation Diol Diol (e.g., Ethylene Glycol) Diol->Polycondensation Catalyst Transesterification Catalyst (e.g., Zinc Acetate) Catalyst->Polycondensation Methanol Methanol (byproduct) Prepolymer Oligomeric Prepolymer Polyester Chlorinated Polyester Prepolymer->Polyester Polycondensation Polycondensation->Methanol Transesterification Polycondensation->Prepolymer Polyamide_Synthesis DM2CT This compound Hydrolysis Hydrolysis (e.g., NaOH, H₂O/MeOH) DM2CT->Hydrolysis Diacid 2-Chloroterephthalic Acid Hydrolysis->Diacid Chlorination Chlorination (e.g., SOCl₂, DMF cat.) Diacid->Chlorination DiacidChloride 2-Chloroterephthaloyl Chloride Chlorination->DiacidChloride Polycondensation Low-Temperature Solution Polycondensation DiacidChloride->Polycondensation Diamine Aromatic Diamine (e.g., p-Phenylenediamine) Diamine->Polycondensation Polyamide Chlorinated Polyamide Polycondensation->Polyamide

Caption: Proposed synthetic route to chlorinated polyamides starting from this compound.

Detailed Protocol: Synthesis of 2-Chloroterephthaloyl Chloride and Subsequent Polyamide Formation

  • Hydrolysis of this compound:

    • Reflux a solution of this compound in a mixture of methanol and aqueous sodium hydroxide until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, acidify with concentrated HCl to precipitate 2-chloroterephthalic acid.

    • Filter, wash with cold water, and dry the diacid.

  • Synthesis of 2-Chloroterephthaloyl Chloride:

    • Gently reflux a mixture of 2-chloroterephthalic acid, excess thionyl chloride, and a catalytic amount of DMF until the evolution of gas ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude diacid chloride.

  • Low-Temperature Solution Polycondensation:

    • Dissolve an aromatic diamine (e.g., p-phenylenediamine, 4,4'-oxydianiline) in a dry aprotic polar solvent (e.g., N,N-dimethylacetamide (DMAc) containing LiCl) in a flask equipped with a mechanical stirrer and a nitrogen inlet.

    • Cool the solution to 0 °C and slowly add a stoichiometric amount of 2-chloroterephthaloyl chloride dissolved in the same solvent.

    • Stir the reaction mixture at 0 °C for several hours and then at room temperature overnight.

    • Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent like methanol.

    • Filter, wash thoroughly, and dry the chlorinated polyamide.

Potential Research Application II: A Versatile Intermediate in Organic Synthesis

The chloro-substituent on the aromatic ring of this compound is a key functional group that enables a variety of synthetic transformations, making it a potentially valuable building block for the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Causality: The electron-withdrawing nature of the two ester groups in the para and meta positions relative to the chlorine atom activates the aromatic ring towards nucleophilic attack. This allows for the displacement of the chloride ion by a range of nucleophiles, providing a pathway to introduce diverse functionalities. [1][2][3] Potential Transformations:

  • Synthesis of Amino Derivatives: Reaction with amines can yield 2-amino-dimethylterephthalate derivatives, which are precursors to dyes, pharmaceuticals, and other specialty chemicals.

  • Formation of Ether Linkages: Reaction with alkoxides or phenoxides can introduce ether functionalities, which can be used to modify the electronic and physical properties of the molecule.

  • Introduction of Sulfur-Containing Groups: Reaction with thiols can lead to the formation of thioethers, which are of interest in materials science and medicinal chemistry.

Experimental Protocol: General Procedure for SNAr

  • Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Add the desired nucleophile (e.g., an amine, sodium methoxide, sodium thiophenoxide) and a base if necessary (e.g., K₂CO₃, Et₃N).

  • Heat the reaction mixture to an appropriate temperature (typically 80-150 °C) and monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, perform an aqueous workup, and purify the product by crystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Causality: The carbon-chlorine bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. [4][5]This enables the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this molecule.

Potential Applications:

  • Suzuki Coupling: Reaction with boronic acids can introduce new aryl or vinyl groups, leading to the synthesis of functionalized biaryls or stilbenes.

  • Heck Coupling: Reaction with alkenes can form new carbon-carbon bonds, providing access to substituted styrenes and other unsaturated compounds.

  • Sonogashira Coupling: Reaction with terminal alkynes can yield aryl alkynes, which are valuable intermediates in organic synthesis.

Experimental Workflow:

Cross_Coupling DM2CT This compound Reaction Cross-Coupling Reaction DM2CT->Reaction Coupling_Partner Coupling Partner (e.g., Boronic Acid, Alkene, Alkyne) Coupling_Partner->Reaction Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Reaction Product Functionalized Terephthalate Derivative Reaction->Product

Sources

The Untapped Potential of Halogenated Terephthalic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Polyesters - Terephthalates in Medicinal Chemistry

Terephthalic acid, a cornerstone of the polymer industry, is renowned for its role in the synthesis of polyethylene terephthalate (PET). However, the inherent chemical scaffold of its derivatives, particularly the dimethyl esters, presents a largely unexplored territory for therapeutic applications. The introduction of halogen atoms onto the aromatic ring of dimethyl terephthalate can dramatically alter its physicochemical properties, including lipophilicity, electronic effects, and metabolic stability. These modifications are fundamental strategies in medicinal chemistry to enhance the biological activity and pharmacokinetic profiles of drug candidates. This guide delves into the synthesis and potential biological activities of halogenated terephthalic acid derivatives, with a specific focus on chlorinated analogs, providing a forward-looking perspective for researchers in drug discovery and development.

Synthetic Pathways to Halogenated Terephthalates

The synthesis of halogenated terephthalic acid derivatives can be approached through several strategic routes, primarily involving either the direct halogenation of the terephthalic acid or dimethyl terephthalate backbone, or the construction of the terephthalate from already halogenated precursors.

Direct Halogenation of Terephthalic Acid

One of the most direct methods involves the halogenation of terephthalic acid itself. For instance, 2,5-dihalogenoterephthalic acids can be synthesized by treating a solution of terephthalic acid in oleum with elemental halogens such as chlorine, bromine, or iodine[1]. The resulting dihalogenated terephthalic acid can then be esterified to yield the corresponding dimethyl esters. This esterification is typically achieved through reaction with methanol in the presence of a strong acid catalyst like sulfuric acid[1].

Experimental Protocol: Synthesis of Dimethyl 2,5-Dihaloterephthalate

  • Halogenation: Dissolve terephthalic acid in oleum. Introduce the elemental halogen (e.g., Cl₂, Br₂, or I₂) to the solution. The stoichiometry is critical: for dichlorination, approximately 4.0-5.0 atoms of Cl₂ are used, while for dibromination or diiodination, 1.7-3.0 atoms of Br₂ or I₂ are employed[1]. The reaction mixture is stirred at a controlled temperature until the desired degree of halogenation is achieved.

  • Isolation of Dihaloterephthalic Acid: The reaction mixture is carefully quenched with water, leading to the precipitation of the 2,5-dihalogenoterephthalic acid. The solid is collected by filtration, washed with water to remove excess acid, and dried.

  • Esterification: The purified 2,5-dihalogenoterephthalic acid is refluxed with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a sodium bicarbonate solution to neutralize the acid catalyst. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude dimethyl 2,5-dihaloterephthalate, which can be further purified by recrystallization or column chromatography.

Synthesis from Halogenated Precursors

An alternative strategy involves starting with a halogenated p-xylene. For example, the synthesis of dimethyl tetrachloroterephthalate, a known herbicide, begins with the chlorination of p-xylene. The resulting tetrachlorinated p-xylene is then oxidized to form 2,3,5,6-tetrachloroterephthalic acid, which is subsequently esterified with methanol to produce the final product. This approach offers control over the position and number of halogen substituents.

Synthesis_Pathway cluster_synthesis Synthetic Routes to Halogenated Dimethyl Terephthalates Terephthalic_Acid Terephthalic Acid Halogenation Direct Halogenation (e.g., Cl₂, Br₂, I₂ in Oleum) Terephthalic_Acid->Halogenation Halogenated_TA Halogenated Terephthalic Acid Halogenation->Halogenated_TA Esterification Esterification (Methanol, H₂SO₄) Halogenated_TA->Esterification Halogenated_DMT Halogenated Dimethyl Terephthalate Esterification->Halogenated_DMT p_Xylene p-Xylene Halogenation_pXylene Halogenation p_Xylene->Halogenation_pXylene Halogenated_pXylene Halogenated p-Xylene Halogenation_pXylene->Halogenated_pXylene Oxidation Oxidation Halogenated_pXylene->Oxidation Oxidation->Halogenated_TA

Caption: Synthetic pathways to halogenated dimethyl terephthalates.

Potential Biological Activities of Halogenated Terephthalic Acid Derivatives

While the biological activities of dimethyl 2-chloroterephthalate derivatives are not extensively documented, the broader class of halogenated aromatic compounds exhibits a wide range of pharmacological effects. By analogy and from the limited available data, we can infer potential therapeutic applications for these compounds.

Antimicrobial Activity

Halogenation is a well-established strategy for enhancing the antimicrobial potency of organic molecules. The introduction of chlorine atoms can increase the lipophilicity of a compound, facilitating its passage through microbial cell membranes. Studies on chlorinated carboxylic acid esters have shown that their microbial transformation rates are influenced by their physicochemical properties[2]. Furthermore, various halogenated compounds have demonstrated significant antibacterial and antifungal activities[3][4]. It is plausible that chlorinated terephthalic acid esters could disrupt microbial cell membranes or inhibit essential enzymes, leading to antimicrobial effects.

Hypothetical Mechanism of Antimicrobial Action

Antimicrobial_Mechanism cluster_mechanism Postulated Antimicrobial Mechanism Halogenated_DMT Halogenated Dimethyl Terephthalate Derivative Cell_Membrane Microbial Cell Membrane Halogenated_DMT->Cell_Membrane Increased Lipophilicity Enzyme_Inhibition Inhibition of Essential Enzymes Halogenated_DMT->Enzyme_Inhibition Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Cell_Death Bacterial/Fungal Cell Death Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Postulated antimicrobial mechanism of halogenated terephthalates.

Anticancer Activity

The incorporation of halogens into aromatic scaffolds is a common feature in many anticancer drugs. Halogenated compounds can exhibit cytotoxicity through various mechanisms, including the induction of oxidative stress, cell cycle arrest, and apoptosis[5][6]. For instance, novel halogenated phenoxychalcones and benzothiadiazine derivatives have shown promising anticancer activity[5][7]. The structure-activity relationships of these compounds often reveal that the position and nature of the halogen substituent are critical for their cytotoxic effects[8][9]. It is conceivable that halogenated terephthalic acid derivatives could interfere with key cellular processes in cancer cells, making them interesting candidates for anticancer drug development.

Compound Class Halogen(s) Observed Anticancer Activity Reference
PhenoxychalconesCl, FCytotoxic against MCF-7 breast cancer cells.[5]
BenzothiadiazinesVariousCytotoxic to cancer cells, including triple-negative breast cancer.[7]
Plastoquinone AnalogsBrPromising cytotoxic activity in MCF-7 breast cancer cells.[6]

Table 1: Examples of Halogenated Compounds with Anticancer Activity

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Several classes of halogenated compounds have been investigated for their anti-inflammatory properties[10][11][12]. The mechanism of action often involves the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the suppression of pro-inflammatory cytokine production[12]. For example, certain tetrahydrophthalazinones have been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α)[10]. Given that some phthalimide derivatives, which share structural similarities with terephthalates, exhibit anti-inflammatory effects, it is reasonable to hypothesize that halogenated terephthalic acid derivatives may also possess anti-inflammatory potential[13].

Structure-Activity Relationships (SAR) and Future Directions

The limited data on the biological activities of halogenated terephthalic acid derivatives underscores the need for systematic investigation. Future research should focus on synthesizing a diverse library of these compounds with variations in the type, number, and position of halogen substituents on the terephthalate ring.

Key areas for future investigation include:

  • Systematic Synthesis and Characterization: The synthesis of a comprehensive library of mono-, di-, tri-, and tetra-halogenated (Cl, Br, F, I) dimethyl terephthalate derivatives is essential for a thorough evaluation of their biological potential.

  • Broad Biological Screening: These compounds should be screened against a wide range of biological targets, including various bacterial and fungal strains, a panel of cancer cell lines, and assays for anti-inflammatory activity.

  • Mechanism of Action Studies: For any active compounds identified, detailed mechanistic studies should be conducted to elucidate their mode of action at the molecular level.

  • Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can aid in understanding the interactions of these derivatives with biological targets and guide the design of more potent and selective analogs[8].

Conclusion

Halogenated terephthalic acid derivatives represent a promising, yet underexplored, class of compounds with the potential for significant biological activity. While the current body of literature is sparse, the established principles of medicinal chemistry and the known activities of other halogenated aromatic compounds provide a strong rationale for their investigation. This technical guide serves as a call to action for researchers in drug discovery to explore the synthesis and therapeutic potential of these versatile molecules. The systematic exploration of halogenated terephthalates could unlock new avenues for the development of novel antimicrobial, anticancer, and anti-inflammatory agents.

References

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Dimethyl 2-Chloroterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of dimethyl 2-chloroterephthalate. The synthesis is achieved through the acid-catalyzed Fischer-Speier esterification of 2-chloroterephthalic acid with methanol. This compound serves as a valuable diester intermediate for the synthesis of specialized polymers, pharmaceuticals, and other fine chemicals. This document offers an in-depth guide for researchers, covering the reaction principles, a detailed experimental workflow, purification techniques, and essential safety considerations, ensuring a reproducible and reliable synthetic procedure.

Principle of the Method: Fischer-Speier Esterification

The synthesis of this compound is a classic example of the Fischer-Speier esterification, a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst to form an ester and water.[1][2]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst, typically concentrated sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to yield the protonated ester. A final deprotonation step regenerates the acid catalyst and provides the final diester product.[3]

The overall reaction is reversible. To ensure a high yield of the desired product, the equilibrium must be shifted to the right. In this protocol, this is achieved by using a large excess of methanol, which acts as both a reactant and the solvent, in accordance with Le Châtelier's Principle.[4]

Overall Reaction:

Below is a diagram illustrating the general mechanism for one of the carboxylic acid groups.

fischer_esterification cluster_step1 Step 1: Carbonyl Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Water Elimination cluster_step5 Step 5: Deprotonation A Carboxylic Acid (R-COOH) B Protonated Carbonyl (Electrophilic) A->B + H⁺ D Tetrahedral Intermediate B->D + CH₃OH E Protonated Intermediate D->E H⁺ transfer F Resonance-Stabilized Cation E->F - H₂O G Ester Product (R-COOCH₃) F->G - H⁺ (Catalyst Regenerated)

Diagram 1: Simplified mechanism of Fischer Esterification.

Materials and Equipment

Reagents and Solvents
ReagentCAS NumberPurity/GradeSupplier Example
2-Chloroterephthalic Acid1967-31-3>98%TCI, Sigma-Aldrich
Methanol (Anhydrous)67-56-1ACS Grade, ≥99.8%Fisher Scientific
Sulfuric Acid (Concentrated)7664-93-9ACS Grade, 95-98%Sigma-Aldrich
Ethyl Acetate141-78-6ACS GradeVWR
Sodium Bicarbonate144-55-8ACS GradeFisher Scientific
Sodium Chloride7647-14-5ACS GradeVWR
Sodium Sulfate (Anhydrous)7757-82-6ACS GradeSigma-Aldrich
Deionized Water7732-18-5Type II or higherMillipore
Equipment
  • Round-bottom flask (250 mL or 500 mL)

  • Reflux condenser with water lines

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Glass funnel and filter paper

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator with vacuum pump and cold trap

  • Recrystallization dish

  • Buchner funnel and vacuum flask

  • Melting point apparatus

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

This protocol is based on a 10.0 g scale of 2-chloroterephthalic acid.

Reaction Setup
  • Preparation: Ensure all glassware is clean and oven-dried before use.

  • Charging the Flask: To a 250 mL round-bottom flask containing a magnetic stir bar, add 2-chloroterephthalic acid (10.0 g, 49.8 mmol).

  • Solvent Addition: In a fume hood, add 150 mL of anhydrous methanol to the flask. Stir the mixture to create a suspension.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2.0 mL) to the suspension using a glass pipette. Caution: The addition is exothermic and should be done slowly to control the temperature rise.

  • Reflux: Attach the reflux condenser to the flask, secure it with a clamp, and start the flow of cooling water. Place the apparatus in a heating mantle and heat the mixture to a gentle reflux (approximately 65 °C).

Reaction and Monitoring
  • Reaction Time: Maintain the reflux with continuous stirring for 4-6 hours. The solid reactant should gradually dissolve as it is converted into the more soluble diester product.

  • Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot, neutralize it, and spot it on a silica plate against the starting material. A suitable eluent system is typically a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product spot should have a higher Rf value than the starting diacid.

Work-up and Isolation
  • Cooling: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator. A viscous oil or a solid residue should remain.

  • Extraction:

    • Add 100 mL of ethyl acetate to the flask to dissolve the residue.

    • Transfer the solution to a 500 mL separatory funnel.

    • Add 100 mL of deionized water to the funnel and shake gently to wash the organic layer. Allow the layers to separate and discard the lower aqueous layer.

  • Neutralization:

    • Add 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

    • Caution: Swirl gently at first, and vent the funnel frequently to release the CO₂ gas that evolves. Once the initial effervescence subsides, stopper and shake more vigorously.

    • Drain the lower aqueous layer. Repeat the wash with another 100 mL portion of NaHCO₃ solution to ensure all acid catalyst is neutralized.[2]

  • Final Wash: Wash the organic layer with 100 mL of brine (saturated NaCl solution) to remove residual water and dissolved salts.[2]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 15-20 minutes until the solution is clear.

Purification
  • Filtration: Filter the dried organic solution through a fluted filter paper into a clean, pre-weighed round-bottom flask to remove the Na₂SO₄.

  • Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator to yield the crude this compound, which should be a solid or semi-solid.

  • Recrystallization:

    • Transfer the crude solid to a clean Erlenmeyer flask.

    • Add a minimal amount of hot methanol (or an ethanol/water mixture) to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold methanol.

  • Final Drying: Dry the purified crystals under vacuum to obtain the final product. Weigh the product and calculate the percentage yield.

Diagram 2: Experimental workflow for the synthesis of this compound.

Data and Characterization

Reagent Quantities and Molar Ratios
CompoundMolecular FormulaMW ( g/mol )AmountMoles (mmol)Molar Ratio
2-Chloroterephthalic AcidC₈H₅ClO₄200.5810.0 g49.81.0
MethanolCH₄O32.04150 mL~3710~74
Sulfuric AcidH₂SO₄98.082.0 mL~37(Catalyst)
Product Characterization
PropertyValue
Product NameThis compound
Molecular FormulaC₁₀H₉ClO₄
Molecular Weight228.63 g/mol
AppearanceWhite to off-white crystalline solid
Expected Yield75-90%
Melting PointLiterature values may vary; characterize experimentally.
SolubilitySoluble in ethyl acetate, DCM, acetone; sparingly soluble in methanol; insoluble in water.

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • 2-Chloroterephthalic Acid: May cause skin, eye, and respiratory irritation. Handle with care.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve). Keep away from heat and open flames.

  • Sulfuric Acid (Concentrated): Extremely corrosive.[5] Causes severe skin burns and eye damage.[6][7] Reacts violently with water.[8] Always add acid to other liquids slowly; never add water to acid.[5]

  • Work-up: The neutralization step with sodium bicarbonate produces CO₂ gas. Ensure the separatory funnel is vented frequently to prevent pressure buildup.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Fischer Esterification of 1,8-Octanediol with Dicarboxylic Acids.

  • OperaChem. (2024). Fischer Esterification-Typical Procedures.

  • University of Toronto. (n.d.). Fischer Esterification.

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

  • BenchChem. (2025). Application Notes and Protocols for the Fischer Esterification of Terephthalic Acid.

  • BenchChem. (2025). Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.

  • Science Interactive. (2016). Safety Data Sheet - Sulfuric Acid.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Chloroterephthalic Acid.

  • YouTube. (2024). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification).

  • Fisher Scientific. (2009). Sulfuric acid - SAFETY DATA SHEET.

  • MilliporeSigma. (2024). Sulfuric acid - SAFETY DATA SHEET.

  • Teck Resources Limited. (2018). Sulphuric Acid Safety Data Sheet.

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Application Notes and Protocols for the Utilization of Dimethyl 2-chloroterephthalate in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl 2-chloroterephthalate (DM-2-Cl-TP) is an aromatic diester monomer that serves as a valuable building block for a new generation of high-performance polymers. The incorporation of a chlorine atom onto the terephthalate backbone imparts unique and desirable characteristics to the resulting polymers, including enhanced thermal stability, inherent flame retardancy, and modified solubility, without compromising the core mechanical properties associated with aromatic polymers. This guide provides a comprehensive overview of the application of DM-2-Cl-TP in the synthesis of specialized polyesters and polyamides, offering detailed mechanistic insights and field-proven experimental protocols for researchers in materials science and drug development.

Introduction: The Strategic Advantage of a Halogenated Monomer

The synthesis of high-performance polymers often requires the use of monomers that are specifically functionalized to achieve a desired property profile. This compound is a prime example of such a strategic monomer. While structurally similar to dimethyl terephthalate (DMT), the foundational monomer for commercial polyesters like PET, the presence of a covalently bonded chlorine atom fundamentally alters the electronic and steric nature of the aromatic ring.

Causality of Enhanced Properties:

  • Flame Retardancy: Halogenated compounds are well-established flame retardants. Upon combustion, they can interrupt the radical chain reactions of fire propagation in the gas phase. Incorporating the halogen directly into the polymer backbone provides permanent, non-leaching flame retardancy.

  • Thermal Stability: The strong C-Cl bond and the electron-withdrawing nature of the chlorine atom can increase the oxidative and thermal stability of the polymer backbone.

  • Solubility Modification: The chlorine atom disrupts the symmetry of the polymer chain, which can hinder close packing. This often leads to improved solubility in common organic solvents, easing processing and characterization. For example, aromatic polyamides (aramids), which are notoriously difficult to dissolve, can be rendered more tractable through the incorporation of such halogenated monomers.[1][2]

  • Reactive Handle: The chlorine atom can potentially serve as a site for post-polymerization modification, allowing for the grafting of other functional groups to further tailor the polymer's properties.

This document will detail the synthesis of two major classes of polymers using DM-2-Cl-TP: high-performance polyesters via melt polycondensation and aromatic polyamides via low-temperature solution polycondensation.

Polymer Synthesis Applications

Synthesis of Chlorinated Aromatic Polyesters

The synthesis of polyesters from DM-2-Cl-TP follows the well-established two-stage melt polycondensation process, analogous to the industrial production of PET from DMT.[3][4][5] The process involves an initial transesterification reaction followed by a polycondensation step at high temperature and vacuum.

  • Stage 1: Transesterification: DM-2-Cl-TP is reacted with an excess of a diol, such as ethylene glycol. In the presence of a catalyst (e.g., zinc acetate or manganese acetate), the methyl ester groups are exchanged with the diol, forming a bis(2-hydroxyethyl) 2-chloroterephthalate oligomer and releasing methanol as a byproduct.[4][5] The continuous removal of methanol via distillation is critical to drive the reaction equilibrium towards the product.[3][4]

  • Stage 2: Polycondensation: Once the transesterification is complete, a polycondensation catalyst (e.g., antimony trioxide) is introduced.[4] The temperature is raised significantly, and a high vacuum is applied. Under these conditions, the oligomers undergo self-condensation, eliminating ethylene glycol and progressively building the high molecular weight polymer chain. The reaction is monitored by measuring the torque of the mechanical stirrer, which correlates with the melt viscosity and thus the polymer's molecular weight.[4]

G cluster_0 Stage 1: Transesterification cluster_1 Stage 2: Polycondensation DM-2-Cl-TP DM-2-Cl-TP Reaction1 Melt Reaction (150-230°C) DM-2-Cl-TP->Reaction1 Diol Diol Diol->Reaction1 Catalyst1 Transesterification Catalyst Catalyst1->Reaction1 Methanol Methanol (Distilled Off) Reaction1->Methanol Oligomer Bis(hydroxyalkyl) 2-chloroterephthalate Reaction1->Oligomer Oligomer_Input Oligomer Catalyst2 Polycondensation Catalyst Reaction2 Melt Reaction (270-290°C, Vacuum) Catalyst2->Reaction2 EG_Removed Excess Diol (Removed) Reaction2->EG_Removed Final_Polymer High Molecular Weight Chlorinated Polyester Reaction2->Final_Polymer Oligomer_Input->Reaction2

Synthesis of Chlorinated Aromatic Polyamides (Aramids)

Aromatic polyamides are prized for their exceptional strength and thermal resistance. The synthesis of aramids using DM-2-Cl-TP typically requires its conversion to the more reactive diacid chloride, 2-chloroterephthaloyl chloride . This is achieved by hydrolysis of the dimethyl ester to 2-chloroterephthalic acid, followed by reaction with a chlorinating agent like thionyl chloride (SOCl₂).

The polymerization is then carried out via a low-temperature solution polycondensation method.[1][6] This technique is essential for synthesizing high molecular weight aromatic polyamides because it avoids the high temperatures that can cause side reactions and degradation, and it helps manage the often-limited solubility of the rigid polymer chains.

  • Mechanism: The reaction involves the nucleophilic acyl substitution between the highly reactive 2-chloroterephthaloyl chloride and an aromatic diamine (e.g., 4,4'-oxydianiline or p-phenylenediamine). The polymerization is conducted in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), which helps to keep the growing polymer chains in solution.[1] An acid scavenger, such as pyridine or triethylamine, is often used to neutralize the HCl gas produced during the reaction, preventing protonation of the amine monomer and driving the reaction to completion. The reaction is typically initiated at low temperatures (0-5 °C) to control the highly exothermic initial reaction, and then allowed to proceed at room temperature.[1]

G Monomer_Prep 1. Hydrolysis & Chlorination DM-2-Cl-TP → 2-Chloroterephthaloyl Chloride Monomer_Sol 2. Dissolve Diamine in DMAc/LiCl (under N₂) Monomer_Prep->Monomer_Sol Cooling 3. Cool to 0-5°C Monomer_Sol->Cooling Addition 4. Add Diacid Chloride (slowly) Cooling->Addition Polymerization 5. Stir at 0-5°C, then Room Temp. Addition->Polymerization Precipitation 6. Precipitate Polymer in Methanol/Water Polymerization->Precipitation Purification 7. Wash & Dry (Vacuum Oven) Precipitation->Purification Final_Polyamide High Molecular Weight Chlorinated Polyamide Purification->Final_Polyamide

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 18643-84-0[7]
Molecular Formula C₁₀H₉ClO₄[7]
Molecular Weight 228.63 g/mol [7]
Appearance White to off-white crystalline powder
Melting Point 63-66 °C
Boiling Point 302-304 °C
Solubility Soluble in hot alcohols, ethers, and aromatic hydrocarbons. Insoluble in water.

Table 2: Typical Reaction Conditions for Polymer Synthesis

ParameterPolyester SynthesisPolyamide Synthesis
Reaction Type Melt PolycondensationLow-Temp. Solution Polycondensation
Monomers DM-2-Cl-TP, Ethylene Glycol2-Chloroterephthaloyl Chloride, Aromatic Diamine
Solvent None (Melt)DMAc or NMP (often with LiCl)[1]
Catalyst/Reagent Zn(OAc)₂, Sb₂O₃[4]Pyridine or Triethylamine (Acid Scavenger)
Temperature Stage 1: 150-230°C; Stage 2: 270-290°C[4]0°C to Room Temperature[1]
Pressure Atmospheric, then High Vacuum (<1 mmHg)[4]Atmospheric (under N₂ blanket)

Experimental Protocols

Protocol 1: Synthesis of Poly(ethylene 2-chloroterephthalate) (PE-2-Cl-T)

Safety Precaution: This procedure involves high temperatures and high vacuum. All operations must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including thermal gloves and safety glasses. Ensure the glassware is rated for high vacuum and high-temperature work.

Materials:

  • This compound (DM-2-Cl-TP)

  • Ethylene glycol (EG)

  • Zinc acetate (Transesterification catalyst)

  • Antimony(III) oxide (Polycondensation catalyst)

  • Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask equipped for high-vacuum distillation

  • Mechanical stirrer with a high-torque motor and vacuum-tight seal

  • Distillation head with condenser and collection flask

  • Heating mantle with temperature controller

  • High-vacuum pump with cold trap

Procedure:

  • Reactor Setup: Assemble the reaction apparatus. Ensure all joints are properly sealed for vacuum.

  • Charging Reactants: Charge the reaction flask with this compound and ethylene glycol in a molar ratio of 1:2.2. Add zinc acetate (approx. 0.05-0.1% by weight of DM-2-Cl-TP).

  • Transesterification:

    • Begin stirring and purge the system with dry nitrogen gas for 15-20 minutes.

    • Heat the mixture to ~150-180°C under a gentle nitrogen flow. Methanol will begin to distill off as the reaction proceeds.[4]

    • Collect the methanol distillate in the receiving flask. The reaction progress can be monitored by the volume of methanol collected.

    • Slowly increase the temperature to 230°C over 2-3 hours to drive the reaction to completion.[4]

  • Polycondensation:

    • Once methanol distillation ceases, stop the nitrogen flow and add the polycondensation catalyst, antimony trioxide (approx. 0.03-0.05% by weight of DM-2-Cl-TP).

    • Gradually increase the temperature to 270-280°C.

    • Simultaneously, slowly reduce the pressure of the system using the vacuum pump to below 1 mmHg.[4]

    • Excess ethylene glycol will distill off as the polycondensation reaction proceeds.

    • Continue the reaction under high vacuum and elevated temperature. The viscosity of the melt will increase significantly. Monitor the torque on the stirrer.

  • Product Recovery:

    • Once the desired viscosity is achieved (typically after 2-4 hours of polycondensation), stop the heating and break the vacuum by introducing nitrogen gas.

    • While still hot, extrude the molten polymer from the flask into a strand and quench it in cold water.

    • Pelletize the cooled polymer strand for storage and subsequent characterization.

Protocol 2: Synthesis of an Aromatic Polyamide from 2-Chloroterephthaloyl Chloride

Safety Precaution: 2-Chloroterephthaloyl chloride is a moisture-sensitive and corrosive acid chloride. It will react with moisture in the air to release HCl gas. Handle it strictly within a glovebox or a very dry fume hood. Thionyl chloride, used in its preparation, is also highly toxic and corrosive. All diamines are potentially toxic and should be handled with care. Wear appropriate PPE, including gloves, lab coat, and safety glasses.

Part A: Preparation of 2-Chloroterephthaloyl Chloride This step should be performed prior to polymerization.

  • Hydrolyze DM-2-Cl-TP to 2-chloroterephthalic acid using aqueous NaOH, followed by acidification with HCl.

  • Thoroughly dry the resulting diacid under vacuum.

  • Reflux the dry 2-chloroterephthalic acid with an excess of thionyl chloride (SOCl₂) containing a catalytic amount of DMF for 2-4 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to yield the crude diacid chloride, which can be purified by vacuum distillation or recrystallization.

Part B: Polymerization Procedure

  • Solvent and Monomer Preparation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline, 1.0 equivalent) in anhydrous DMAc. If solubility is an issue, add anhydrous lithium chloride (LiCl, ~5% w/v) and stir until dissolved.[1]

  • Cooling: Cool the reaction flask to 0-5 °C using an ice-water bath.

  • Diacid Chloride Addition: Dissolve 2-chloroterephthaloyl chloride (1.0 equivalent) in a small amount of anhydrous DMAc. Add this solution dropwise to the stirred, cooled diamine solution over 30-45 minutes. The solution will become highly viscous.[1]

  • Polymerization: After the addition is complete, maintain the reaction temperature at 0-5 °C for an additional 2 hours, and then allow the reaction to warm to room temperature and proceed for another 12-24 hours.

  • Precipitation and Washing: Pour the viscous polymer solution into a large volume of vigorously stirring methanol or water to precipitate the polyamide as a fibrous solid.[1]

  • Purification: Collect the polymer by filtration. Wash it thoroughly with hot water and then with methanol to remove unreacted monomers, LiCl, and residual solvent.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours to obtain the final product.

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices. It may cause skin, eye, and respiratory irritation.[7]

  • Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[7]

  • Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[7][8]

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

Conclusion

This compound is a versatile and strategic monomer for creating high-performance polymers with tailored properties. Its incorporation into polyester and polyamide backbones provides a reliable method for enhancing thermal stability and imparting inherent flame retardancy. The protocols provided herein offer a robust foundation for researchers to explore the synthesis and application of these advanced materials. Further optimization of reaction conditions and characterization of the resulting polymers are encouraged to fully realize their potential in demanding applications across various scientific and industrial fields.

References

  • Title: Industrial Chemistry Module | English Source: University of Scranton URL: [Link]

  • Title: Process for preparing polyamides Source: Google Patents URL
  • Title: Polyester (PET) Synthesis Source: NPTEL Archive URL: [Link]

  • Title: Thermoplastic Polyesters Source: Uhde Inventa-Fischer URL: [Link]

  • Title: Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine Source: SciELO URL: [Link]

  • Title: Polyimides and Other High Temperature Polymers Source: RIT Scholar Works URL: [Link]

  • Title: POLYIMIDE PLASTICS: A STATE-OF-THE-ART REPORT Source: DTIC URL: [Link]

  • Title: Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups Source: National Chemical Laboratory, India URL: [Link]

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Application Note: A Comprehensive Guide to the Aminolysis of Dimethyl 2-chloroterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The aminolysis of dimethyl 2-chloroterephthalate is a cornerstone reaction in modern organic synthesis, providing a direct route to highly functionalized 2-aminoterephthalate derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, including azo pigments and specialty polymers.[1][2] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a process in which a nucleophile—in this case, an amine—displaces a leaving group (chloride) on an aromatic ring.

The success of this particular SNAr reaction is heavily influenced by the electronic nature of the substrate. The this compound ring is "activated" by the presence of two electron-withdrawing ester groups (-COOCH₃). These groups are positioned ortho and para to the chlorine atom, which is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the substitution.[3][4][5] This inherent activation allows the reaction to proceed under relatively accessible conditions, often without the need for expensive and air-sensitive transition-metal catalysts that are required for less activated aryl chlorides.[6][7][8]

This application note provides a detailed experimental procedure for the aminolysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering both a fundamental understanding of the reaction principles and a practical, step-by-step guide to execution, monitoring, and troubleshooting.

Pillar 1: Mechanistic Insight and Causality

The aminolysis of this compound is a classic example of the SNAr addition-elimination mechanism. Understanding this pathway is critical for making informed decisions during experimental design and optimization.

  • Nucleophilic Attack: The reaction is initiated by the attack of the amine nucleophile on the carbon atom bearing the chlorine. This attack is perpendicular to the aromatic ring. The electron-withdrawing ester groups pull electron density from the ring, making this carbon atom electrophilic and susceptible to attack.

  • Formation of the Meisenheimer Complex: This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. The stability of this complex is the key to the entire reaction. The negative charge is delocalized onto the oxygen atoms of the ortho and para ester groups, a stabilizing effect that lowers the activation energy of this rate-determining step.[4][5]

  • Elimination and Re-aromatization: In the final, typically rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final aminated product.

A base, such as triethylamine or potassium carbonate, is often included. Its primary role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the amine nucleophile, which would render it non-nucleophilic and halt the reaction.[3]

Reaction Mechanism Diagram

Caption: SNAr addition-elimination mechanism.

Pillar 2: Experimental Protocols & Self-Validation

The following protocols are designed to be robust and reproducible. Each includes steps for reaction monitoring, which is essential for self-validation and determining the optimal reaction time.

Materials and Equipment
Reagents & Chemicals Equipment
This compound (≥98%)Round-bottom flasks (various sizes)
Amine of choice (e.g., piperidine, aniline, benzylamine)Reflux condenser and inert gas line (N₂ or Ar)
Dimethylformamide (DMF), anhydrousMagnetic stirrer and stir bars
Dimethyl Sulfoxide (DMSO), anhydrousHeating mantle or oil bath with temperature control
Triethylamine (TEA), distilledThin-Layer Chromatography (TLC) plates (silica gel)
Potassium Carbonate (K₂CO₃), anhydrousTLC developing chamber and UV lamp
Ethyl acetate (EtOAc), reagent gradeRotary evaporator
Hexanes, reagent gradeSeparatory funnel
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionFiltration apparatus (Büchner funnel)
Brine (saturated aqueous NaCl solution)Glassware for extraction and purification
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)NMR tubes, Mass Spectrometry vials
Protocol 1: Classical High-Temperature Aminolysis

This protocol leverages thermal energy to drive the reaction and is suitable for a wide range of primary and secondary amines.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF or DMSO to dissolve the starting material (to a concentration of approx. 0.2-0.5 M). Add the desired amine (1.2-2.0 eq). Rationale: Using a slight excess of the amine ensures the reaction goes to completion and can also act as a base to neutralize the generated HCl.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80-120°C. The optimal temperature will depend on the nucleophilicity of the amine; less reactive amines like anilines may require higher temperatures.[5]

  • Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). Spot the starting material and the reaction mixture side-by-side. The reaction is complete when the starting material spot is no longer visible under a UV lamp. This typically takes 4-24 hours.

  • Workup - Cooling and Quenching: Once complete, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of cold water or onto an ice bath. This will often precipitate the crude product.

  • Workup - Extraction: If the product is not a solid or does not precipitate cleanly, transfer the diluted mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine. Rationale: The washing steps are crucial for removing the high-boiling point solvent (DMF/DMSO) and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product by either recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel.

Protocol 2: Base-Mediated Aminolysis at Moderate Temperature

This protocol uses an external base, allowing for lower reaction temperatures, which can be beneficial for sensitive substrates.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent and Reagent Addition: Under an inert atmosphere, add anhydrous DMF and the amine of choice (1.1-1.2 eq). Rationale: A smaller excess of the amine is needed as the external base neutralizes the HCl.

  • Heating: Heat the reaction mixture to 60-80°C.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC as described in Protocol 1. The reaction is typically faster under these conditions.

  • Workup and Purification: Follow the same workup and purification steps (5-9) as outlined in Protocol 1.

Pillar 3: Data Presentation & Visualization

Table 1: Reaction Parameter Optimization

This table provides a guideline for optimizing the reaction based on the nature of the amine nucleophile.

ParameterPrimary Aliphatic Amines (e.g., Benzylamine)Secondary Aliphatic Amines (e.g., Piperidine)Aromatic Amines (e.g., Aniline)
Temperature 60 - 100°C25 - 80°C100 - 140°C
Amine Equivalents 1.2 - 1.5 eq1.5 - 2.0 eq1.1 - 1.5 eq
Base Optional (TEA, K₂CO₃)Optional (excess amine)Recommended (K₂CO₃)
Solvent DMF, DMSO, NMPDMF, Ethanol, THFDMSO, NMP
Typical Time 2 - 8 hours1 - 6 hours12 - 24 hours
Experimental Workflow Diagram

Experimental_Workflow A 1. Reaction Setup (Flask, Stirrer, Reagents) B 2. Inert Atmosphere (N₂ or Argon Purge) A->B C 3. Heating & Stirring (Oil Bath, 60-120°C) B->C D 4. Reaction Monitoring (TLC Analysis) C->D Is starting material gone? D->C No E 5. Workup (Quench, Extract, Wash) D->E Yes F 6. Drying & Concentration (MgSO₄, Rotovap) E->F G 7. Purification (Chromatography or Recrystallization) F->G H 8. Product Characterization (NMR, MS, IR) G->H

Caption: General experimental workflow for aminolysis.

Characterization and Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized dimethyl 2-aminoterephthalate derivative.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress. The product is typically more polar than the starting material and will have a lower Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect the disappearance of the aromatic proton signal adjacent to the chlorine in the starting material and the appearance of new signals corresponding to the N-H proton (if applicable) and the protons of the newly introduced amine group. The aromatic protons on the product will show characteristic shifts and coupling patterns.

    • ¹³C NMR: The most significant change will be the upfield shift of the carbon atom where substitution occurred (C-Cl bond replaced by a C-N bond).

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product, showing the correct molecular ion peak (M⁺ or [M+H]⁺).

  • Infrared (IR) Spectroscopy: Look for the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) for primary and secondary amine products and the retention of the characteristic C=O ester stretch (around 1720 cm⁻¹).

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reaction 1. Insufficient temperature or time.2. Amine nucleophile is not reactive enough.3. Amine was protonated by HCl byproduct (no base used).1. Increase reaction temperature and/or extend reaction time.2. Switch to a more polar, higher-boiling solvent like DMSO.3. Add 1.5-2.0 equivalents of a non-nucleophilic base like K₂CO₃ or TEA.
Low Yield 1. Product loss during aqueous workup (if product has some water solubility).2. Inefficient extraction.3. Decomposition of starting material or product at high temperatures.1. Saturate the aqueous layer with NaCl (brine) before extraction to decrease product solubility.2. Increase the number of extractions (e.g., from 3 to 5).3. Use the base-mediated protocol at a lower temperature.
Multiple Spots on TLC (Side Products) 1. Reaction with the ester group (amidation), especially with primary amines at high temperatures.2. Disubstitution if other leaving groups are present.1. Lower the reaction temperature. Use an external base instead of a large excess of the amine.2. This is unlikely for this specific substrate but requires careful analysis of product structure if it occurs.

Conclusion

The aminolysis of this compound is a powerful and reliable method for synthesizing a diverse array of aromatic amines. By leveraging the principles of nucleophilic aromatic substitution, researchers can effectively functionalize this key intermediate. The choice between a classical thermal approach and a base-mediated protocol allows for flexibility in adapting the reaction to the specific reactivity of the amine nucleophile and the thermal stability of the desired product. Careful monitoring via TLC and thorough purification are key to achieving high yields of pure material, enabling the next steps in complex synthesis pathways.

References

  • D. S. Surry and S. L. Buchwald, "Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex," Journal of the American Chemical Society, [Link]

  • H. J. Ai, S. T. Kim, C. Liu, and S. L. Buchwald, "Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions," Journal of the American Chemical Society, 2024, [Link]

  • Y. Pan, H. Lu, and C. Wang, "Nickel-Catalyzed Amination of Aryl Chlorides with Amides," Organic Letters, 2020, [Link]

  • C. H. Bartholomew, "Upcycling Waste PET: I. Ammonolysis Kinetics of Model Dimethyl Terephthalate and the Catalytic Effects of Ethylene Glycol," ACS Sustainable Chemistry & Engineering, 2024, [Link]

  • S. Oi, "Directed nucleophilic aromatic substitution reaction," Chemical Science, 2021, [Link]

  • H. J. Ai, et al., "Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides," Journal of the American Chemical Society, 2022, [Link]

  • Semantic Scholar, "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts," Semantic Scholar, [Link]

  • G. Lorusso, et al., "Investigation of aminolysis routes on PET fabrics using different amine‐based materials," Nano Select, 2022, [Link]

  • J. A. Campbell, et al., "A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide," Tetrahedron Letters, 2013, [Link]

  • Google Patents, "Method for producing dimethyl aminoterephthalate through catalytic hydrogen
  • Master Organic Chemistry, "Nucleophilic Aromatic Substitution: Introduction and Mechanism," Master Organic Chemistry Blog, 2018, [Link]

  • ResearchGate, "Aminolysis of polyethylene terephthalate waste," Request PDF, [Link]

  • J. Brünning, J. W. Bats, and M. U. Schmidt, "2-Aminoterephthalic acid dimethyl ester," Acta Crystallographica Section E, 2009, [Link]

  • A. M. Fahim, et al., "Chemistry of terephthalate derivatives: a review," Cairo University Scholar, [Link]

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Application Notes & Protocols: Dimethyl 2-Chloroterephthalate as a Versatile Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Aromatic Scaffolds in Agrochemical Design

In the landscape of modern agrochemical research, the strategic functionalization of aromatic rings is a cornerstone of designing novel active ingredients with enhanced efficacy, selectivity, and favorable environmental profiles. Halogenated aromatic compounds, in particular, serve as pivotal building blocks due to the unique electronic properties imparted by the halogen substituent. The chlorine atom in dimethyl 2-chloroterephthalate not only activates the benzene ring towards nucleophilic aromatic substitution (SNAr) but also provides a synthetic handle for the introduction of diverse functionalities.[1] The two methoxycarbonyl groups further enhance this activation, making this compound a highly reactive and versatile intermediate for the synthesis of a wide array of agrochemical candidates, including herbicides, fungicides, and plant growth regulators.

This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the synthesis of novel pyridazinone-based herbicides. We will delve into the mechanistic rationale behind its reactivity and provide a detailed, field-proven protocol for its conversion into a key herbicidal intermediate.

Core Chemistry: Nucleophilic Aromatic Substitution (SNAr) of this compound

The primary mode of reaction for this compound in the context of agrochemical synthesis is nucleophilic aromatic substitution. In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The presence of two electron-withdrawing methoxycarbonyl groups ortho and meta to the chlorine atom is crucial, as they effectively stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction.[1]

A wide range of nucleophiles can be employed in this reaction, including amines, thiols, and alkoxides, opening up a vast chemical space for the development of novel agrochemicals. For instance, reaction with various amines can lead to the synthesis of substituted anilines, which are precursors to a number of commercial herbicides.

Application Focus: Synthesis of a Novel Pyridazinone Herbicide Precursor

Pyridazinone derivatives are a well-established class of herbicides known for their effectiveness in controlling a broad spectrum of weeds. Many commercial pyridazinone herbicides feature a substituted phenyl ring attached to the nitrogen atom of the pyridazinone core. The following protocol details a robust and scalable method for the synthesis of a novel pyridazinone precursor from this compound, demonstrating its utility as a starting material in agrochemical discovery.

Workflow for the Synthesis of a Pyridazinone Herbicide Precursor

Synthesis_Workflow A This compound C Nucleophilic Aromatic Substitution A->C B Hydrazine Hydrate B->C D Intermediate: Dimethyl 2-hydrazinylterephthalate C->D Formation of C-N bond F Cyclocondensation D->F E Levulinic Acid E->F G Product: Methyl 4-(6-methyl-3-oxopyridazin-2(3H)-yl)-3-methoxycarbonylbenzoate F->G Ring formation

Caption: Synthetic workflow for the preparation of a pyridazinone herbicide precursor.

Experimental Protocol: Two-Step Synthesis of Methyl 4-(6-methyl-3-oxopyridazin-2(3H)-yl)-3-methoxycarbonylbenzoate

This protocol is designed to be a self-validating system, with clear steps and checkpoints for researchers.

Part 1: Synthesis of Dimethyl 2-hydrazinylterephthalate (Intermediate)

Causality: This initial step leverages the high reactivity of the activated chlorine atom on this compound for nucleophilic displacement by hydrazine. The choice of ethanol as a solvent provides good solubility for the reactants and facilitates the reaction at a moderate temperature.

  • Materials:

    • This compound (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Ethanol (10 vol)

    • Triethylamine (1.5 eq)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and ethanol.

    • Stir the mixture at room temperature until the solid is completely dissolved.

    • Add triethylamine to the solution. This base will neutralize the HCl generated during the reaction.

    • Slowly add hydrazine hydrate to the reaction mixture at room temperature. An exothermic reaction may be observed.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting material spot indicates the completion of the reaction.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and extract with ethyl acetate (3 x 10 vol).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure dimethyl 2-hydrazinylterephthalate as a solid.

  • Characterization:

    • 1H NMR: Confirm the presence of the hydrazinyl group and the two methyl ester groups.

    • 13C NMR: Verify the number of unique carbon atoms in the molecule.

    • Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.

Part 2: Synthesis of Methyl 4-(6-methyl-3-oxopyridazin-2(3H)-yl)-3-methoxycarbonylbenzoate (Final Product)

Causality: This cyclocondensation reaction forms the core pyridazinone ring structure, which is essential for herbicidal activity in this class of compounds. Acetic acid serves as both a solvent and a catalyst for this transformation.

  • Materials:

    • Dimethyl 2-hydrazinylterephthalate (1.0 eq)

    • Levulinic acid (1.1 eq)

    • Glacial acetic acid (5 vol)

  • Procedure:

    • In a round-bottom flask, dissolve dimethyl 2-hydrazinylterephthalate in glacial acetic acid.

    • Add levulinic acid to the solution.

    • Heat the reaction mixture to 100-110 °C and maintain for 8-12 hours.

    • Monitor the reaction by TLC (Mobile phase: 1:1 hexane/ethyl acetate).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the cooled reaction mixture into ice-cold water with stirring. A precipitate will form.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Dry the product in a vacuum oven at 50-60 °C.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure final product.

  • Characterization:

    • 1H NMR & 13C NMR: Confirm the formation of the pyridazinone ring and the presence of all expected functional groups.

    • FT-IR: Identify characteristic vibrational frequencies, such as the C=O stretch of the pyridazinone ring.

    • Melting Point: Determine the melting point for purity assessment.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
This compoundC10H9ClO4228.63-White Solid
Dimethyl 2-hydrazinylterephthalateC10H12N2O4224.2285-95Pale Yellow Solid
Methyl 4-(6-methyl-3-oxopyridazin-2(3H)-yl)-3-methoxycarbonylbenzoateC15H14N2O5302.2875-85Off-white Solid

Conclusion and Future Perspectives

This compound stands out as a valuable and reactive intermediate for the synthesis of novel agrochemicals. The protocol detailed herein for the preparation of a pyridazinone-based herbicide precursor showcases a practical and efficient application of its unique chemical properties. The resulting molecule can serve as a platform for further derivatization, allowing for the fine-tuning of its biological activity and selectivity. Researchers in the field of agrochemical discovery are encouraged to explore the vast synthetic potential of this compound to develop next-generation crop protection solutions.

References

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. (n.d.). A kind of preparation method of 6-chlorine pyridazine-3-formic acid.
  • Google Patents. (n.d.). Pyridazine derivatives, process for their preparation and their use as fungicides.
  • Google Patents. (n.d.). Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 7, 2026, from [Link]

Sources

analytical methods for Dimethyl 2-chloroterephthalate quantification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Performance Analytical Methods for the Quantification of Dimethyl 2-chloroterephthalate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DMCT) is a key chemical intermediate and a potential process-related impurity in the synthesis of various polymers and active pharmaceutical ingredients (APIs). Its presence, even at trace levels, can impact the safety, efficacy, and quality of the final product. Therefore, robust and validated analytical methods for its precise quantification are imperative. This document provides a comprehensive guide to the analysis of DMCT, detailing two primary, validated methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As a senior application scientist, this guide moves beyond mere procedural steps to explain the causality behind experimental choices, ensuring that the protocols are scientifically grounded and readily adaptable. Each method is presented with detailed, step-by-step protocols, validation parameters according to International Council for Harmonisation (ICH) guidelines, and practical troubleshooting advice.

Introduction: The Analytical Imperative for DMCT Quantification

This compound (C₁₀H₉ClO₄) is a diester of 2-chloroterephthalic acid.[1] It often appears as an intermediate or an impurity in manufacturing processes that utilize terephthalic acid derivatives.[2][3] In the pharmaceutical industry, controlling impurities is a critical aspect of drug development and manufacturing to ensure patient safety and product consistency.[4] Regulatory bodies like the FDA and ICH mandate the validation of analytical methods used for quantifying such impurities.[5][6][7]

The analytical challenge lies in developing methods that are not only sensitive enough to detect trace amounts of DMCT but are also specific enough to distinguish it from structurally similar compounds, such as other terephthalate isomers or process-related substances.[8][9] This guide provides two field-proven, orthogonal analytical approaches to address this challenge effectively.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of robust method development. These properties dictate choices in solvents, chromatographic conditions, and sample preparation strategies.

PropertyValueSource
Molecular Formula C₁₀H₉ClO₄PubChem[1]
Molecular Weight 228.63 g/mol PubChem[1]
IUPAC Name dimethyl 2-chlorobenzene-1,4-dicarboxylatePubChem[1]
CAS Number 18643-84-0PubChem[1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in organic solvents (Methanol, Acetonitrile, Chloroform); low solubility in water.Inferred from similar compounds[10][11]

Principle Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique for the analysis of moderately polar, non-volatile compounds like DMCT. Its robustness, precision, and wide availability make it the primary choice for quality control environments.

Causality of Method Choice: The ester functional groups and the chlorinated aromatic ring give DMCT moderate polarity, making it an ideal candidate for retention and separation on a non-polar stationary phase (like C18) using a polar mobile phase.[12] UV detection is highly effective due to the chromophoric nature of the benzene ring.

HPLC-UV Experimental Workflow

The following diagram outlines the logical flow of the HPLC-UV analysis from sample preparation to final data reporting.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Stock & Working Standard Solutions Calibration Generate Calibration Curve (Inject Standards at ≥5 Levels) Standard_Prep->Calibration Sample_Prep Accurately Weigh Sample & Dissolve in Diluent Filter Filter Sample through 0.45 µm Syringe Filter Sample_Prep->Filter Analysis Inject Blank, then Samples (Bracket with Standards) Filter->Analysis SST System Suitability Test (SST) (Inject Standard 5x) SST->Calibration If SST Passes Calibration->Analysis If SST Passes Integration Integrate DMCT Peak Area Analysis->Integration Quantification Quantify Concentration using Calibration Curve Integration->Quantification Report Report Final Result (e.g., in ppm or % w/w) Quantification->Report

Caption: A typical experimental workflow for the quantification of DMCT using HPLC-UV.

Detailed HPLC-UV Protocol

Instrumentation and Chromatographic Conditions:

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity or equivalentStandard, reliable system.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent resolution for aromatic esters.[13]
Mobile Phase Acetonitrile:Water (65:35, v/v)Offers good separation and peak shape for DMCT.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 240 nmWavelength of high absorbance for the analyte.
Injection Vol. 10 µLBalances sensitivity with potential for peak overload.
Run Time ~15 minutesSufficient to elute the analyte and any late-eluting impurities.

Protocol Steps:

  • Reagent Preparation:

    • Diluent: Prepare a mixture of Acetonitrile:Water (65:35, v/v). This matches the mobile phase to prevent peak distortion.

    • DMCT Stock Standard (500 µg/mL): Accurately weigh 25 mg of DMCT reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standards: Perform serial dilutions of the stock standard to prepare at least five calibration standards ranging from 1 µg/mL to 25 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the test sample into a 50 mL volumetric flask.

    • Add ~40 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, then dilute to volume with the diluent.

    • Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial. Sample filtration is critical to prevent column blockage and instrument damage.

  • System Suitability Test (SST):

    • Before analysis, inject a mid-range standard (e.g., 10 µg/mL) five times.

    • Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time must be ≤ 2.0%. This ensures the system is performing precisely.[5]

  • Analysis Sequence:

    • Inject the diluent (blank) to ensure no system contamination.

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the prepared sample solution. It is good practice to bracket sample injections with a standard check to monitor for any drift in instrument response.

  • Calculation:

    • Generate a linear regression curve of peak area versus concentration for the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.

    • Calculate the concentration of DMCT in the sample solution using the regression equation.

    • Determine the final amount of DMCT in the original sample (e.g., in % w/w) using the following formula: % DMCT (w/w) = (C_sol * V * 100) / W_sample Where:

      • C_sol = Concentration from calibration curve (mg/mL)

      • V = Final volume of sample preparation (mL)

      • W_sample = Weight of the sample (mg)

HPLC Method Validation Summary

A validated method provides documented evidence of its reliability.[6][14] The following table summarizes typical acceptance criteria based on ICH guidelines.

ParameterTypical Acceptance CriteriaPurpose
Specificity Peak is pure and well-resolved from other components.Ensures the signal is only from the analyte.
Linearity (r²) ≥ 0.999Confirms a proportional response to concentration.
Range 1 - 25 µg/mLThe interval of reliable quantification.[7]
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of results to the true value.
Precision (% RSD) ≤ 2.0%Demonstrates the method's repeatability.
LOQ Signal-to-Noise ratio ≥ 10The lowest amount that can be reliably quantified.

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent confirmatory and alternative quantification technique. It is particularly powerful for identifying unknown impurities and achieving very low detection limits.

Causality of Method Choice: DMCT is a semi-volatile compound that is thermally stable enough to be volatilized in a heated GC inlet without degradation.[15] The use of a mass spectrometer provides unparalleled selectivity and sensitivity, allowing for quantification in complex matrices where chromatographic resolution alone may be insufficient.[16][17]

GC-MS Experimental Workflow

The GC-MS workflow is similar to HPLC but differs in the sample introduction and detection principles.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Stock & Working Standard Solutions in Hexane Analysis Inject Blank, Standards, and Samples Standard_Prep->Analysis Sample_Prep Accurately Weigh Sample & Dissolve in Hexane Vial_Prep Transfer to GC Vial with Septum Cap Sample_Prep->Vial_Prep Vial_Prep->Analysis Tune Tune Mass Spectrometer SIM_Setup Set Up Selected Ion Monitoring (SIM) Method Tune->SIM_Setup SIM_Setup->Analysis Integration Integrate Quantifier Ion Peak Analysis->Integration Quantification Quantify Concentration using Calibration Curve Integration->Quantification Confirmation Confirm with Qualifier Ions Quantification->Confirmation Report Report Final Result Confirmation->Report

Caption: A standard workflow for the quantification and confirmation of DMCT using GC-MS.

Detailed GC-MS Protocol

Instrumentation and Conditions:

ParameterRecommended ConditionRationale
GC System Agilent 7890B GC with 5977A MS or equivalentIndustry-standard for reliable performance.
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thicknessA 5% phenyl column provides good selectivity for chlorinated aromatics.[18]
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temp. 280 °CEnsures complete vaporization of the analyte.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace analysis.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minSeparates analyte from solvent and other components.
MS Source Temp. 230 °CStandard condition for stable ionization.
MS Quad Temp. 150 °CStandard condition for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVCreates reproducible fragmentation patterns for identification.
Acquisition Selected Ion Monitoring (SIM)Increases sensitivity and selectivity for quantification.[18]
SIM Ions Quantifier: m/z 197; Qualifiers: m/z 228, 169Based on expected fragmentation (loss of -OCH₃, M⁺, loss of -COOCH₃).

Protocol Steps:

  • Reagent Preparation:

    • Use high-purity solvents (e.g., pesticide residue grade hexane or ethyl acetate) to minimize background contamination, which is a common issue in trace analysis.[19]

    • Prepare Stock and Working standards in the chosen solvent, similar to the HPLC method, but at potentially lower concentrations (e.g., 0.1 µg/mL to 5 µg/mL) due to higher sensitivity.

  • Sample Preparation:

    • Prepare sample solutions gravimetrically as described for HPLC, but using the GC-compatible solvent (e.g., hexane). The final concentration should be adjusted to fall within the calibration range.

    • Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined septum.

  • Analysis:

    • Perform an MS tune to ensure mass accuracy and sensitivity.

    • Run a solvent blank to check for system cleanliness.

    • Analyze the calibration standards to establish the calibration curve.

    • Analyze the sample solutions.

  • Data Processing and Calculation:

    • Integrate the peak area for the quantifier ion (m/z 197) at the expected retention time of DMCT.

    • Confirm the identity of the peak by verifying the presence of the qualifier ions and checking that their abundance ratios match those of a true standard.

    • Quantify using the linear regression curve and calculate the final result as described in the HPLC protocol.

Troubleshooting and Best Practices

  • Contamination: Phthalates are ubiquitous environmental and laboratory contaminants.[20] To avoid false positives, use scrupulously clean glassware (rinsed with solvent), high-purity solvents, and avoid all contact with plastics during sample preparation.[19] Running frequent solvent blanks is essential.

  • Peak Tailing (HPLC): Can be caused by active sites on the column or mismatched sample/mobile phase composition. Ensure the sample is fully dissolved in a diluent similar to the mobile phase.

  • Poor Sensitivity (GC-MS): May indicate a dirty ion source, inlet liner, or column contamination. Regular instrument maintenance is crucial for maintaining performance.

  • Matrix Effects: Complex sample matrices can suppress or enhance the analyte signal. If suspected, perform a spike-recovery experiment to assess accuracy. If effects are significant, consider using matrix-matched calibration standards or an internal standard method for quantification.

Conclusion

The accurate quantification of this compound is a critical quality control step in relevant manufacturing industries. This guide provides two robust, validated, and orthogonal methods—RP-HPLC-UV and GC-MS—to achieve this. The HPLC method offers simplicity and precision, making it ideal for routine analysis, while the GC-MS method provides superior sensitivity and specificity, making it an excellent choice for trace-level determination and identity confirmation. By understanding the scientific principles behind these protocols and adhering to good laboratory practices, researchers and scientists can generate reliable and defensible analytical data.

References

  • Title: Validation of Impurity Methods, Part II Source: LCGC North America URL: [Link]

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  • Title: Dimethyl tetrachloroterephthalate - Solubility of Things Source: Solubility of Things URL: [Link]

  • Title: A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine Source: MDPI URL: [Link]

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Application Notes and Protocols: Purification of Dimethyl 2-chloroterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the purification protocols for Dimethyl 2-chloroterephthalate, a key intermediate in the synthesis of various polymers and pharmaceutical compounds.[1] The purity of this reagent is critical for downstream applications, necessitating robust purification methods to remove starting materials, by-products, and other impurities. This document outlines two primary purification techniques: recrystallization and column chromatography. The causality behind experimental choices, such as solvent selection and chromatographic conditions, is explained to provide a deeper understanding of the purification principles. All protocols are designed to be self-validating systems, ensuring reliable and reproducible results.

Introduction

This compound (DMCT) is a substituted aromatic ester with the chemical formula C₁₀H₉ClO₄.[2][3] Its structure, featuring a chlorinated benzene ring with two methyl ester groups, makes it a versatile building block in organic synthesis. Impurities, which can arise from the synthesis process (e.g., from the esterification of 2-chloroterephthalic acid), may include unreacted starting materials, isomeric by-products, and decomposition products. These impurities can adversely affect the yield and purity of subsequent reactions, making their removal essential.

This guide provides detailed, step-by-step protocols for the purification of this compound, grounded in established chemical principles and supported by authoritative references.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of this compound is fundamental to developing effective purification strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 18643-84-0[1][2][4]
Molecular Formula C₁₀H₉ClO₄[2][3]
Molecular Weight 228.63 g/mol [2][3]
Appearance White crystalline powder/solid[1]
Melting Point 58-60 °C[1]
Boiling Point 318.6 °C at 760 mmHg[1]
Solubility Information on specific solubility is limited, but by analogy to similar compounds like Dimethyl terephthalate, it is expected to be soluble in many organic solvents and poorly soluble in water.[5]

Safety Precautions:

This compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[6] Refer to the Safety Data Sheet (SDS) for complete safety information.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the solution.[7]

Rationale for Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound well at its boiling point.

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound to prevent "oiling out".

  • Be volatile enough to be easily removed from the purified crystals.

For this compound, a moderately polar compound, a range of solvents can be considered. Given its ester functionality, alcohols and non-polar aromatic solvents are good starting points.[7]

Table 2: Potential Solvents for Recrystallization of this compound

SolventRationale
Methanol Often used for the recrystallization of related compounds like Dimethyl terephthalate.[8][9] Its polarity is suitable for dissolving the ester at elevated temperatures.
Ethanol Similar to methanol, it can be an effective solvent for recrystallizing esters.
Isopropanol A slightly less polar alcohol that can offer different solubility characteristics.
Toluene/Hexane Mixture A two-solvent system can be employed.[10] Toluene would act as the primary solvent in which the compound is soluble, and hexane as the anti-solvent to induce crystallization upon cooling.
Xylene Has been used in the purification of Dimethyl terephthalate and could be a suitable solvent.[11]
Step-by-Step Recrystallization Protocol

This protocol provides a general framework. The optimal solvent and volumes should be determined on a small scale first.

dot

Recrystallization_Workflow A Dissolve Crude Product in Minimal Hot Solvent B Hot Gravity Filtration (if insoluble impurities are present) A->B Insoluble impurities C Cool Solution Slowly to Induce Crystallization A->C No insoluble impurities B->C D Vacuum Filtration to Collect Crystals C->D E Wash Crystals with Cold Solvent D->E F Dry Purified Crystals E->F

Caption: Workflow for the purification of this compound by recrystallization.

  • Solvent Screening: In separate small test tubes, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., methanol) at room temperature to check for insolubility. Heat the test tube in a water bath to the boiling point of the solvent and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystallization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the flask on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of pure crystals, avoid disturbing the flask during this initial cooling phase. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40 °C) until a constant weight is achieved.

Purification by Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase.[12] This method is particularly useful for separating compounds with similar polarities.

Rationale for Stationary and Mobile Phase Selection
  • Stationary Phase: For moderately polar compounds like this compound, silica gel is the most common and effective stationary phase.

  • Mobile Phase (Eluent): The choice of eluent is crucial for achieving good separation. A solvent system is typically chosen that results in a retention factor (Rf) of 0.2-0.4 for the desired compound on a thin-layer chromatography (TLC) plate. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is commonly used.

Table 3: Recommended Solvent Systems for Column Chromatography

Solvent System (v/v)Rationale
Hexane / Ethyl Acetate A standard and highly versatile solvent system for compounds of moderate polarity. The polarity can be easily tuned by varying the ratio.
Hexane / Dichloromethane Another common solvent system that can provide different selectivity compared to ethyl acetate mixtures.
Step-by-Step Column Chromatography Protocol

dot

Chromatography_Workflow cluster_prep Column Preparation cluster_run Sample Loading and Elution cluster_analysis Analysis and Isolation A Pack Column with Silica Gel Slurry B Add a Layer of Sand A->B C Load Sample onto Column B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H

Caption: General workflow for the purification of this compound by column chromatography.

  • TLC Analysis: Before running the column, determine the optimal eluent composition by TLC analysis of the crude material. Spot the crude mixture on a silica gel TLC plate and develop it in various solvent systems (e.g., 9:1, 4:1, 1:1 hexane/ethyl acetate). The ideal solvent system will give the desired compound an Rf value between 0.2 and 0.4 and show good separation from impurities.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack evenly, gently tapping the column to dislodge any air bubbles.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin elution.

    • Collect the eluate in a series of fractions (e.g., in test tubes). The size of the fractions will depend on the scale of the purification.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Spot every few fractions on a TLC plate, alongside the crude material and a pure standard if available.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Purity Assessment: Assess the purity of the final product by techniques such as melting point determination, NMR spectroscopy, or GC-MS.

Conclusion

The successful purification of this compound is crucial for its effective use in research and development. Both recrystallization and column chromatography are effective methods for achieving high purity. The choice between these techniques will depend on the nature and quantity of the impurities, as well as the scale of the purification. For crystalline solids with impurities that have different solubility profiles, recrystallization is often the more straightforward and scalable method. For complex mixtures or when impurities have similar solubility to the product, column chromatography offers superior separation power. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently purify this compound to the high standard required for their applications.

References

  • Birney, D. M., & Starnes, S. D. (1999). Parallel Combinatorial Esterification: A Simple Experiment for Use in the Second-Semester Organic Chemistry Laboratory.
  • E. I. du Pont de Nemours and Company. (1972). Purification process for dimethyl terephthalate. U.S.
  • Hartel, A. M., & Hanna, J. M. (2009). Preparation of Oil of Wintergreen from Commercial Aspirin Tablets. A Microscale Experiment Highlighting Acyl Substitutions.
  • Kirsch, G., et al. (2007). Preparation of Monoalkyl Terephthalates: An Overview.
  • LookChem. (n.d.). Cas 18643-84-0, Dimethyl chloroterephthalate. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]

  • Liyana Pathiranage, A., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • MDPI. (2023). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts.
  • National Center for Biotechnology Information. (n.d.). Dacthal. PubChem Compound Summary for CID 2943. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Slockett, G. J. (1970). Purification of dimethylterephthalate. U.S.
  • Tyger Scientific Inc. (n.d.). This compound. Retrieved from [Link]

  • University of Hertfordshire. (2025). Chlorthal-dimethyl (Ref: DAC 893). AERU. Retrieved from [Link]

  • Wade, P. A., et al. (2006). A Simple Combinatorial Experiment Based on Fischer Esterification. An Experiment Suitable for the First-Semester Organic Chemistry Lab.
  • Chemsrc. (2025). 2-Chloro-4-methylbenzoic acid. Retrieved from [Link]

  • Chempedia by LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved-DMT-process.pdf. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of esters.
  • UKM Journal Article Repository. (n.d.). Green Synthesis of Renewable Dimethyl Terephthalate-Like Monomer from Eugenol. Retrieved from [Link]

  • Solubility of Things. (n.d.). Dimethyl tetrachloroterephthalate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of dimethyl terephthalate.
  • Google Patents. (n.d.). Process for the purification of terephthalic acid dimethyl ester.
  • Chemistry LibreTexts. (2023). Preparation of Esters. Retrieved from [Link]

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Topic: High-Purity Crystallization of Dimethyl 2-Chloroterephthalate from Methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Standard Operating Protocol

Abstract and Core Principles

This document provides a comprehensive guide and a detailed, field-proven protocol for the purification of dimethyl 2-chloroterephthalate via crystallization from a methanol solvent system. This compound serves as a critical intermediate in the synthesis of specialized polymers and pharmaceutical compounds. Achieving high purity is paramount for downstream applications, and crystallization is the most effective method for removing process-related impurities.

The protocol is founded on the principle of differential solubility. This compound, a moderately polar diester, exhibits significantly higher solubility in hot methanol compared to its solubility in cold methanol.[1][2] This temperature-dependent solubility gradient is the driving force for the crystallization process. By dissolving the crude material in a minimum volume of near-boiling methanol to form a saturated solution, subsequent slow cooling allows for the controlled formation of a crystalline lattice. This process effectively excludes impurities, which remain dissolved in the cold solvent matrix, known as the mother liquor.[3][4][5]

This guide explains the causality behind each step, ensuring that researchers can not only replicate the procedure but also adapt it based on a sound understanding of the underlying physicochemical principles.

Health and Safety Mandates

All procedures must be conducted within a certified chemical fume hood. Adherence to strict safety protocols is mandatory due to the hazards associated with the reagents.

  • This compound: May cause skin, eye, and respiratory irritation. Avoid breathing dust and ensure thorough washing after handling.[6]

  • Methanol: A flammable liquid and vapor. It is toxic if swallowed, inhaled, or in contact with skin. Handle with extreme care, avoiding all sources of ignition.

Required Personal Protective Equipment (PPE):

  • Splash-proof safety goggles or a face shield.

  • Flame-resistant laboratory coat.

  • Chemically resistant gloves (nitrile or neoprene).

Refer to the latest Safety Data Sheets (SDS) for complete hazard information before commencing any work.[6][7]

Experimental Workflow and Causality

The purification process is a sequential workflow designed to maximize purity while achieving a reasonable yield. Each step is critical for the success of the outcome.

Crystallization_Workflow A Preparation (Crude Solute + Methanol) B Dissolution (Heating to Reflux) A->B Add Heat C Hot Filtration (Optional: for insoluble impurities) B->C If needed D Slow Cooling (Nucleation & Crystal Growth) B->D If no solids C->D E Ice Bath Cooling (Maximize Yield) D->E To ~2-4 °C F Vacuum Filtration (Isolate Crystals) E->F Transfer Slurry G Cold Solvent Wash (Remove Mother Liquor) F->G On filter H Drying (Final Product) G->H Under Vacuum

Sources

Application Note: High-Purity Synthesis of Dimethyl 2-chloroterephthalate via Fractional Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Dimethyl 2-chloroterephthalate is a pivotal intermediate in the synthesis of specialized polymers and active pharmaceutical ingredients. The stringent purity requirements for these applications necessitate a robust purification methodology. Due to its high boiling point and potential for thermal degradation at atmospheric pressure, fractional vacuum distillation emerges as the superior technique for achieving high-purity this compound. This guide provides a comprehensive overview of the underlying principles, a detailed experimental protocol, and process validation strategies for researchers, scientists, and drug development professionals.

The Scientific Rationale for Vacuum Distillation

Standard atmospheric distillation is often unsuitable for complex organic molecules with high boiling points (typically >200°C).[1] At the high temperatures required to boil these compounds, thermal decomposition can occur, leading to impurity formation and significant yield loss.[2][3] Vacuum distillation circumvents this challenge by fundamentally altering the physical conditions required for boiling.

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding environment.[4] By connecting a vacuum pump to the distillation apparatus, the system's pressure is significantly lowered.[5] This reduction means the liquid requires less thermal energy to achieve a vapor pressure that matches the new, lower ambient pressure, thus boiling at a much lower temperature.[6][7] This principle is the cornerstone of purifying heat-sensitive or high-boiling compounds while preserving their molecular integrity.[8]

For this compound, which is structurally similar to compounds with high atmospheric boiling points, this technique is not merely advantageous but essential for achieving the purity demanded in downstream applications.[9][10] Furthermore, incorporating a fractionating column into the setup enhances separation efficiency, allowing for the removal of closely-boiling impurities that may be present from the initial synthesis.[11]

Compound Characterization and Impurity Profile

A successful purification strategy begins with understanding the target compound and its likely contaminants.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
CAS Number 18643-84-0 [12]
Molecular Formula C₁₀H₉ClO₄ [12]
Molecular Weight 228.63 g/mol [12]
Appearance White to off-white solid N/A
Atmospheric Boiling Point Estimated >290°C (Decomposition likely) N/A

| Safety | Causes skin and eye irritation. Harmful if inhaled. |[12] |

Anticipated Impurities: The crude product from a typical synthesis (esterification of 2-chloroterephthalic acid with methanol) may contain several process-related impurities. Effective separation relies on exploiting differences in volatility.

Table 2: Potential Impurities and Rationale for Separation via Distillation

Impurity Common Name / Type Expected Boiling Point Separation Rationale
Methanol Starting Material Low Easily removed in the initial "forerun" fraction under vacuum.
Toluene / Xylene Reaction Solvent Low Removed in the forerun fraction.[13]
Monomethyl 2-chloroterephthalate Incomplete Esterification Higher (due to free acid) Will likely remain in the distillation residue as a non-volatile component.[13]
2-Chloroterephthalic Acid Starting Material Very High / Non-volatile Will remain in the distillation residue.[13]
Isomeric Byproducts Synthesis Side-products Similar These are the most challenging impurities and necessitate the use of a packed fractionating column for efficient separation.

| Colored Degradation Products | Thermal Decomposition | High / Non-volatile | Will be concentrated in the distillation residue, underscoring the need for low-temperature distillation. |

Experimental Protocol: Fractional Vacuum Distillation

This protocol details the purification of crude this compound on a laboratory scale.

Pre-Distillation: Apparatus Assembly and Safety

Apparatus:

  • Three-neck round-bottom flask (distillation pot)

  • Heating mantle with magnetic stirrer

  • Packed fractionating column (e.g., Vigreux or packed with stainless steel structured packing[14])

  • Distillation head with a port for a thermometer/temperature probe

  • Liebig or Allihn condenser

  • Vacuum adapter with a multi-distribution receiver (e.g., "cow" or "spider" adapter)

  • Three receiving flasks

  • Two-stage oil-sealed rotary vane pump or a chemical-duty diaphragm pump[7]

  • Cold trap (Dewar with dry ice/acetone or liquid nitrogen) to protect the pump[7]

  • Digital vacuum gauge (manometer)

  • Glass wool or column insulation wrap

  • Thick-walled vacuum tubing

  • Keck clips or joint clamps

  • Laboratory jack

Safety Precautions:

  • Implosion Hazard: Meticulously inspect all glassware for star cracks, chips, or defects before assembly.[2] A single flaw can lead to catastrophic failure under vacuum.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields (a full face shield is recommended), a flame-resistant lab coat, and appropriate chemical-resistant gloves at all times.

  • Ventilation: Assemble and operate the apparatus inside a certified chemical fume hood to mitigate inhalation risks.[12]

  • Blast Shield: Place a polycarbonate blast shield in front of the assembled apparatus.

  • Cold Trap: A cold trap is mandatory to prevent volatile organic compounds from contaminating and degrading the vacuum pump oil.

Visual Workflow: Distillation Apparatus

The diagram below illustrates the correct assembly of a fractional vacuum distillation setup.

G A Heating Mantle + Stirrer B Distillation Flask (Crude Product) A->B C Packed Fractionating Column B->C D Distillation Head + Thermometer C->D E Condenser (Coolant In/Out) D->E F Vacuum Adapter E->F G Receiving Flasks ('Cow' Adapter) F->G H Cold Trap (Dry Ice/Acetone) F->H I Vacuum Pump H->I caption Fig 1. Fractional Vacuum Distillation Setup

Fig 1. Fractional Vacuum Distillation Setup
Step-by-Step Distillation Procedure
  • Charging the Flask: Add the crude this compound (do not fill more than 2/3 full) and a magnetic stir bar to the distillation flask.

  • Assembly: Assemble the glassware as shown in Figure 1. Lightly grease all ground glass joints with a suitable vacuum grease to ensure a perfect seal. Use Keck clips to secure all connections. Insulate the distillation column and head with glass wool or foil to maintain an accurate temperature gradient.

  • System Evacuation: Ensure the system is sealed. Start the condenser coolant flow. Turn on the magnetic stirrer to a moderate speed. Slowly and carefully open the stopcock to the vacuum pump. The system pressure should drop steadily. Monitor the manometer until a stable, low pressure (e.g., 1-5 mmHg) is achieved.

  • Leak Check: Close the stopcock to the vacuum pump. A well-sealed system should hold its vacuum with minimal pressure increase over several minutes. If the pressure rises quickly, check all joints and connections for leaks.

  • Heating: Once a stable vacuum is established, begin gently heating the distillation pot with the heating mantle. Increase the temperature gradually.

  • Fraction Collection - Forerun: Observe the distillation head. The first condensate to appear will be low-boiling impurities (e.g., residual solvents). The temperature reading will be low and may be unstable. Collect this "forerun" in the first receiving flask until the distillation temperature begins to rise steadily and then stabilizes.

  • Fraction Collection - Main Product: Rotate the "cow" adapter to the second receiving flask. Collect the main fraction of this compound as it distills over at a stable temperature and pressure. Record this boiling point and the corresponding pressure. The distillate should be clear and colorless.

  • Fraction Collection - Terminus: If the temperature at the distillation head begins to drop (indicating the product is nearly exhausted) or rises sharply (indicating higher-boiling impurities), stop the distillation. Rotate the "cow" adapter to the third flask to prevent contamination of your main product.

  • System Shutdown: Turn off and lower the heating mantle. Allow the system to cool completely under vacuum. Once cool, slowly vent the system to atmospheric pressure (introducing an inert gas like nitrogen is preferable to air). Disassemble the apparatus. The high-boiling impurities and colored byproducts will remain in the distillation flask residue.

Process Validation and Purity Assessment

The success of the purification must be validated with analytical methods. A pure product should solidify upon cooling in the receiving flask.

Analytical Workflow

The following workflow ensures the final product meets the required purity standards.

G Crude Crude Material Distillation Fractional Vacuum Distillation Protocol Crude->Distillation Fractions Collect Fractions (Forerun, Main, Residue) Distillation->Fractions MainFraction Main Product Fraction (this compound) Fractions->MainFraction Analysis Purity & Identity Confirmation MainFraction->Analysis GCMS GC-MS (Purity Assay, Impurity ID) Analysis->GCMS Primary NMR ¹H & ¹³C NMR (Structural Confirmation) Analysis->NMR Secondary HPLC HPLC (Quantitative Purity) Analysis->HPLC Tertiary Final High-Purity Product (>99.5%) GCMS->Final NMR->Final HPLC->Final caption Fig 2. Purification and Validation Workflow

Fig 2. Purification and Validation Workflow
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to determine the percentage purity of the distilled product and identify any remaining volatile impurities.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm that the molecular structure of the distilled product is correct and that no thermal rearrangement has occurred.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a highly accurate quantitative assessment of purity.[17]

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Vacuum Distillation

Problem Probable Cause(s) Solution(s)
Bumping / Uncontrolled Boiling - Superheating of the liquid. - Ineffective stirring. - Increase the magnetic stirring rate. - Ensure the stir bar is coupled with the stirrer. - For very difficult cases, introduce a fine capillary tube as an air/nitrogen bleed.[18]
Pressure Fluctuations - Leak in the system. - Outgassing of the crude material. - Pump issue. - Re-check all joints for proper seating and grease. - Hold the initial vacuum for a period before heating to allow volatiles to escape. - Check pump oil level and condition; ensure cold trap is functioning.
No Distillate at Expected Temp. - Thermometer bulb placed too high. - System pressure is too low. - Blockage in the column. - Adjust thermometer so the top of the bulb is level with the bottom of the condenser side-arm. - Check the manometer reading; a lower pressure results in a lower boiling point. - Allow the system to cool, vent, and inspect the column for blockages.

| Distillate is Discolored | - Heating too rapidly, causing bumping. - Distillation temperature is too high. | - Reduce the heating rate. - Improve the vacuum to further lower the boiling point. |

References

  • BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. [Online] Available at: [Link][6]

  • Slideshare. (2016). Vacuum distillation. [Online] Available at: [Link][1]

  • University of Colorado Boulder, Department of Chemistry. Distillation. [Online] Available at: [Link][2]

  • Busch Vacuum Solutions. Vacuum Distillation. [Online] Available at: [Link][5]

  • Chemistry LibreTexts. (2022). 5.4A: Overview of Vacuum Distillation. [Online] Available at: [Link][4]

  • Merck Index. DCPA. [Online] Available at: [Link][19]

  • Kuber Precision Technology. Guide to Structured Packing in Distillation Columns. [Online] Available at: [Link][20]

  • Wikipedia. Dimethyl tetrachloroterephthalate. [Online] Available at: [Link][10]

  • Meats and Sausages. Distillation Column Packing Materials. [Online] Available at: [Link][21]

  • Unacademy. Everything about Distillation Under Reduced Pressure. [Online] Available at: [Link][22]

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  • Goliszek, M., et al. (2022). Synthesis of Bis(isodecyl Terephthalate) from Waste Poly(ethylene Terephthalate) Catalyzed by Lewis Acid Catalysts. PMC - NIH. [Online] Available at: [Link][25]

  • Google Patents. US5319128A - Production of terephthalate esters by degradative transesterification of scrap or virgin terephthalate polyesters. [Online] Available at: [26]

  • Adeyi, A. A., & Oyeleke, O. M. (2022). Recycling and purification of waste plastics into terephthalic acid by alkaline hydrolysis. Scientific Reports. [Online] Available at: [Link][17]

  • ResearchGate. (2019). Purification of recycled terephthalic acid and synthesis of polyethylene terephthalate. [Online] Available at: [Link][27]

  • YouTube. (2020). XI - 12 #33 - Distillation Under Reduced Pressure and Steam Distillation. [Online] Available at: [Link][3]

  • Pharmaguideline. (2023). Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation. [Online] Available at: [Link][8]

  • Google Patents. KR930007734B1 - Process for producing high purity purified terephthalate ester from terephthalic acid waste. [Online] Available at: [28]

  • Pesticide Properties DataBase. Chlorthal-dimethyl (Ref: DAC 893). [Online] Available at: [Link][29]

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  • The Chemistry Blog. What is Fractional Distillation? [Online] Available at: [Link][31]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Dimethyl tetrachloroterephthalate. [Online] Available at: [Link][32]

  • SlidePlayer. Vacuum Distillation. [Online] Available at: [Link][18]

  • OUCI. A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. [Online] Available at: [Link][33]

  • PubMed. (2018). Method development for determination of migrated phthalate acid esters from polyethylene terephthalate (PET) packaging into traditional Iranian drinking beverage (Doogh) samples. [Online] Available at: [Link][15]

  • Trade Science Inc. (2008). Thermo gravimetric analysis on the effect of dimethyl terephthalate plasticizer on thermal degradation of polystyrene. [Online] Available at: [Link][34]

  • PubMed. (2012). Evaluation of an analytical method for determining phthalate esters in wine samples by solid-phase extraction and gas chromatography coupled with ion-trap mass spectrometer detector. [Online] Available at: [Link][16]

  • PubMed. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. [Online] Available at: [Link][35]

  • Welch Vacuum. Vacuum Distillation. [Online] Available at: [Link][7]

  • Taylor & Francis Online. Dimethyl terephthalate – Knowledge and References. [Online] Available at: [Link][36]

  • Google Patents. US3502711A - Purification of dimethylterephthalate. [Online] Available at: [13]

  • MDPI. (2022). Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction with Resin Based COFs as Filler. [Online] Available at: [Link][37]

  • Wikipedia. Dimethyl terephthalate. [Online] Available at: [Link][38]

  • ResearchGate. (2008). Thermo gravimetric analysis on the effect of dimethyl terephthalate plasticizer on thermal degradation of polystyrene. [Online] Available at: [Link][39]

  • Google Patents. US3686276A - Purification process for dimethyl terephthalate. [Online] Available at: [40]

  • Google Patents. US2646393A - Process for the purification of dimethyl terephthalate by distillation. [Online] Available at: [41]

  • Der Pharma Chemica. (2013). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. [Online] Available at: [Link][42]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Dimethyl 2-chloroterephthalate (DMCT) Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl 2-chloroterephthalate (DMCT). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high-purity DMCT. As a crucial intermediate in the synthesis of complex molecules, the purity of DMCT is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common purification issues.

Troubleshooting Guide: From Common Issues to High-Purity Product

This section addresses specific problems you may encounter during the purification of crude this compound. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My DMCT is still impure after recrystallization. What are the likely contaminants and how can I remove them?

A: Impurities in your DMCT sample are typically remnants from the synthesis process. Their persistence after recrystallization suggests they have similar solubility profiles to your target compound or were trapped within the crystal lattice.

Common Impurities Include:

  • Starting Materials: Unreacted 2-chloroterephthalic acid or the mono-methyl ester.

  • Side-Reaction Products: Over-chlorinated species such as Dimethyl 2,5-dichloroterephthalate.

  • Process Contaminants: Acidic residues from catalysts or oxidation byproducts if the parent terephthalic acid was synthesized via xylene oxidation.[1]

Causality: Acidic impurities, like unreacted dicarboxylic acid, can disrupt crystallization and are often challenging to remove with neutral solvents. Isomeric or over-chlorinated impurities may have very similar polarities and crystal packing tendencies, leading to co-crystallization.

Solutions:

  • Aqueous Wash Pre-Treatment: Before recrystallization, dissolve the crude product in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate. Wash this organic solution with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This selectively removes acidic impurities by converting them to their water-soluble salts.[1]

  • Optimize Recrystallization Solvent: If the impurity is less polar than DMCT, switching to a more polar solvent can help leave it behind in the mother liquor. Conversely, for more polar impurities, a less polar solvent may be more effective.

  • Employ Column Chromatography: For stubborn, closely-related impurities (e.g., dichlorinated isomers), column chromatography is the most effective method for separation.[2][3]

Q2: I'm experiencing very low yield after recrystallizing my DMCT. How can I improve recovery?

A: Significant product loss during recrystallization is a common but preventable issue. The goal is to dissolve the compound in a minimal amount of hot solvent, so that the solution becomes supersaturated upon cooling, forcing the product to crystallize.

Probable Causes for Low Yield:

  • Excess Solvent: Using too much solvent will keep a substantial portion of your product dissolved even at low temperatures.[4]

  • Incorrect Solvent Choice: The ideal solvent should dissolve DMCT poorly at low temperatures but very well at high temperatures.[5]

  • Premature Crystallization: If crystallization occurs in the hot solution (e.g., during a hot filtration step), product will be lost with the filtered impurities.

  • Cooling Too Rapidly: Crash-cooling the solution can trap impurities and lead to the formation of very fine crystals that are difficult to collect completely during filtration.[4]

Solutions:

  • Use Minimal Hot Solvent: Add your chosen hot solvent in small portions to the crude DMCT, waiting for it to dissolve completely before adding more. Stop as soon as all the solid is in solution.

  • Two-Solvent System: If finding a single ideal solvent is difficult, a two-solvent system is highly effective. Dissolve the DMCT in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., DCM). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or pentane) at an elevated temperature until the solution becomes faintly cloudy. Allow it to cool slowly.[6] This method often provides excellent recovery.

  • Slow, Stepwise Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. This promotes the formation of larger, purer crystals and maximizes recovery.[4]

Q3: My product "oils out" during cooling instead of forming crystals. What is happening and how do I fix it?

A: "Oiling out" occurs when the concentration of the solute is so high that upon cooling, it separates from the solvent as a liquid phase (an oil) rather than a solid crystal lattice. This happens when the solution temperature drops below the melting point of your compound while it is still highly concentrated. The resulting oil rarely purifies the compound effectively.

Solutions:

  • Increase Solvent Volume: The simplest solution is to reheat the mixture until the oil redissolves, then add more hot solvent (10-20% more) to create a less concentrated solution before attempting to cool again.

  • Lower the Crystallization Temperature: Dissolve the compound at a lower temperature. For example, if you dissolved it at boiling, try dissolving it at a temperature just sufficient to get it into solution.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the solvent line with a glass rod. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seeding: Add a tiny, pure crystal of DMCT to the cooled solution. This provides a perfect template for further crystallization.

Troubleshooting Workflow: From Failed Recrystallization to Pure Product

The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.

G start Crude DMCT recrys Perform Recrystallization start->recrys check_purity Analyze Purity & Yield (TLC, NMR, GC-MS) recrys->check_purity success Success! (>98% Purity, >80% Yield) check_purity->success Meets Criteria impure Problem: Still Impure check_purity->impure Fails Purity low_yield Problem: Low Yield check_purity->low_yield Fails Yield oiling_out Problem: Oiling Out check_purity->oiling_out Oiled Out sol_impure Solution: 1. Pre-purify with wash. 2. Change solvent. 3. Use column chromatography. impure->sol_impure sol_yield Solution: 1. Use less solvent. 2. Cool slowly. 3. Try two-solvent system. low_yield->sol_yield sol_oil Solution: 1. Reheat, add more solvent. 2. Lower dissolution temp. 3. Scratch or seed. oiling_out->sol_oil sol_impure->recrys Retry sol_yield->recrys Retry sol_oil->recrys Retry G start Crude DMCT Sample check_impurities Initial Analysis (TLC/NMR): What are the impurities? start->check_impurities acidic Mainly Acidic Impurities (e.g., starting diacid) check_impurities->acidic Acidic spots similar_polarity Closely Related Impurities (e.g., isomers, over-chlorinated) check_impurities->similar_polarity Spots with close Rf baseline Baseline/Particulate Impurities check_impurities->baseline Simple profile wash Action: Aqueous Bicarbonate Wash acidic->wash chromatography Action: Column Chromatography similar_polarity->chromatography recrys Action: Recrystallization baseline->recrys wash->recrys Then final_product High-Purity DMCT recrys->final_product chromatography->final_product

Sources

Technical Support Center: Optimizing Dimethyl 2-chloroterephthalate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl 2-chloroterephthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental issues. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both success and a deeper understanding of the process.

Reaction Fundamentals: The Esterification Pathway

This compound is typically synthesized via the Fischer-Speier esterification of 2-chloroterephthalic acid with methanol. This is a reversible reaction, and successful optimization hinges on effectively shifting the chemical equilibrium toward the product side. The primary challenge is the continuous removal of water, a byproduct of the reaction.[1][2]

C₆H₃Cl(COOH)₂ + 2 CH₃OH ⇌ C₆H₃Cl(COOCH₃)₂ + 2 H₂O

The reaction is catalyzed by an acid, which can range from traditional mineral acids to more advanced solid acid catalysts.[3][4] Understanding the interplay between catalyst choice, temperature, reactant stoichiometry, and water removal is paramount for achieving high yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction has stalled, and the yield of this compound is low. What are the likely causes and solutions?

  • Problem: Incomplete conversion of 2-chloroterephthalic acid, often with significant amounts of the monomethyl ester intermediate remaining.

  • Possible Causes & Recommended Solutions:

    • Inefficient Water Removal: The presence of water, a reaction byproduct, pushes the equilibrium back towards the starting materials.

      • Solution: Ensure your water removal apparatus is functioning correctly. For lab-scale synthesis, a Dean-Stark trap or a Soxhlet extractor with a suitable drying agent is effective. For larger scales, a reactor fitted with a fractionation column is an excellent method for continuously removing water.[5]

    • Sub-Optimal Temperature: The reaction rate is highly temperature-dependent. Too low a temperature results in a sluggish reaction, while excessively high temperatures can cause reactant desorption from the catalyst surface or even promote the reverse reaction.[3]

      • Solution: The optimal temperature range is typically between 170°C and 220°C. A study utilizing zeolite catalysts found 200°C to be the most effective temperature for maximizing yield and selectivity.[3]

    • Catalyst Deactivation or Insufficient Loading: The catalyst may be poisoned by impurities or used in an insufficient amount.

      • Solution: If using a solid catalyst like a zeolite, ensure it is properly activated and dry before use. For liquid catalysts like titanium tetraalkoxides, ensure a concentration of at least 100-200 ppm in the reaction mixture.[5] If using a strong mineral acid like H₂SO₄, be aware that it can promote side reactions like ether formation.[6]

    • Insufficient Reaction Time: Esterification, particularly of a sterically hindered diacid, may require extended reaction times to reach completion.

      • Solution: Monitor the reaction progress using an appropriate analytical technique like GC or TLC. A study optimizing the synthesis of dimethyl terephthalate found that an 8-hour reaction time was most suitable to maximize conversion while minimizing byproduct formation from extended heating.[3]

Question 2: The final product is discolored (yellow or brown). How can I prevent this and purify my product?

  • Problem: The isolated this compound has an undesirable color, indicating the presence of impurities.

  • Possible Causes & Recommended Solutions:

    • Impurities in Starting Material: Commercial 2-chloroterephthalic acid may contain residual catalysts or byproducts from its own synthesis, which can be carried over.[7]

      • Solution: If possible, purify the starting 2-chloroterephthalic acid by recrystallization before use.

    • Thermal Degradation: High reaction temperatures (above 250°C) can lead to the degradation of the starting material or product, forming color-forming bodies.[3]

      • Solution: Maintain the reaction temperature within the optimal range (170-220°C). Use a high-quality heat transfer fluid and good agitation to ensure even heating and avoid localized hot spots in the reactor.

    • Oxidized Impurities: Trace amounts of aldehydes or nitro compounds can lead to poor color characteristics in the final product and any downstream polymers.[8]

      • Solution (Purification): A highly effective purification method involves dissolving the crude product in a solvent like chloroform and washing it with a dilute aqueous sodium hydroxide solution (e.g., 1-5%). This removes acidic and aldehydic impurities.[8] Subsequently, recrystallization from methanol or a mixed solvent system like methanol-xylene can yield a high-purity, colorless product.[9][10]

Question 3: I'm observing the formation of a significant byproduct. How do I identify and minimize it?

  • Problem: Analytical data (GC, NMR) shows a major peak other than the desired product and starting material.

  • Possible Causes & Recommended Solutions:

    • Incomplete Esterification (Monomethyl Ester): The most common byproduct is monomethyl 2-chloroterephthalate, the intermediate in the reaction.[3]

      • Solution: This is typically a sign of incomplete conversion. To minimize it, increase the reaction time, ensure efficient water removal, and consider increasing the excess of methanol. An optimal mass-to-volume ratio of terephthalic acid to methanol has been reported as 1:30 (g/mL) to drive the reaction forward without excessively diluting the catalyst.[3]

    • Methanol Dehydration (Dimethyl Ether): This is more common when using strong, corrosive acid catalysts like sulfuric acid at high temperatures.[6][11]

      • Solution: Switch to a milder catalyst. Titanium catalysts (e.g., titanium tetraisopropoxide) or solid acid catalysts like β-zeolite are less likely to cause alcohol dehydration and offer high selectivity for the desired ester.[3][5]

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow and a logical approach to troubleshooting common issues.

Workflow Setup Reaction Setup (Acid, Methanol, Catalyst, Dean-Stark) Reaction Heating & Reflux (170-220°C, 8-12h) Setup->Reaction Monitoring Reaction Monitoring (TLC / GC) Reaction->Monitoring Periodic Sampling Monitoring->Reaction Continue if incomplete Workup Cooling & Solvent Removal Monitoring->Workup Proceed if complete Extraction Aqueous Wash (Dilute NaOH, Brine) Workup->Extraction Purification Recrystallization (Methanol) Extraction->Purification Analysis Final Purity Analysis (GC-MS, HPLC, NMR) Purification->Analysis Troubleshooting Start Low Yield or Purity? Check_Water Is Water Removal Efficient? Start->Check_Water Yes Check_Temp Is Temp. Optimal (170-220°C)? Check_Water->Check_Temp Yes Improve_Apparatus Action: Improve Dean-Stark or Fractionation Column Setup Check_Water->Improve_Apparatus No Check_Time Is Reaction Time Sufficient? Check_Temp->Check_Time Yes Adjust_Temp Action: Adjust Temperature (Target ~200°C) Check_Temp->Adjust_Temp No Check_Catalyst Is Catalyst Active & Sufficient? Check_Time->Check_Catalyst Yes Increase_Time Action: Increase Reaction Time (Monitor with GC) Check_Time->Increase_Time No Check_Cat_Loading Action: Check Catalyst Source, Increase Loading, or Change Type Check_Catalyst->Check_Cat_Loading No Success Problem Resolved Check_Catalyst->Success Yes Improve_Apparatus->Success Adjust_Temp->Success Increase_Time->Success Check_Cat_Loading->Success

Caption: Logical troubleshooting flow for synthesis optimization.

Data Summary Tables

Table 1: Comparison of Optimized Reaction Conditions

Parameter Zeolite Catalyst System [3][12] Titanium Catalyst System [5]
Catalyst β Zeolite Titanium Tetraalkoxides (e.g., TIPT)
Temperature 200 °C 170 - 200 °C
Pressure 1 MPa (N₂) Atmospheric
Reactant Ratio 1:30 (Acid:Methanol, g/mL) Excess Alcohol
Reaction Time 8 hours Not Specified (reaction completion)
Water Removal Pressurized Reactor Fractionation Column / Inert Gas Purge

| Yield/Selectivity | >94% Selectivity for DMT | High Conversion |

Table 2: Recommended Analytical Methods for Purity Validation

Technique Principle Limit of Detection (LOD) Key Advantages
GC-MS Separation by volatility, detection by mass-to-charge ratio. ~5.0 µg/L [13] Excellent for identifying volatile impurities and confirming product identity.
HPLC Separation by polarity, UV or MS detection. ~0.12 - 0.4 ng/mL (for metabolites) [13] Ideal for non-volatile impurities and quantifying product purity. [14]

| qNMR | Intrinsic primary ratio method based on signal intensity. | Higher than chromatography for trace impurities. [13]| Provides absolute purity assessment without a reference standard for the analyte itself. |

Frequently Asked Questions (FAQs)

Q1: What is the best all-around catalyst for this esterification in a research setting? For general lab work, a titanium-based catalyst like titanium(IV) isopropoxide (TIPT) offers a good balance of high activity, good reaction rates, and fewer side reactions compared to strong mineral acids like sulfuric acid. [5]For researchers focused on green chemistry and reusability, a solid acid catalyst like β-zeolite is an excellent, modern alternative that demonstrates high conversion and selectivity. [3][12] Q2: How critical is using anhydrous methanol and solvents? While the reaction generates water, starting with anhydrous reagents is crucial. Any initial water will immediately work against the reaction equilibrium. Furthermore, water can negatively interact with certain catalysts, particularly metal alkoxides. Therefore, using dry methanol and ensuring all glassware is thoroughly dried is a critical first step for success.

Q3: Can I use a different alcohol besides methanol? Yes, other alcohols can be used to produce different dialkyl 2-chloroterephthalates. However, be aware that as the alkyl chain of the alcohol increases, the reaction rate generally decreases due to steric hindrance. Furthermore, higher boiling alcohols will require adjusted reaction temperatures and may be more susceptible to dehydration side reactions, especially with strong acid catalysts. [6] Q4: What is the best way to monitor the reaction while it is in progress? Gas Chromatography (GC) is one of the most effective methods. A small aliquot of the reaction mixture can be withdrawn, derivatized if necessary (e.g., with BSTFA to silylate the unreacted carboxylic acid groups), and analyzed. This allows you to quantitatively track the disappearance of the starting diacid and the appearance of the monomethyl and dimethyl ester products over time, providing a clear picture of when the reaction has reached completion. [3][15]

References

  • Google Patents. (n.d.). WO2008094396A1 - Production of terephthalic acid di-esters.
  • Google Patents. (n.d.). US3022333A - Catalytic esterification of terephthalic acid.
  • MDPI. (n.d.). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). US2491660A - Preparation of esters of terephthalic acid.
  • University of Hertfordshire AERU. (n.d.). Chlorthal-dimethyl (Ref: DAC 893). Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl tetrachloroterephthalate. Retrieved from [Link]

  • ResearchGate. (n.d.). Main reactions in the esterification step of PET synthesis. Retrieved from [Link]

  • ACS Publications. (2020). Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and Catalyst Synthesis Method. ACS Omega. Retrieved from [Link]

  • YouTube. (2015). Terephthalic acid. Retrieved from [Link]

  • DEISO. (2023). Dimethyl Terephthalate (DMT): A versatile substance with various uses. Retrieved from [Link]

  • Google Patents. (n.d.). US5003105A - Preparation of 2-chloroterephthaloyl chloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Dimethyl Terephthalate (DMT): Production Methods and Applications. Retrieved from [Link]

  • PubMed. (n.d.). Determination of the metabolites of the herbicide dimethyl tetrachloroterephthalate in drinking water by high-performance liquid chromatography with gas chromatography/mass spectrometry confirmation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and Catalyst Synthesis Method. Retrieved from [Link]

  • Google Patents. (n.d.). US20210122698A1 - Process for the production of dialkyl terephthalate.
  • Google Patents. (n.d.). US2753369A - Purification of dimethyl terephthalate.
  • PrepChem.com. (n.d.). Synthesis of dimethyl terephthalate. Retrieved from [Link]

  • Google Patents. (n.d.). US3686276A - Purification process for dimethyl terephthalate.
  • Google Patents. (n.d.). US3502711A - Purification of dimethylterephthalate.
  • Google Patents. (n.d.). US9018408B2 - Processes for producing terephthalic acid and terephthalic esters.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). DE1125417B - Process for the purification of dimethyl terephthalate.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Production of Diethyl Terephthalate from Biomass-Derived Muconic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). IE904329A1 - Process for the purification of dimethyl terephthalate.
  • SIKÉMIA. (n.d.). 2-Chloroterephthalic acid - H2BDC-Cl. Retrieved from [Link]

  • National Institutes of Health PubChem. (n.d.). Dacthal. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • FAU CRIS. (n.d.). Optimization of the direct synthesis of dimethyl ether from CO2 rich synthesis gas: closing the loop between experimental investigations and model-based reactor design. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Retrieved from [Link]

  • The University of Manchester Research Explorer. (n.d.). Optimal design of intensified processes for DME synthesis. Retrieved from [Link]

Sources

Technical Support Guide: Minimizing Side Reactions in Dimethyl 2-chloroterephthalate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of Dimethyl 2-chloroterephthalate, a key intermediate in the development of specialized polymers and pharmaceutical compounds, is primarily achieved through the electrophilic aromatic substitution of Dimethyl terephthalate (DMT). While the reaction appears straightforward, achieving high purity and yield is often complicated by the formation of several side products. This guide provides in-depth troubleshooting strategies and detailed protocols designed for researchers and drug development professionals to navigate these challenges, ensuring a robust and reproducible synthesis. We will delve into the causality behind common issues and provide validated methods to control the reaction outcome.

Section 1: The Core Reaction - Understanding the Mechanism

The synthesis hinges on the electrophilic chlorination of the aromatic ring of Dimethyl terephthalate. The two methoxycarbonyl groups are deactivating and meta-directing; however, the reaction proceeds to the ortho position (C2) due to the combined directing influence and the conditions employed. A Lewis acid catalyst, such as ferric chloride (FeCl₃), is essential to polarize the chlorine molecule (Cl₂), generating a potent electrophile (Cl⁺) that can attack the electron-rich benzene ring.[1][2][3]

Main_Synthesis_Pathway DMT Dimethyl terephthalate (DMT) Intermediate Arenium Ion Intermediate (Sigma Complex) DMT->Intermediate Attack by π-system Reagents Chlorinating Agent(Cl₂)Lewis Acid Catalyst(FeCl₃) Product This compound Intermediate->Product Deprotonation (Rearomatization) Biproduct HCl + FeCl₃ Intermediate->Biproduct

Caption: The electrophilic chlorination of DMT proceeds via a cationic arenium ion intermediate.

Section 2: Troubleshooting Guide - Common Side Reactions & Mitigation

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Q1: My final product is contaminated with significant amounts of dichlorinated species (e.g., Dimethyl 2,5-dichloroterephthalate). How can I prevent this?

Cause: This is the most prevalent side reaction, known as over-chlorination. The initial introduction of a chlorine atom onto the ring does not sufficiently deactivate it to prevent a second substitution, especially when an excess of the chlorinating agent is present or reaction times are prolonged. The first chlorine atom is an ortho-, para- director, leading primarily to the 2,5-dichloro isomer.[4][5]

Mitigation Strategies:

  • Strict Stoichiometric Control: The molar ratio of the chlorinating agent to DMT is the most critical parameter. Use a slight deficit or a 1:1 molar ratio of your chlorinating agent (e.g., sulfuryl chloride) to DMT. A carefully controlled addition of the chlorinating agent over time, rather than all at once, can also maintain a low instantaneous concentration, favoring mono-substitution.

  • Lower Reaction Temperature: Electrophilic aromatic substitution is highly temperature-dependent. Conducting the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate will significantly reduce the rate of the second, less favorable chlorination.

  • Monitor Reaction Progress: Use an appropriate analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the starting material and the appearance of the mono- and di-chloro products. Quench the reaction as soon as the optimal conversion of DMT to the monochloro-product is achieved, before significant dichlorination occurs.

Q2: My product analysis shows the presence of acidic impurities like 2-chloroterephthalic acid or its monomethyl ester. What is the cause and how do I fix it?

Cause: This indicates hydrolysis of one or both of the methyl ester groups. This reaction is catalyzed by the presence of water, which can be introduced from wet solvents, reagents, or atmospheric moisture.[6][7] The Lewis acid catalyst can be particularly susceptible to moisture, and the HCl gas produced during the reaction can form hydrochloric acid if water is present, further accelerating hydrolysis.[8][9][10]

Mitigation Strategies:

  • Ensure Anhydrous Conditions: This is non-negotiable. All glassware must be oven- or flame-dried immediately before use. Use anhydrous grade solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Use a Non-Protic Chlorinating Agent: Agents like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) are often preferred over chlorine gas bubbled through the solution, as they are less likely to introduce moisture and their byproducts (SO₂ and HCl) are gaseous, making them easy to remove.[11]

  • Purification Workup: If minor hydrolysis has occurred, the resulting acidic impurities can often be removed during the workup. A wash with a mild aqueous base (e.g., a saturated sodium bicarbonate solution) will convert the carboxylic acids into their water-soluble salts, which can then be separated in the aqueous layer. Be aware that excessive contact with a strong base can promote saponification of the desired ester product.

Q3: I'm observing low conversion, with a large amount of unreacted Dimethyl terephthalate remaining. What should I adjust?

Cause: Low conversion typically points to insufficient activation of the electrophile or deactivation of the catalyst.

Mitigation Strategies:

  • Catalyst Activity: Ensure your Lewis acid catalyst (e.g., anhydrous FeCl₃) is fresh and has not been deactivated by exposure to moisture. Use a freshly opened bottle or a properly stored anhydrous grade. The concentration of the catalyst is also key; typically, 0.1 to 0.5% by weight is employed.[2]

  • Reaction Temperature & Time: While high temperatures can cause side reactions, a temperature that is too low will result in a sluggish or stalled reaction. Incrementally increase the reaction temperature while carefully monitoring the product distribution by GC or HPLC. Similarly, ensure the reaction has been allowed to proceed for a sufficient duration.

  • Efficient Mixing: In a heterogeneous reaction (e.g., with a solid catalyst), ensure vigorous stirring to maximize the surface area contact between the reactants and the catalyst.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: Which chlorinating agent is recommended: Cl₂ gas, SO₂Cl₂, or something else?

    • For laboratory-scale synthesis, sulfuryl chloride (SO₂Cl₂) is often the preferred reagent. It is a liquid that is easier and safer to handle and measure accurately than chlorine gas. It also tends to produce cleaner reactions.

  • FAQ 2: How can I effectively monitor the reaction progress?

    • Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. It allows for the separation and identification of the starting material (DMT), the desired product (this compound), and the primary side product (Dimethyl 2,5-dichloroterephthalate). This enables you to stop the reaction at the point of maximum desired product yield before over-chlorination becomes excessive.

  • FAQ 3: What are the recommended purification techniques for the crude product?

    • Recrystallization is the most common and effective method.[12] Solvents like methanol or a mixture of p-xylene and methanol have been shown to be effective for purifying DMT and its derivatives.[13] The slight difference in polarity and molecular shape between the mono- and di-chloro species allows for efficient separation. Distillation is also a viable method on a commercial scale but can be more complex in a lab setting due to the high melting and boiling points of the compounds.[14]

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Dimethyl terephthalate (DMT)

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous Ferric Chloride (FeCl₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a pressure-equalizing dropping funnel under a nitrogen atmosphere.

  • To the flask, add Dimethyl terephthalate (1.0 eq) and anhydrous 1,2-dichloroethane.

  • Add anhydrous FeCl₃ (0.01 eq) to the suspension.

  • Heat the mixture to 60°C with stirring.

  • Add sulfuryl chloride (1.05 eq) dropwise via the dropping funnel over 1 hour. HCl and SO₂ gas will be evolved and should be neutralized in the scrubber.

  • After the addition is complete, maintain the reaction at 60°C and monitor its progress by GC every hour.

  • Once GC analysis shows optimal conversion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into ice-cold water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Transfer the crude product to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold methanol.

  • Dry the crystals in a vacuum oven to yield pure this compound.

Section 5: Data Summary

Table 1: Impact of Reaction Parameters on Product Distribution

ParameterConditionExpected OutcomeRationale
Molar Ratio (SO₂Cl₂:DMT) 1.05 : 1High yield of monochloro-DMT, <10% dichloro-DMTMinimizes the availability of the chlorinating agent for a second substitution.[1][2]
1.5 : 1Decreased monochloro-DMT, significant increase in dichloro-DMTExcess electrophile drives the reaction towards over-chlorination.
Temperature 40 °CSlow reaction, high selectivity for monochloro-DMTThe activation energy for the second chlorination is higher; lower temperatures favor the desired product.
80 °C (Reflux)Faster reaction, lower selectivity, increased dichlorinationHigher thermal energy overcomes the activation barrier for the second substitution more easily.
Catalyst Loading (FeCl₃) 0.005 eqSlower reaction rateInsufficient catalyst to generate the electrophile at a high rate.
0.05 eqFaster reaction rate, potential for increased side productsHigher catalyst concentration can lead to more aggressive reaction conditions.

Section 6: Visualizing Side Reaction Pathways

The following diagrams illustrate the chemical transformations leading to the most common impurities.

Side_Reactions cluster_0 Over-Chlorination Pathway cluster_1 Hydrolysis Pathway Product This compound Dichloro Dimethyl 2,5-dichloroterephthalate Product->Dichloro + Cl₂ / FeCl₃ (Excess Reagent) Product2 This compound Monoacid Monomethyl 2-chloroterephthalate Product2->Monoacid + H₂O (Heat / Acid) Diacid 2-Chloroterephthalic Acid Monoacid->Diacid + H₂O (Heat / Acid)

Caption: Key side reactions include over-chlorination to the dichloro species and hydrolysis of the ester groups.

Troubleshooting_Workflow Start Analyze Crude Product (e.g., by GC-MS) Problem1 High Dichloro Content? Start->Problem1 Problem2 High Unreacted DMT? Problem1->Problem2 No Solution1a Decrease Molar Ratio of Chlorinating Agent Problem1->Solution1a Yes Problem3 Acidic Impurities? Problem2->Problem3 No Solution2a Check Catalyst Activity (Use Fresh) Problem2->Solution2a Yes Solution3 Ensure Strict Anhydrous Conditions Problem3->Solution3 Yes End Optimize & Repeat Problem3->End No Solution1b Lower Reaction Temperature Solution1a->Solution1b Solution1b->End Solution2b Increase Temperature or Reaction Time Solution2a->Solution2b Solution2b->End Solution3->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

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preventing discoloration of Dimethyl 2-chloroterephthalate crystals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl 2-chloroterephthalate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and best practice protocols to address common challenges, with a specific focus on preventing and resolving crystal discoloration. Our goal is to provide you with the expertise and practical solutions necessary to ensure the quality and integrity of your experiments.

I. Understanding Discoloration: A Proactive Approach

The purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final product. Discoloration, typically a yellow or brownish hue in the crystalline solid, is a primary indicator of impurity or degradation. Understanding the root causes of discoloration is the first step toward prevention and remediation.

A. The Genesis of Color: Potential Impurities and Degradation Pathways

Discoloration in this compound crystals can arise from several sources, primarily related to its synthesis and handling:

  • Synthetic Byproducts: The synthesis of this compound involves the chlorination of terephthalic acid followed by esterification. Incomplete reactions or side reactions can introduce impurities. For instance, incomplete oxidation of p-xylene during the synthesis of the terephthalic acid precursor can lead to impurities like 4-carboxybenzaldehyde (4-CBA) and p-toluic acid [1][2]. These aromatic aldehydes and acids can undergo further reactions or complexation, leading to colored species.

  • Oxidation: Aromatic esters, especially those with electron-withdrawing groups like chlorine, can be susceptible to oxidation, particularly when exposed to air, light, and elevated temperatures. Oxidative degradation can lead to the formation of colored quinone-like structures.

  • Residual Catalysts and Reagents: Trace amounts of catalysts (e.g., heavy metals) or reagents (e.g., thionyl chloride) from the synthesis process can cause discoloration or catalyze degradation reactions[3].

  • Hydrolysis: Although esters are generally stable, prolonged exposure to moisture, especially at elevated temperatures or in the presence of acidic or basic impurities, can lead to hydrolysis back to 2-chloroterephthalic acid and methanol. While the acid itself is not colored, its presence can affect the crystal lattice and potentially trap other impurities.

  • Storage Conditions: Improper storage, such as exposure to UV light, high temperatures, or a non-inert atmosphere, can accelerate degradation pathways and lead to the formation of colored impurities.

II. Frequently Asked Questions (FAQs)

Q1: My this compound crystals have a yellow tint. What is the likely cause?

A yellow tint is the most common discoloration issue and is typically due to the presence of organic impurities with extended conjugated systems, which absorb light in the visible spectrum. The most probable culprits are byproducts from the synthesis, such as aromatic aldehydes (e.g., 4-carboxybenzaldehyde) or oxidized species[1][2].

Q2: Can I use the discolored crystals in my reaction?

It is strongly advised against using discolored crystals without purification. The impurities causing the discoloration can interfere with your reaction, leading to lower yields, unexpected side products, and difficulty in purifying the final compound.

Q3: How can I prevent my pure, white crystals from turning yellow over time?

Proper storage is crucial. Store this compound in a tightly sealed, amber glass container to protect it from light and moisture. For long-term storage, flushing the container with an inert gas like nitrogen or argon can prevent oxidation. Storing at reduced temperatures (2-8 °C) can also slow down potential degradation processes.

Q4: I tried a simple recrystallization, but the yellow color remains. What should I do?

If a single recrystallization does not remove the color, the impurities may have similar solubility to your product in the chosen solvent. In this case, treatment with activated carbon during the recrystallization process is recommended. Activated carbon is highly effective at adsorbing colored, aromatic impurities.

III. Troubleshooting Guide: From Discolored Crystals to Pristine Product

This section provides a systematic approach to identifying and resolving discoloration issues.

A. Problem: Crystals are Yellow or Off-White Upon Receipt or After Synthesis

Step 1: Initial Assessment - Purity Check Before proceeding with purification, it is beneficial to assess the level of impurity.

  • Analytical Technique: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an excellent method for identifying and quantifying impurities in this compound and its precursors.[4][5][6][7][8]

  • Methodology:

    • Column: A C18 reverse-phase column is suitable for separating the compound from potential polar and non-polar impurities.[6]

    • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is a good starting point.[5]

    • Detection: UV detection at a wavelength around 230-254 nm should provide good sensitivity for the parent compound and many aromatic impurities.[6][8]

  • Interpretation: The presence of additional peaks in the chromatogram confirms the presence of impurities. The peak area can give a semi-quantitative measure of their concentration.

Step 2: Purification - Recrystallization with Activated Carbon Treatment Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility. The addition of activated carbon is a critical step for removing colored impurities.

Protocol: Decolorizing Recrystallization

  • Solvent Selection: The ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature. A mixture of solvents can also be effective.

    • Recommended Solvents: Based on the ester and aromatic nature of the compound, suitable solvent systems include:

      • Methanol/Water

      • Ethanol/Water[9]

      • Toluene

      • Xylene/Methanol[10]

      • Ethyl acetate/Hexane[11]

  • Dissolution: In a fume hood, place the discolored crystals in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.

  • Activated Carbon Treatment:

    • Rationale: Activated carbon has a high surface area and adsorbs large, flat, conjugated molecules, which are often the source of color.

    • Procedure: Remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute's weight). Caution: Adding activated carbon to a boiling solution can cause it to boil over violently.

    • Gently swirl the flask and reheat to boiling for 5-10 minutes.

  • Hot Filtration:

    • Purpose: To remove the activated carbon and any insoluble impurities.

    • Procedure: Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated flask. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent to remove any residual mother liquor. Dry the crystals thoroughly, preferably under vacuum.

B. Problem: White Crystals Develop Color During Storage

Step 1: Identify the Cause of Degradation Discoloration upon storage is often due to oxidation or photodegradation. Review your storage conditions:

  • Is the container airtight and opaque?

  • Is the material stored at an appropriate temperature?

  • Was the container flushed with an inert gas?

Step 2: Implement Enhanced Storage and Handling Procedures

  • Inert Atmosphere: For long-term storage or for high-purity applications, storing under an inert atmosphere (nitrogen or argon) is highly recommended.

  • Antioxidants/Stabilizers: For bulk quantities or material that will be stored for extended periods, the addition of a stabilizer can be considered.

    • Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) can be effective at low concentrations to inhibit oxidation.

    • Carbodiimides: These can act as stabilizers for esters, particularly against hydrolysis.[12]

    • Compatibility Testing: It is crucial to ensure that any added stabilizer is compatible with downstream applications.

IV. Visualization of Workflows and Concepts

Diagram 1: Troubleshooting Discoloration Workflow

Discoloration_Troubleshooting start Discolored Crystals Observed assess_purity Assess Purity (HPLC-UV) start->assess_purity recrystallize Perform Decolorizing Recrystallization assess_purity->recrystallize activated_carbon Add Activated Carbon recrystallize->activated_carbon hot_filtration Hot Filtration activated_carbon->hot_filtration cool_crystallize Slow Cooling & Crystallization hot_filtration->cool_crystallize isolate_dry Isolate & Dry Crystals cool_crystallize->isolate_dry final_product Pure, White Crystals isolate_dry->final_product storage_issue Discoloration During Storage review_storage Review Storage Conditions (Light, Air, Temp) storage_issue->review_storage implement_best_practices Implement Enhanced Storage (Inert Gas, Stabilizers) review_storage->implement_best_practices implement_best_practices->final_product

Caption: A flowchart for troubleshooting discolored crystals.

Diagram 2: Key Factors in Preventing Discoloration

Prevention_Factors center Pristine Crystals synthesis High-Purity Synthesis center->synthesis purification Effective Purification center->purification storage Proper Storage center->storage handling Careful Handling center->handling analysis Regular Analysis center->analysis

Caption: Core principles for maintaining crystal purity.

V. Quantitative Data Summary

Table 1: Recommended Recrystallization Solvent Systems

Solvent SystemRatio (v/v)Rationale
Methanol / WaterVariesGood for moderately polar compounds. Water acts as an anti-solvent.
Ethanol / Water70:30A common and effective system for many organic solids.[9]
Xylene / MethanolVariesEffective for purifying dimethylterephthalate.[10]
Ethyl Acetate / HexaneVariesA good combination of a polar solvent and a non-polar anti-solvent.[11]
TolueneN/ASuitable for aromatic compounds.

Table 2: Analytical Methods for Purity Assessment

TechniqueTypical ColumnMobile PhaseDetectionApplication
HPLC-UVC18 Reverse PhaseAcetonitrile/Water with acidifierUV @ 230-254 nmQuantifying aromatic impurities.[4][6][8]
GC-MS5% Phenyl Methyl SiloxaneHeliumMass SpectrometryIdentifying volatile and semi-volatile impurities.[4]

VI. References

  • Separation of Dimethyl terephthalate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Chlorinated Ester Plasticizers. (2019). ResearchGate. Retrieved from [Link]

  • Recrystallization 2. (n.d.). Retrieved from [Link]

  • High-Performance Liquid Chromatography Using Ultraviolet Detection for Separation of Terephthalic Acid and Associated Impurities from Recycled Materials. (2017). ResearchGate. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Terephthaloyl chloride. (n.d.). Yufeng. Retrieved from [Link]

  • Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. (2023). MDPI. Retrieved from [Link]

  • Process for stabilizing chlorinated polyethylene against degradation. (1994). Google Patents. Retrieved from

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • High throughput, colorimetric screening of microbial ester biosynthesis reveals high ethyl acetate production from Kluyveromyces marxianus on C5, C6, and C12 carbon sources. (2016). PubMed. Retrieved from [Link]

  • Terephthalic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Retrieved from [Link]

  • Determination of phthalates in bottled water by automated on-line solid phase extraction coupled to liquid chromatography with uv detection. (2017). PubMed. Retrieved from [Link]

  • Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. (2007). PubMed. Retrieved from [Link]

  • Analysis of impurities in crude and highly-purified terephthalic acid by capillary electrophoresis. (2002). ResearchGate. Retrieved from [Link]

  • A COLORIMETRIC ESTER TEST AS A MEASURE OF TOTAL FLAVOR IN CELERY. (n.d.). Florida Online Journals. Retrieved from [Link]

  • Process for the preparation of dimethyl terephthalate. (2005). Google Patents. Retrieved from

  • Micellar liquid chromatography of terephthalic acid impurities. (2017). PubMed. Retrieved from [Link]

  • An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. (2011). Der Pharma Chemica. Retrieved from [Link]

  • Purification of dimethylterephthalate. (1970). Google Patents. Retrieved from

  • VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - dimethylphenylenediamine and sodium metaperiodate. (2010). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Purification process for dimethyl terephthalate. (1972). Google Patents. Retrieved from

  • Impurity Analysis. (n.d.). Emery Pharma. Retrieved from [Link]

  • RP-HPLC/UV Method for the Determination of Three Phthalate Plasticizers in Lansoprazole Enteric-Coated Capsules. (2013). Chinese Pharmaceutical Affairs. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Chemical Society. Retrieved from [Link]

  • Stabilization of Polymers Against Photodegradation. (2012). ResearchGate. Retrieved from [Link]

  • Effect of chlorinated phosphate ester based on castor oil on thermal degradation of poly (vinyl chloride) blends and its flame retardant mechanism as secondary plasticizer. (2020). ResearchGate. Retrieved from [Link]

Sources

resolving impurities in Dimethyl 2-chloroterephthalate analysis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Analysis of Dimethyl 2-chloroterephthalate

Welcome to the technical support center for the analytical characterization of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purity analysis and impurity resolution for this critical chemical intermediate. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring robust and reliable analytical outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful analytical strategy for this compound.

Q1: What are the most common impurities I should expect in a sample of this compound?

A1: Impurities in this compound typically originate from three main sources: the synthetic route, subsequent degradation, or residual solvents from purification.

  • Synthesis-Related Impurities: The manufacturing process, often involving the esterification of 2-chloroterephthalic acid with methanol, can leave behind starting materials or generate side-products.[1]

    • Unreacted Precursors: 2-chloroterephthalic acid and its unchlorinated analogue, terephthalic acid.

    • Incomplete Esterification: Monomethyl 2-chloroterephthalate (MMT), a common intermediate.[2]

    • Side-Reaction Products: Isomeric impurities (e.g., Dimethyl 3-chloroterephthalate) or products of over-chlorination (e.g., Dimethyl dichloro-terephthalate isomers). The synthesis of related chlorinated malonates shows that di-substituted impurities are a common challenge.[3]

  • Degradation Products: The ester groups are susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures.

    • Hydrolysis Products: The primary degradation pathway is the sequential hydrolysis of the two ester groups, leading first to monomethyl 2-chloroterephthalate (MMT) and finally to 2-chloroterephthalic acid (CTA).[4][5] This process is well-documented for the parent compound, Dimethyl terephthalate.[2]

  • Residual Solvents & Reagents:

    • Methanol: Residual from the esterification step.

    • Purification Solvents: Solvents like xylene or methyl p-toluate may be used during crystallization and purification steps.[6]

Q2: What are the recommended primary analytical techniques for purity analysis of this compound?

A2: A multi-faceted approach using both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is highly recommended for a comprehensive purity profile.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for analyzing the main component and other volatile to semi-volatile, thermally stable impurities. Its high separation efficiency is ideal for resolving isomers and its mass spectrometry detector provides unequivocal identification of known and unknown compounds.[7] A typical starting point would be a low-polarity 5% phenyl methyl siloxane column.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV or MS detection, is essential for quantifying non-volatile or thermally labile impurities, such as the acidic hydrolysis products (MMT and CTA).[8] Reversed-phase HPLC is the most common mode for this type of analysis.[9]

The following table provides a comparative overview of these techniques for this specific application.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, with mass-based detection.[7]Separation based on polarity and interaction with a stationary phase, with UV or MS detection.[7]
Best Suited For Main component assay, volatile impurities, isomeric impurities, residual solvents.Non-volatile/thermally labile impurities (e.g., MMT, CTA), quantitative analysis of polar compounds.[8]
Typical Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms)C18 or C8 Reversed-Phase
Key Advantage High resolution for complex mixtures and definitive peak identification via mass spectra.Excellent for analyzing polar, acidic, or high molecular weight impurities without derivatization.
Potential Challenge Peak tailing for active compounds; potential for thermal degradation of labile impurities.[10]Co-elution of non-chromophoric impurities if using only a UV detector.

Q3: How should I prepare my this compound sample for analysis?

A3: Proper sample preparation is critical for accurate and reproducible results. The key is to ensure complete dissolution in a solvent that is compatible with your chosen analytical technique and does not interfere with the analysis.

  • Select an Appropriate Solvent:

    • For GC analysis , solvents like Dichloromethane, Acetone, or Ethyl Acetate are excellent choices.[7]

    • For RP-HPLC analysis , a mixture of Acetonitrile and water is typically used. It is often necessary to dissolve the sample in pure Acetonitrile or Tetrahydrofuran (THF) first before diluting with the mobile phase to prevent precipitation.

  • Accurate Weighing: Use a calibrated analytical balance to accurately weigh the sample.

  • Volumetric Dilution: Dissolve the weighed sample in a Class A volumetric flask to a known concentration (e.g., 1 mg/mL). This concentration should fall within the linear range of your instrument's calibration curve.

  • Ensure Homogeneity: Use a vortex mixer or sonicator to ensure the sample is completely dissolved and the solution is homogeneous before injection.[7]

  • Filtration (for HPLC): For HPLC analysis, it is crucial to filter the sample solution through a 0.22 or 0.45 µm syringe filter (e.g., PTFE for organic solvents) to remove any particulate matter that could block the column frit.[11]

Q4: What are the key stability and storage concerns for this compound and its analytical solutions?

A4: The primary stability concern is hydrolysis of the ester linkages.

  • Solid State: As a solid, the compound is generally stable. However, it should be stored in a tightly sealed container in a cool, dry place, protected from moisture to minimize hydrolysis. Some related phthalates are also noted to be sensitive to light.[12]

  • In Solution: Stability in solution depends on the solvent. In aprotic solvents (e.g., Dichloromethane, Acetonitrile), solutions are relatively stable for short-term analysis. However, in protic solvents, especially aqueous or alcoholic solutions containing trace amounts of acid or base, hydrolysis can be accelerated.[2] For quantitative analysis, it is best practice to analyze solutions as freshly prepared as possible. Studies on compound stability in DMSO, a common solvent for stock solutions, show that the presence of water is a more significant factor in degradation than oxygen.[13]

Troubleshooting Guide: Resolving Common Analytical Issues

This section provides a systematic, cause-and-effect approach to resolving specific problems encountered during the analysis of this compound.

GC Analysis Issues

Q: Why is my main this compound peak showing significant tailing?

A: Peak tailing for chlorinated aromatic compounds in GC is a classic sign of unwanted secondary interactions within the analytical system.[10] The cause is typically related to active sites that can interact with the polar chlorine and ester functional groups.

  • Probable Cause 1: Inlet Contamination. Non-volatile residues from previous injections can accumulate in the inlet liner, creating active sites.

    • Solution: Perform routine inlet maintenance. Replace the septum, O-ring, and most importantly, the inlet liner. Using a deactivated liner (e.g., Siltek-coated) is highly recommended.[14]

  • Probable Cause 2: Column Activity. The first few meters of the analytical column can become active over time due to the accumulation of matrix components. Active sites can also be created if the carrier gas is not sufficiently pure (containing traces of oxygen or water).[10]

    • Solution: Trim the column. Remove 15-20 cm from the front of the column and reinstall it. If tailing persists, the column may be irreversibly damaged and require replacement. Consider using an ultra-inert column for routine analysis of active compounds.[14]

  • Probable Cause 3: Improper Column Installation. If the column is not installed at the correct height in the inlet or detector, or if the ferrule is not sealed properly, it can cause dead volume and peak distortion.[14][15]

    • Solution: Carefully reinstall the column according to the manufacturer's specifications for your specific GC model. Ensure a clean, square cut on the column end.

  • Probable Cause 4: Solvent-Analyte Mismatch. If you are using a splitless injection, the solvent must properly focus the analytes at the head of the column. A mismatch in polarity between the solvent and the stationary phase can lead to poor peak shape.[14]

    • Solution: Try a different injection solvent, such as methylene chloride, to see if the tailing improves.[10] Also, ensure your initial oven temperature is low enough to allow for efficient solvent trapping.

GC_Tailing_Troubleshooting start Peak Tailing Observed inlet_check Step 1: Check Inlet start->inlet_check inlet_maintenance Perform Inlet Maintenance: - Replace Septum - Replace Liner (use deactivated) - Replace O-ring inlet_check->inlet_maintenance retest1 Re-inject Sample inlet_maintenance->retest1 column_check Step 2: Check Column retest1->column_check No resolved Problem Resolved retest1->resolved Yes column_trim Trim 15-20 cm from column inlet column_check->column_trim reinstall Re-install Column (Verify correct height) column_trim->reinstall retest2 Re-inject Sample reinstall->retest2 method_check Step 3: Check Method retest2->method_check No retest2->resolved Yes method_params Review Injection Parameters: - Change Solvent - Lower Initial Oven Temp method_check->method_params retest3 Re-inject Sample method_params->retest3 retest3->resolved Yes replace_col Consider Replacing Column retest3->replace_col No

Caption: Systematic troubleshooting workflow for GC peak tailing.

Q: I see a new, unexpected peak in my chromatogram. How can I tentatively identify it?

A: An unexpected peak is a common occurrence resulting from sample degradation, contamination, or a new impurity from a modified synthesis. A logical approach using your GC-MS data is key.

  • Step 1: Analyze the Mass Spectrum. The mass spectrum is the most powerful tool for identification.

    • Molecular Ion (M+): Look for the molecular ion peak. Compare its mass to the masses of suspected impurities (see FAQ 1). For example, the hydrolysis product 2-chloroterephthalic acid will have a different molecular weight than the starting material.

    • Fragmentation Pattern: Compare the fragmentation pattern to library spectra (e.g., NIST) or to known fragmentation patterns of terephthalates. The loss of a methoxy group (-OCH3, 31 Da) or a carbomethoxy group (-COOCH3, 59 Da) are characteristic fragments.

    • Isotope Pattern: For a chlorinated compound, the presence of the chlorine isotope pattern (M+ and M+2 peaks in an approximate 3:1 ratio) is a definitive marker. If you see a peak without this pattern, it is likely an unchlorinated impurity like Dimethyl terephthalate.

  • Step 2: Consider the Retention Time. The elution order in a non-polar GC column is primarily based on boiling point and, to a lesser extent, polarity.

    • Earlier Eluting Peaks: Peaks eluting before the main component are typically more volatile (lower boiling point) or less polar. This could indicate residual solvents (e.g., methanol) or smaller molecules.

    • Later Eluting Peaks: Peaks eluting after the main component are generally less volatile (higher boiling point) or more polar. The di-acid hydrolysis product (CTA) is much more polar and would likely not elute under standard conditions without derivatization.[8]

HPLC Analysis Issues

Q: Only my acidic impurity peaks (e.g., 2-chloroterephthalic acid) are tailing in my reversed-phase method. How do I fix this?

A: This is a classic case of secondary interactions between acidic analytes and the silica-based stationary phase of the column. Free silanol groups on the silica surface are acidic and can interact strongly with basic or, in this case, ionized acidic analytes, causing tailing.[11]

  • Probable Cause: Silanol Interactions. At mid-range pH, your acidic impurities are deprotonated (anionic), while residual silanol groups on the C18 column are also deprotonated, leading to ionic interactions that cause poor peak shape.

  • Solution 1: Lower the Mobile Phase pH. The most effective solution is to suppress the ionization of your acidic analytes.

    • Action: Add a small amount of acid to your aqueous mobile phase to lower the pH to ~2.5-3.0. Common choices are 0.1% formic acid or 0.1% phosphoric acid.[9] At this low pH, the carboxylic acid groups will be fully protonated (neutral), eliminating the ionic interaction and resulting in sharp, symmetrical peaks.

  • Solution 2: Use a Modern, End-Capped Column. Newer generation HPLC columns are better end-capped, meaning they have fewer free silanol groups.

    • Action: If you are using an older column, switching to a modern, high-purity silica column with robust end-capping can significantly improve the peak shape for acidic compounds even at higher pH values.

Detailed Experimental Protocols

Protocol 1: GC-MS Method for Purity and Impurity Profiling

This protocol provides a robust starting point for the analysis of this compound and its volatile/semi-volatile impurities.

  • Instrumentation & Reagents

    • Gas chromatograph with a mass spectrometer (GC-MS).

    • Capillary Column: 5% phenyl methyl siloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness.[7]

    • Reagents: Dichloromethane (GC grade), Helium (99.999% purity).

    • Standards: Certified reference standard of this compound.

  • Sample Preparation

    • Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with Dichloromethane.

    • Vortex for 30 seconds to ensure homogeneity.

  • GC-MS Conditions

ParameterSettingRationale
Inlet Temperature 270 °CEnsures rapid vaporization without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overload for a high-concentration main peak.
Injection Volume 1.0 µLStandard volume for quantitative analysis.
Carrier Gas HeliumInert carrier gas, standard for MS applications.
Flow Rate 1.0 mL/min (Constant Flow)Provides optimal column efficiency and reproducible retention times.
Oven Program Initial: 100 °C, hold 2 minAllows for solvent focusing.
Ramp 1: 15 °C/min to 280 °CProvides good separation of early and late eluting peaks.
Hold at 280 °C for 5 minEnsures elution of any higher boiling point impurities.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVCreates reproducible, library-searchable fragmentation patterns.
Acquisition Mode Full Scan (e.g., m/z 40-450)Allows for the identification of unknown impurities.
  • Data Analysis

    • Integrate all peaks in the chromatogram.

    • Calculate purity using area percent (Area % = [Area of Main Peak / Total Area of All Peaks] x 100).

    • For impurity identification, analyze the mass spectrum of each unknown peak as described in the troubleshooting guide.

Protocol 2: RP-HPLC Method for Quantifying Polar Impurities

This protocol is designed to accurately quantify the key hydrolysis-related impurities, Monomethyl 2-chloroterephthalate (MMT) and 2-chloroterephthalic acid (CTA).

  • Instrumentation & Reagents

    • HPLC system with a UV or PDA detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Standards: Reference standards for MMT and CTA.

  • Sample Preparation

    • Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with Acetonitrile.

    • Vortex for 30 seconds, then filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • HPLC Conditions

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp 30 °CEnsures reproducible retention times.
Injection Volume 5 µLMinimizes potential for peak distortion from the strong sample solvent.
Detection UV at 240 nmWavelength where terephthalate structures have strong absorbance.
Gradient Program Time (min)%B (Acetonitrile)
0.030
15.095
20.095
20.130
25.030
  • Data Analysis

    • Identify peaks based on retention times of the reference standards (Expected elution order: CTA -> MMT -> this compound).

    • Quantify the impurities using an external standard calibration curve prepared for each impurity.

Impurity_Pathway cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway PTA Terephthalic Acid (Precursor) DMT Dimethyl Terephthalate (Unchlorinated Impurity) PTA->DMT Esterification CTA 2-Chloroterephthalic Acid (Starting Material) Main This compound (Final Product) CTA->Main Esterification MMT Monomethyl 2-Chloroterephthalate (Intermediate/Impurity) MMT->CTA Hydrolysis (+H2O) Main->MMT Hydrolysis (+H2O) DiChloro Dimethyl Dichloro-terephthalate (Over-chlorination Impurity) Main->DiChloro Over-Chlorination DMT->Main Chlorination

Caption: Potential sources of impurities in this compound.

References

  • Chromatography Forum. (2006). Tailing - chlorinated aromatics with phenol and aldehyde. Retrieved from [Link]

  • Hooper, K., & Riddle, C. (1993). Determination of the metabolites of the herbicide dimethyl tetrachloroterephthalate in drinking water by high-performance liquid chromatography with gas chromatography/mass spectrometry confirmation. Journal of AOAC International, 76(5), 1123–1129. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Phenomenex. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7). Retrieved from [Link]

  • Agilent Technologies, Inc. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. Retrieved from [Link]

  • Separation Science. (2024). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2943, Dacthal. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. Retrieved from [Link]

  • Balthis, J. H. (1972). U.S. Patent No. 3,686,276. Google Patents.
  • Wikipedia. (n.d.). Dimethyl tetrachloroterephthalate. Retrieved from [Link]

  • Anderson, S. E., et al. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Analytical Methods for Dichlorobenzenes. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Dimethyl terephthalate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Bill, J. C. (1956). U.S. Patent No. 2,753,369. Google Patents.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Analytical Methods for Dichlorvos. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS results for DMP and its byproducts. Retrieved from [Link]

  • ResearchGate. (2019). Hydrolysis of Dimethyl Terephthalate for the Production of Terephthalic Acid. Retrieved from [Link]

  • ResearchGate. (2022). Hydrolysis mechanism of DMT with an Nb/HZSM‐5 catalyst. Retrieved from [Link]

  • Riegger, N., et al. (1981). U.S. Patent No. 4,302,595. Google Patents.
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  • Madhusudhan, G., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6), 437-442. Retrieved from [Link]

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  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

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  • Zhang, H., et al. (2021). Stability Enhancement of a Plastic Additive (dimethyl Phthalate, dMP) with Environment-Friendly Based on 3d-QSAR. Polish Journal of Environmental Studies, 30(4), 3885-3895. Retrieved from [Link]

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Technical Support Center: Catalyst Selection and Optimization for Dimethyl 2-chloroterephthalate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Dimethyl 2-chloroterephthalate (DMCT). This guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to support your experimental work. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and optimize your synthetic protocols.

I. Understanding the Synthesis: An Overview

The synthesis of this compound is achieved through the esterification of 2-chloroterephthalic acid with methanol. This reaction, while based on the fundamental principles of Fischer-Speier esterification, presents unique challenges and optimization opportunities due to the presence of the chloro substituent and the difunctional nature of the starting material. The equilibrium nature of the reaction necessitates the use of a catalyst and often the removal of water to drive the reaction to completion.[1]

The selection of an appropriate catalyst is paramount and directly influences reaction kinetics, yield, and purity of the final product. This guide will walk you through catalyst selection, reaction optimization, and troubleshooting common issues encountered during the synthesis of DMCT.

II. Catalyst Selection and Optimization Guide

The choice of catalyst is a critical parameter in the successful synthesis of DMCT. Catalysts for this esterification can be broadly categorized into homogeneous and heterogeneous systems.

A. Catalyst Categories
  • Homogeneous Catalysts: These catalysts are soluble in the reaction medium, leading to high activity and relatively mild reaction conditions.

    • Brønsted Acids: Strong mineral acids like sulfuric acid (H₂SO₄) and sulfonic acids such as p-toluenesulfonic acid (PTSA) are effective and widely used.[2] They operate by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.[3][4]

    • Lewis Acids: Metal salts can also be employed, although they are more commonly used in transesterification reactions.

  • Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction medium. Their primary advantage is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling.

    • Solid Acid Resins: Macroporous ion-exchange resins (e.g., Amberlyst-15) can be effective and are easily filtered off post-reaction.[5]

    • Zeolites: These microporous aluminosilicates offer shape selectivity and strong Brønsted acid sites. For the structurally similar Dimethyl Terephthalate (DMT) synthesis, β-zeolite has demonstrated high conversion and selectivity.[6][7]

    • Metal Oxides: Compounds like zinc oxide (ZnO) and lead oxide (PbO) have been used as catalysts for the esterification of terephthalic acid, particularly at higher temperatures and pressures.[8]

  • Phase Transfer Catalysts (PTC): For certain esterification reactions, PTCs can be highly effective under milder conditions, offering high yields and selectivity.[9] They work by facilitating the transfer of the carboxylate anion into an organic phase where it can react with an alkylating agent.

B. Comparative Performance of Catalyst Types

While specific performance data for DMCT synthesis is not extensively published, we can draw valuable insights from the synthesis of the closely related Dimethyl Terephthalate (DMT) and other terephthalate esters. The following table summarizes typical performance characteristics of different catalyst classes. Researchers should use this as a starting point for their own optimization studies for DMCT.

Catalyst TypeCatalyst ExampleTypical Temperature (°C)PressureKey AdvantagesKey Disadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)80 - 150AtmosphericHigh activity, low cost.[5]Corrosive, difficult to separate from the product, can lead to side reactions at higher temperatures, generates acidic waste.[5][8]
p-Toluenesulfonic Acid (PTSA)100 - 180AtmosphericHigh efficiency.[2]Corrosive, challenges in product separation.[5]
Heterogeneous Solid Acid Zeolite (e.g., β-zeolite)150 - 2500.5 - 1 MPaHigh conversion and selectivity, reusable, easy separation.[7]May require higher temperatures and pressures, potential for pore blockage.
Ion-Exchange Resin (e.g., Amberlyst-15)60 - 120AtmosphericMild reaction conditions, easy to remove.Lower thermal stability compared to inorganic catalysts.
Heterogeneous Metal Oxide Mixed PbO-ZnO225 - 35050 - 500 atmHigh conversion to esters.[8][10]Requires high temperatures and pressures, potential for metal contamination in the product.
Organometallic Titanium Butoxide (TBT)180 - 220AtmosphericHigh catalytic activity.[11]Can be sensitive to moisture.
C. Optimization of Reaction Conditions

Once a catalyst has been selected, optimizing the reaction conditions is crucial for maximizing yield and purity.

  • Methanol to 2-chloroterephthalic Acid Molar Ratio: As esterification is an equilibrium reaction, using a large excess of methanol can shift the equilibrium towards the product side.[1] Molar ratios of methanol to the diacid can range from 10:1 to as high as 40:1, with methanol often serving as the solvent.[7]

  • Temperature: The reaction temperature will depend on the chosen catalyst and the boiling point of methanol. For homogeneous acid catalysts, reflux temperatures are common. Heterogeneous catalysts may require higher temperatures to achieve reasonable reaction rates.[7]

  • Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[1] In a laboratory setting, a Dean-Stark apparatus can be used to remove water azeotropically if a co-solvent like toluene is used.[1] When using a large excess of methanol, this may be less critical, but for maximizing conversion, water removal should be considered.

  • Catalyst Loading: The amount of catalyst will need to be optimized. For homogeneous catalysts, concentrations typically range from 0.1 to 5 mol%. For heterogeneous catalysts, the weight ratio of catalyst to starting material is a key parameter to investigate.[2][7]

III. Experimental Protocols

The following protocols are provided as a starting point for your experiments. Always conduct a thorough safety assessment before beginning any experimental work.

Protocol 1: Homogeneous Catalysis with Sulfuric Acid
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroterephthalic acid.

  • Reagents: Add a large excess of methanol (e.g., 20-30 molar equivalents). Methanol will act as both a reactant and a solvent.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 1-2 mol%) to the stirring mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing an ice-water mixture. The product may precipitate.

    • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or a mixture of hexane and ethyl acetate.[12]

Protocol 2: Heterogeneous Catalysis with β-Zeolite
  • Setup: In a high-pressure reactor equipped with a stirrer, add 2-chloroterephthalic acid, methanol (e.g., 30:1 g/mL ratio of methanol to acid), and the β-zeolite catalyst (e.g., 8:1 mass ratio of acid to catalyst).[7]

  • Reaction: Seal the reactor, pressurize with an inert gas like nitrogen (e.g., to 1 MPa), and heat to the desired temperature (e.g., 200°C) with stirring for a set time (e.g., 8 hours).[7]

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the pressure.

    • Filter the reaction mixture to remove the zeolite catalyst. The catalyst can be washed with methanol, dried, and potentially reused.

    • Remove the excess methanol from the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization.[12]

IV. Troubleshooting Guide and FAQs

This section addresses common issues that may arise during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction is not going to completion, and I have a significant amount of the monoester and starting material remaining. What should I do?

A1: This is a common issue in di-esterification reactions. Here are several strategies to improve conversion:

  • Increase the excess of methanol: This will shift the equilibrium towards the formation of the diester.

  • Increase the reaction time: The esterification of the second carboxylic acid group may be slower due to steric hindrance or electronic effects.

  • Increase the catalyst loading: A higher concentration of catalyst can increase the reaction rate.

  • Remove water: If not already doing so, consider using a Dean-Stark trap with a co-solvent or adding a dehydrating agent.

  • Increase the temperature: If the catalyst is thermally stable, increasing the reaction temperature can improve the rate. Be cautious, as this may also lead to side reactions.

Q2: I am observing the formation of an unknown byproduct. What could it be?

A2: Potential byproducts in this reaction include:

  • Dimethyl ether: If using a strong acid catalyst at high temperatures, the dehydration of methanol can occur.

  • Products of reaction with the chloro-substituent: While unlikely under typical esterification conditions, very harsh conditions could potentially lead to side reactions involving the chloro group.

  • Impurities from starting materials: Ensure the purity of your 2-chloroterephthalic acid and methanol.

To identify the byproduct, use analytical techniques such as GC-MS or NMR spectroscopy.

Q3: How do I effectively purify the final product from the monoester and unreacted starting material?

A3:

  • Recrystallization: This is often the most effective method. The solubility differences between the di-ester, mono-ester, and di-acid can be exploited by careful selection of the recrystallization solvent. Methanol or mixed solvent systems are good starting points.[12][13]

  • Column Chromatography: For small-scale purifications, silica gel chromatography can be used to separate the components based on their polarity. The di-ester will be the least polar, followed by the mono-ester, and then the di-acid.

  • Acid-Base Extraction: An aqueous basic wash (e.g., with sodium bicarbonate solution) can be used to remove the acidic starting material and monoester from an organic solution of the crude product. The desired diester will remain in the organic layer.

Troubleshooting Flowchart

Troubleshooting_DMCT_Synthesis start Problem Encountered low_yield Low Yield / Incomplete Conversion start->low_yield byproducts Byproduct Formation start->byproducts purification_issue Purification Issues start->purification_issue check_equilibrium Check Equilibrium Conditions low_yield->check_equilibrium check_catalyst Check Catalyst Activity low_yield->check_catalyst analyze_byproducts Identify Byproducts (GC-MS, NMR) byproducts->analyze_byproducts optimize_cryst Optimize Recrystallization purification_issue->optimize_cryst use_chromatography Use Column Chromatography purification_issue->use_chromatography increase_methanol Increase Methanol Excess check_equilibrium->increase_methanol increase_time_temp Increase Reaction Time / Temp check_equilibrium->increase_time_temp remove_water Remove Water (Dean-Stark) check_equilibrium->remove_water fresh_catalyst Use Fresh/More Catalyst check_catalyst->fresh_catalyst modify_conditions Modify Reaction Conditions analyze_byproducts->modify_conditions lower_temp Lower Temperature modify_conditions->lower_temp change_catalyst Change Catalyst Type modify_conditions->change_catalyst solvent_screen Screen Solvents optimize_cryst->solvent_screen acid_base_wash Perform Acid-Base Wash use_chromatography->acid_base_wash

Caption: Troubleshooting workflow for DMCT synthesis.

V. Mechanistic Insights

Understanding the reaction mechanism is key to rational troubleshooting and optimization.

Acid-Catalyzed Esterification Mechanism

The generally accepted mechanism for acid-catalyzed esterification involves several equilibrium steps:

  • Protonation of the carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[12]

  • Nucleophilic attack: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[12]

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water as a good leaving group.

  • Deprotonation: The catalyst is regenerated by deprotonation of the carbonyl oxygen of the ester.

This process must occur for both carboxylic acid groups on the 2-chloroterephthalic acid molecule to form the desired dimethyl ester.

Fischer_Esterification_Mechanism cluster_0 Reaction Pathway RCOOH R-COOH (2-Chloroterephthalic Acid) Protonated_Acid Protonated Acid [R-C(OH)₂]⁺ RCOOH->Protonated_Acid + H⁺ MeOH CH₃OH (Methanol) H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH Protonated_Ester Protonated Ester [R-COOCH₃H]⁺ Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOCH₃ (DMCT) Protonated_Ester->Ester - H⁺ Water H₂O

Caption: Simplified mechanism of acid-catalyzed esterification.

VI. Safety Considerations

  • Corrosive Reagents: Strong acids like sulfuric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Flammable Solvents: Methanol and other organic solvents are flammable. Keep them away from ignition sources.

  • High-Pressure Reactions: When using a pressure reactor, ensure you are properly trained in its operation and that the equipment is rated for the intended pressure and temperature.

This technical guide is intended to be a valuable resource for your research and development efforts in the synthesis of this compound. By understanding the principles of catalyst selection, reaction optimization, and troubleshooting, you can enhance the efficiency and success of your experiments.

References

  • Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanillate). (n.d.). MDPI. Retrieved from [Link]

  • Esterification Process. (2015). Google Patents.
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  • Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. (2019). MDPI. Retrieved from [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Terephthalic acid esters formation. (2019). Google Patents.
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  • Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. (n.d.). MDPI. Retrieved from [Link]

  • What's a (somewhat safe) esterification process? : r/chemistry. (2017). Reddit. Retrieved from [Link]

  • Chemistry of terephthalate derivatives: a review. (2019). ResearchGate. Retrieved from [Link]

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  • Esterification not Working (Separation) : r/OrganicChemistry. (2024). Reddit. Retrieved from [Link]

  • Processes for producing terephthalic acid and terephthalic esters. (n.d.). Google Patents.
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  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

  • 2-Chloroterephthalic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Selective esterification of phthalic acids in two ionic liquids at high temperatures using a thermostable lipase of Bacillus thermocatenulatus: A comparative study. (2010). ResearchGate. Retrieved from [Link]

  • Optimization of the direct synthesis of dimethyl ether from CO2 rich synthesis gas: closing the loop between experimental investigations and model-based reactor design. (2020). FAU CRIS. Retrieved from [Link]

  • Dimethyl Ether Synthesis from Carbon Dioxide by Catalytic Hydrogenation (Part 2) Hybrid Catalyst Consisting of Methanol Synthesis and Methanol Dehydration Catalysts. (2000). ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis for Polymer Scientists: Dimethyl 2-chloroterephthalate vs. Dimethyl Terephthalate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in polymer science and material development, the selection of monomers is a critical decision that dictates the ultimate properties and performance of a polymer. This guide provides an in-depth comparison of two terephthalate-based monomers: Dimethyl 2-chloroterephthalate (DMCT) and the conventional Dimethyl terephthalate (DMT). We will explore how the introduction of a single chlorine atom onto the aromatic ring of the terephthalate moiety can significantly alter the resultant polymer's characteristics, offering a unique set of properties for specialized applications.

The primary focus of this guide is to elucidate the causal relationships between the chemical structures of these monomers and the physical and chemical properties of the polyesters they form. We will delve into experimental data concerning thermal stability, mechanical strength, and solubility, providing a comprehensive framework for informed monomer selection in your research and development endeavors.

Monomer Characteristics: A Tale of Two Terephthalates

At a glance, DMCT and DMT are structurally similar, both being diesters of terephthalic acid. However, the presence of a chlorine atom in the 2-position of the benzene ring in DMCT introduces significant electronic and steric effects that are absent in DMT.[1][2]

Dimethyl Terephthalate (DMT) is a well-established commodity chemical primarily used in the production of polyethylene terephthalate (PET) and other polyesters.[3][4] It is a white, crystalline solid with good thermal stability and is typically processed in its molten state.[1][4]

This compound (DMCT) , on the other hand, is a specialty monomer. The chlorine substituent makes the aromatic ring more electron-deficient and introduces a degree of asymmetry. These factors can be expected to influence intermolecular interactions and chain packing in the resulting polymers.

Here is a summary of their fundamental properties:

PropertyDimethyl Terephthalate (DMT)This compound (DMCT)
Molecular Formula C₁₀H₁₀O₄C₁₀H₉ClO₄[2]
Molecular Weight 194.19 g/mol 228.63 g/mol [2]
Melting Point 141-142 °C[1][5]Data not readily available in searches
Boiling Point 288 °C[1][5]Data not readily available in searches
Appearance White crystalline solid[1][4]Not specified in searches, likely a solid

The Impact on Polymer Properties: A Comparative Analysis

The true value of a monomer is realized in the properties of the polymer it creates. When copolymerized with a diol such as ethylene glycol, both DMT and DMCT form polyesters. The fundamental difference in their performance stems from the chlorine atom on the DMCT-derived polymer chain.

Thermal Properties

The introduction of a chlorine atom can enhance the thermal stability and flame retardancy of polyesters. The chlorine atom can act as a radical scavenger, interfering with the combustion process. This makes polymers derived from DMCT potentially self-extinguishing.[6][7]

PropertyPolymer from Dimethyl Terephthalate (e.g., PET)Polymer from this compound
Glass Transition Temp. (Tg) ~67–81 °C[8]Expected to be higher due to restricted chain mobility
Melting Temperature (Tm) > 250 °C[9][10]Potentially lower or less defined due to reduced crystallinity
Thermal Stability GoodEnhanced, with potential for flame retardancy[7]
Heat Distortion Temperature ~60-130 °C (operating range)[8]Can be significantly higher, e.g., 155°C for a chlorinated polyester film[6]

The increased steric hindrance from the chlorine atom in DMCT-based polyesters can restrict the rotation of the polymer backbone, leading to a higher glass transition temperature (Tg). This translates to a material that retains its rigidity at higher temperatures.

Mechanical Properties

The mechanical properties of polyesters are heavily influenced by the degree of crystallinity and intermolecular forces. The bulky chlorine atom in DMCT-derived polymers can disrupt the regular packing of polymer chains, potentially leading to a more amorphous structure compared to the semi-crystalline nature of PET.[9] This can have a mixed effect on mechanical properties.

PropertyPolymer from Dimethyl Terephthalate (e.g., PET)Polymer from this compound
Tensile Strength High (e.g., ~55-75 MPa for PET)Can be high, e.g., 10,300 psi (~71 MPa) for a chlorinated polyester film[6]
Elongation at Break Varies with processing (can be >50%)Can be lower due to increased stiffness, e.g., 9% for a chlorinated polyester film[6]
Young's Modulus High (e.g., ~2.8-3.1 GPa for PET)Can be higher, indicating greater stiffness, e.g., 3.2 x 10^5 psi (~2.2 GPa) for a chlorinated polyester film[6]

While a decrease in crystallinity might be expected to reduce tensile strength, the increased intermolecular forces due to the polar C-Cl bond can compensate for this. The result is often a stiffer, more rigid material with potentially lower ductility.

Solubility

A significant advantage of incorporating chlorine into the polyester backbone is the enhanced solubility in common organic solvents.[6] PET is notoriously difficult to dissolve, typically requiring harsh solvents. In contrast, polyesters derived from DMCT often show good solubility in solvents like methylene chloride, chloroform, and dioxane.[6] This improved processability opens up possibilities for solution-based processing techniques such as solvent casting and fiber spinning.[6]

Experimental Protocols

To provide a practical context, we outline a standard laboratory-scale synthesis for a polyester, which can be adapted for both DMT and DMCT.

Two-Stage Melt Polycondensation

This is a common method for synthesizing high-molecular-weight polyesters.[3][11]

Stage 1: Transesterification

  • Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Charging Reactants: Charge the reactor with the dimethyl terephthalate monomer (DMT or DMCT) and a diol (e.g., ethylene glycol) in a molar ratio of approximately 1:2.2.[12] Add a transesterification catalyst, such as manganese acetate or zinc acetate.

  • Reaction: Heat the mixture under a gentle stream of nitrogen, gradually increasing the temperature from 150°C to 210°C.[3] Methanol will be generated as a byproduct and should be collected in the receiving flask of the distillation apparatus. The reaction is monitored by the amount of methanol collected.

  • Completion: The transesterification is considered complete when the theoretical amount of methanol has been collected.

Stage 2: Polycondensation

  • Catalyst Addition: Add a polycondensation catalyst, such as antimony trioxide, and a stabilizer like phosphoric acid to inactivate the transesterification catalyst.[12]

  • Temperature and Vacuum: Gradually increase the temperature to 270-280°C while slowly applying a vacuum to reduce the pressure to below 25 Pa.[3]

  • Polymerization: The excess diol will distill off as the polycondensation reaction proceeds. The viscosity of the molten polymer will increase as the molecular weight builds up. This can be monitored by the torque on the stirrer.[12]

  • Termination and Recovery: Once the desired viscosity is achieved, the reaction is stopped by cooling the reactor. The resulting polymer can then be extruded and pelletized.

experimental_workflow cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation s1_start Charge Reactor: Monomer (DMT or DMCT) Diol (e.g., Ethylene Glycol) Catalyst s1_react Heat (150-210°C) Under Nitrogen s1_start->s1_react s1_distill Distill off Methanol s1_react->s1_distill Byproduct s1_end Transesterification Complete s1_distill->s1_end Monitor progress s2_start Add Polycondensation Catalyst & Stabilizer s1_end->s2_start Proceed to next stage s2_react Heat (270-280°C) Apply Vacuum s2_start->s2_react s2_distill Distill off Excess Diol s2_react->s2_distill Byproduct s2_end High Molecular Weight Polymer s2_distill->s2_end Monitor viscosity

Causality Behind Experimental Choices

  • Excess Diol: Using an excess of the diol in the transesterification stage helps to drive the reaction to completion and ensures that the resulting oligomers are terminated with hydroxyl groups, which are necessary for the subsequent polycondensation step.[11]

  • Two-Catalyst System: The use of separate catalysts for transesterification and polycondensation allows for better control over each stage of the reaction. The stabilizer added before polycondensation prevents side reactions that could be promoted by the transesterification catalyst at higher temperatures.

  • High Temperature and Vacuum: The polycondensation reaction is an equilibrium process. High temperatures are required to maintain the polymer in a molten state and provide the necessary activation energy. A high vacuum is crucial for the efficient removal of the diol byproduct, which shifts the equilibrium towards the formation of a high-molecular-weight polymer.[3]

Visualizing the Structural Difference

Conclusion: Selecting the Right Monomer for Your Application

The choice between this compound and Dimethyl terephthalate is a strategic one, hinging on the desired properties of the final polymer.

  • Choose Dimethyl Terephthalate (DMT) for applications where cost-effectiveness, high tensile strength, and excellent barrier properties are paramount. It is the monomer of choice for commodity polyesters like PET, used extensively in packaging and textiles.[3][4][8]

  • Choose this compound (DMCT) when seeking to impart specific functionalities to your polyester. The key advantages it offers are:

    • Enhanced Thermal Stability and Flame Retardancy: For applications requiring performance at elevated temperatures or adherence to strict fire safety standards.[7]

    • Increased Stiffness and Rigidity: Suitable for engineering plastics and other applications where dimensional stability is critical.

    • Improved Solubility: A significant benefit for advanced processing techniques that are not feasible with conventional polyesters.[6]

By understanding the fundamental chemical differences between these two monomers and how they translate into macroscopic polymer properties, researchers can make more informed decisions in the design and synthesis of novel polyester materials.

References

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  • Solubility of Things. (n.d.). Dimethyl tetrachloroterephthalate. Retrieved from [Link]

  • ResearchGate. (n.d.). A review on mechanical properties and applications of chlorinated polyethylene. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyethylene terephthalate. Retrieved from [Link]

  • Britannica. (2025, November 28). polyethylene terephthalate (PET or PETE). Retrieved from [Link]

  • ResearchGate. (n.d.). A Review On Mechanical Properties And Applications Of Chlorinated Polyethylene. Retrieved from [Link]

  • Matmatch. (2020, October 6). What is Polyethylene terephthalate (PET, PETE, or polyester) and what is it used for?. Retrieved from [Link]

  • ACS Publications. (1975, May 1). Chlorinated Polyethylene. III. Relationships of Microstructure and Thermal Properties. Retrieved from [Link]

  • Blog. (2025, September 10). Is polyester sheet fabric resistant to chlorine?. Retrieved from [Link]

  • Xometry. (2022, June 9). Polyethylene Terephthalate: Definition, Properties, and Uses. Retrieved from [Link]

  • Tratos Group. (n.d.). Chlorinated Polyethylene - CPE. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of chlorinated polyethylene on poly (vinyl chloride)/poly (α-methylstyrene-acrylonitrile) blends: Mechanical properties, morphology and thermal properties | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US20210403639A1 - Synthesis of environmentally degradable alkyl polyesters.
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A Comparative Guide to the Synthesis of Dimethyl 2-chloroterephthalate: Efficiency, Purity, and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

Dimethyl 2-chloroterephthalate is a valuable substituted aromatic dicarboxylate ester. Its unique combination of a chlorinated aromatic ring and two methyl ester functionalities makes it a crucial building block in the synthesis of advanced polymers, functional materials, and pharmaceutical intermediates. The chlorine substituent can significantly modify the electronic properties, solubility, and reactivity of the parent terephthalate backbone, opening avenues for novel molecular designs. Furthermore, the chloro-group can serve as a handle for further functionalization through various cross-coupling reactions.

The efficient and selective synthesis of this compound is, therefore, a topic of considerable interest for chemists in both academic and industrial research. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, with a focus on reaction efficiency, yield, purity of the final product, and the practicality of each method on a laboratory scale. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages.

Comparative Overview of Synthetic Strategies

Three principal synthetic routes to this compound have been identified and will be discussed in detail:

  • Route 1: Esterification of 2-Chloroterephthalic Acid: A classic and straightforward approach involving the synthesis of the diacid precursor followed by esterification.

  • Route 2: Direct Chlorination of Dimethyl Terephthalate: An atom-economical approach that introduces the chlorine substituent directly onto the readily available dimethyl terephthalate starting material.

  • Route 3: Sandmeyer Reaction of Dimethyl 2-aminoterephthalate: A versatile multi-step synthesis that allows for the introduction of the chloro-group from an amino precursor.

The following sections will provide a detailed analysis of each of these routes, including reaction schemes, step-by-step protocols, and a discussion of their relative efficiencies.

Route 1: Esterification of 2-Chloroterephthalic Acid

This two-step approach first requires the synthesis of 2-chloroterephthalic acid, which is then esterified to yield the desired product.

Step 1: Synthesis of 2-Chloroterephthalic Acid

The synthesis of 2-chloroterephthalic acid is not as widely documented as that of its parent compound, terephthalic acid. However, a common laboratory-scale preparation involves the oxidation of a suitable precursor, such as 2-chloro-p-xylene. The commercial availability of 2-chloroterephthalic acid can be limited, making its synthesis a necessary preliminary step for this route.[1]

Step 2: Fischer Esterification of 2-Chloroterephthalic Acid

The Fischer-Speier esterification is a well-established and reliable method for converting carboxylic acids to esters.[1] The reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The equilibrium is driven towards the ester product by using a large excess of the alcohol, which also serves as the solvent.[1]

Reaction Mechanism:

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of this species gives the final ester product and regenerates the acid catalyst.

Experimental Protocol: Fischer Esterification of 2-Chloroterephthalic Acid

  • Materials:

    • 2-Chloroterephthalic acid

    • Methanol (anhydrous)

    • Concentrated sulfuric acid

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Dichloromethane or diethyl ether

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroterephthalic acid (1.0 eq).

    • Add a large excess of anhydrous methanol (e.g., 20-30 eq), which will also act as the solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.

    • Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol.

Efficiency and Considerations:

The Fischer esterification generally provides good to excellent yields, often exceeding 80-90%, provided the water by-product is effectively removed or the equilibrium is shifted by the large excess of alcohol.[1] The main drawback of this route is the potential unavailability of the 2-chloroterephthalic acid precursor, which may need to be synthesized separately, adding to the overall number of steps and potentially lowering the overall yield.

Route 2: Direct Chlorination of Dimethyl Terephthalate

This approach is attractive due to its atom economy, as it aims to directly introduce the chlorine atom onto the commercially available and inexpensive dimethyl terephthalate. The key challenge in this route is to control the selectivity of the chlorination to favor the formation of the mono-chloro product over di- and poly-chlorinated species.

A related process is the direct chlorination of terephthaloyl chloride, which has been shown to produce 2-chloroterephthaloyl chloride in useful quantities.[1][2] This acid chloride can then be esterified to give the desired product.

Reaction Mechanism:

The direct chlorination of an aromatic ring typically proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as ferric chloride (FeCl₃), is often used to polarize the Cl-Cl bond, generating a more potent electrophile that attacks the electron-rich aromatic ring.

Experimental Protocol: Direct Chlorination of Dimethyl Terephthalate

  • Materials:

    • Dimethyl terephthalate

    • Chlorine gas (or a suitable chlorinating agent like sulfuryl chloride)

    • Anhydrous ferric chloride (FeCl₃) or another suitable Lewis acid catalyst

    • Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas scrubber (to neutralize excess chlorine), dissolve dimethyl terephthalate (1.0 eq) in an anhydrous solvent.

    • Add a catalytic amount of anhydrous ferric chloride (e.g., 0.05-0.1 eq).

    • While stirring the mixture, bubble chlorine gas through the solution at a controlled rate. The reaction is typically carried out at room temperature or with gentle heating.

    • Monitor the reaction progress by Gas Chromatography (GC) or TLC to maximize the yield of the mono-chlorinated product. Over-chlorination can lead to the formation of dichlorinated byproducts.

    • Once the desired conversion is achieved, stop the chlorine flow and purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine.

    • Quench the reaction by carefully adding water.

    • Separate the organic layer, wash it with a dilute solution of sodium thiosulfate (to remove any remaining chlorine), followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The product mixture, which may contain unreacted starting material and di-chlorinated products, will require careful purification, typically by column chromatography or fractional distillation under reduced pressure.

Efficiency and Considerations:

The direct chlorination route can be highly efficient in terms of atom economy. However, achieving high selectivity for the mono-chloro product can be challenging and often results in a mixture of products, which complicates the purification process and can lower the isolated yield of the desired compound. The reaction conditions, including the catalyst, solvent, temperature, and reaction time, must be carefully optimized to maximize the yield of this compound. A patent for the chlorination of terephthaloyl chloride reports a yield of 58% for the isolated 2-chloroterephthaloyl chloride.[2]

Route 3: Sandmeyer Reaction of Dimethyl 2-aminoterephthalate

This multi-step route offers a high degree of regioselectivity and is a reliable method for introducing a chlorine atom at a specific position on the aromatic ring. It involves the synthesis of a nitro-substituted precursor, its reduction to an amine, and finally, the conversion of the amino group to a chloro group via a diazonium salt intermediate.

Step 1: Nitration of Dimethyl Terephthalate

Dimethyl terephthalate can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield Dimethyl 2-nitroterephthalate. This reaction proceeds via electrophilic aromatic substitution, with the nitronium ion (NO₂⁺) acting as the electrophile. A patent describes a procedure with a yield of 82.9%.[3]

Step 2: Reduction of Dimethyl 2-nitroterephthalate

The nitro group of Dimethyl 2-nitroterephthalate can be reduced to an amino group to form Dimethyl 2-aminoterephthalate. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a common and efficient method for this transformation.[4] A patent reports a yield of over 95% for this step.[4] Another source mentions a yield of 99.1%.[5]

Experimental Protocol: Reduction of Dimethyl 2-nitroterephthalate

  • Materials:

    • Dimethyl 2-nitroterephthalate

    • Methanol or Ethanol

    • 10% Palladium on carbon (Pd/C) catalyst

    • Hydrogen gas source (e.g., balloon or hydrogenation apparatus)

  • Procedure:

    • Dissolve Dimethyl 2-nitroterephthalate (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add the 10% Pd/C catalyst (typically 5-10 mol%).

    • Securely attach a hydrogen-filled balloon to the flask or place the flask in a hydrogenation apparatus.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude Dimethyl 2-aminoterephthalate, which is often pure enough for the next step.

Step 3: Sandmeyer Reaction of Dimethyl 2-aminoterephthalate

The Sandmeyer reaction is a classic transformation that converts an aryl amine into an aryl halide via a diazonium salt intermediate.[6] The reaction is typically carried out in the presence of a copper(I) halide salt.

Reaction Mechanism:

The reaction begins with the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the presence of copper(I) chloride, the diazonium salt undergoes a single-electron transfer from the copper(I) to the diazonium group, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride species, regenerating the copper(I) catalyst and forming the final aryl chloride product.

Experimental Protocol: Sandmeyer Reaction

  • Materials:

    • Dimethyl 2-aminoterephthalate

    • Sodium nitrite (NaNO₂)

    • Concentrated hydrochloric acid (HCl)

    • Copper(I) chloride (CuCl)

    • Ice

  • Procedure:

    • Dissolve Dimethyl 2-aminoterephthalate (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise to the stirred amine solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is usually indicated by a color change.

    • In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

    • Purify the product by column chromatography or recrystallization.

Efficiency and Considerations:

The Sandmeyer reaction is a robust and reliable method that generally provides good yields. The multi-step nature of this route means that the overall yield will be a product of the yields of the individual steps. However, the high yields often achieved in the nitration and reduction steps make this a very attractive and predictable route for obtaining the desired product with high purity and regioselectivity.

Quantitative Comparison of Synthesis Routes

Parameter Route 1: Esterification Route 2: Direct Chlorination Route 3: Sandmeyer Reaction
Starting Material 2-Chloroterephthalic AcidDimethyl TerephthalateDimethyl Terephthalate
Number of Steps 1 (if precursor is available) or 2+13
Typical Overall Yield Good to Excellent (>80%)Moderate (selectivity issues)Good (product of 3 high-yielding steps)
Key Reagents Methanol, H₂SO₄Cl₂, FeCl₃HNO₃/H₂SO₄, H₂/Pd-C, NaNO₂/HCl, CuCl
Purification RecrystallizationColumn Chromatography/DistillationRecrystallization/Column Chromatography
Advantages High-yielding final step, straightforwardAtom economical, fewer stepsHigh regioselectivity, reliable
Disadvantages Precursor may not be readily availablePoor selectivity, difficult purificationMulti-step, use of hazardous reagents

Experimental Workflow Diagrams

Route 1: Esterification of 2-Chloroterephthalic Acid

Esterification_Workflow start 2-Chloroterephthalic Acid + Methanol reflux Reflux with H₂SO₄ catalyst start->reflux Esterification workup Work-up & Neutralization reflux->workup purification Purification (Recrystallization) workup->purification end This compound purification->end

Caption: Workflow for the esterification of 2-chloroterephthalic acid.

Route 2: Direct Chlorination of Dimethyl Terephthalate

Chlorination_Workflow start Dimethyl Terephthalate chlorination Chlorination (Cl₂/FeCl₃) start->chlorination quench Quench & Work-up chlorination->quench purification Purification (Chromatography) quench->purification end This compound purification->end

Caption: Workflow for the direct chlorination of dimethyl terephthalate.

Route 3: Sandmeyer Reaction

Sandmeyer_Workflow cluster_0 Synthesis of Dimethyl 2-aminoterephthalate cluster_1 Sandmeyer Reaction start Dimethyl Terephthalate nitration Nitration (HNO₃/H₂SO₄) start->nitration reduction Reduction (H₂/Pd-C) nitration->reduction amine Dimethyl 2-aminoterephthalate reduction->amine diazotization Diazotization (NaNO₂/HCl) amine->diazotization sandmeyer Reaction with CuCl diazotization->sandmeyer workup Work-up & Purification sandmeyer->workup end This compound workup->end

Caption: Multi-step workflow for the Sandmeyer reaction route.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability of starting materials, the required purity of the final product, and the laboratory equipment available.

  • For large-scale synthesis where the precursor 2-chloroterephthalic acid is available or can be synthesized efficiently, Route 1 (Esterification) is likely the most practical and high-yielding approach for the final step.

  • For exploratory studies where atom economy and a shorter synthetic sequence are prioritized, Route 2 (Direct Chlorination) may be considered. However, significant optimization and purification efforts will likely be required to obtain a pure product.

  • For laboratory-scale synthesis where high purity and regioselectivity are paramount, Route 3 (Sandmeyer Reaction) is the most reliable and predictable method, despite being a multi-step process. The high yields of the individual steps make it an attractive option for producing high-quality material for further research and development.

Ultimately, the selection of the most appropriate synthetic strategy will be a balance between efficiency, cost, and the specific requirements of the research project. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully synthesize this compound for their applications.

References

  • CN106045868A. (2016). Method for producing dimethyl aminoterephthalate through catalytic hydrogenation. Google Patents.
  • EP 0378366 A1. (1990). Preparation of 2-chloroterephthaloyl chloride. European Patent Office. Retrieved from [Link]

  • Organic Syntheses. (n.d.). terephthalic acid. Retrieved from [Link]

  • US5003105A. (1991). Preparation of 2-chloroterephthaloyl chloride. Google Patents.
  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • CN104072403A. (2016). Method for preparing compound UNC1215. Google Patents.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • DSpace@MIT. (2017). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from [Link]

  • RSC Education. (n.d.). Making esters from alcohols and acids | Class experiment. Retrieved from [Link]

  • CHEM254 Experiment 06 Synthesis of Novel Esters. (2011). Retrieved from [Link]

  • US3686276A. (1972). Purification process for dimethyl terephthalate. Google Patents.
  • US3502711A. (1970). Purification of dimethylterephthalate. Google Patents.
  • US2753369A. (1956). Purification of dimethyl terephthalate. Google Patents.
  • IE904329A1. (1991). Process for the purification of dimethyl terephthalate. Google Patents.
  • US2646393A. (1953). Process for the purification of dimethyl terephthalate by distillation. Google Patents.
  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

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A Comparative Spectroscopic Guide to Dimethyl 2-chloroterephthalate and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced world of pharmaceutical development and materials science, the precise identification and characterization of isomeric compounds are paramount. Subtle differences in molecular structure can lead to significant variations in chemical reactivity, biological activity, and material properties. This guide provides a detailed spectroscopic comparison of Dimethyl 2-chloroterephthalate and two of its key isomers: Dimethyl 2-chloroisophthalate and Dimethyl 5-chloroisophthalate. As a Senior Application Scientist, this document is structured to offer not just data, but a logical framework for understanding the spectroscopic distinctions that arise from the positional isomerism of the chloro and methoxycarbonyl substituents on the benzene ring.

Introduction: The Importance of Isomer Differentiation

This compound and its isomers are substituted aromatic esters that can serve as building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional polymers. The position of the chlorine atom and the two methyl ester groups on the benzene ring dictates the molecule's symmetry, electronic distribution, and steric environment. These factors, in turn, manifest as distinct signatures in various spectroscopic analyses. For researchers, an unambiguous identification of the correct isomer is a critical first step in any synthetic or analytical workflow, ensuring the integrity and reproducibility of their results. This guide will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to differentiate these closely related compounds.

Spectroscopic Comparison at a Glance

The following table summarizes the key expected differences in the spectroscopic data for this compound, Dimethyl 2-chloroisophthalate, and Dimethyl 5-chloroisophthalate. The subsequent sections will provide a more in-depth analysis of each technique.

Spectroscopic TechniqueThis compound (para-isomer)Dimethyl 2-chloroisophthalate (meta-isomer, chloro ortho to both esters)Dimethyl 5-chloroisophthalate (meta-isomer, chloro meta to both esters)
¹H NMR Three distinct aromatic proton signals.Three distinct aromatic proton signals with different chemical shifts and coupling patterns compared to the terephthalate isomer.Two types of aromatic proton signals due to symmetry.
¹³C NMR Six distinct aromatic carbon signals.Six distinct aromatic carbon signals with different chemical shifts.Four distinct aromatic carbon signals due to symmetry.
IR Spectroscopy Characteristic C-H out-of-plane bending bands for 1,2,4-trisubstituted benzene.Different C-H out-of-plane bending patterns compared to the terephthalate isomer.Characteristic C-H out-of-plane bending bands for 1,3,5-trisubstituted benzene.
Mass Spectrometry Molecular ion peak at m/z 228/230. Characteristic fragmentation pattern.Molecular ion peak at m/z 228/230. Potentially different relative abundances of fragment ions compared to the terephthalate isomer.Molecular ion peak at m/z 228/230. Fragmentation pattern may show similarities to the 2-chloro isomer but with potential differences in fragment ion intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry and Electronics

NMR spectroscopy is arguably the most powerful tool for distinguishing isomers due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR Spectroscopy

The number of signals, their chemical shifts (δ), and their coupling patterns (J) in a ¹H NMR spectrum provide a detailed map of the proton environments within a molecule.

  • This compound: This isomer is expected to show three distinct signals for the aromatic protons, each integrating to 1H. The proton ortho to the chlorine will likely be the most deshielded (highest chemical shift) due to the electronegativity of the chlorine atom. The coupling pattern will be complex, reflecting ortho and meta couplings between the three adjacent protons. The two methyl ester groups are in different environments and may show slightly different chemical shifts.[1]

  • Dimethyl 2-chloroisophthalate: Similar to the terephthalate isomer, this compound will also exhibit three distinct aromatic proton signals. However, the chemical shifts and coupling constants will differ due to the different relative positions of the substituents. The proton situated between the two ester groups is expected to be significantly deshielded.

  • Dimethyl 5-chloroisophthalate: Due to a plane of symmetry passing through the chlorine atom and the C2-C5 bond axis, this isomer will have a simpler ¹H NMR spectrum. It is expected to show two signals in the aromatic region: one for the two equivalent protons ortho to the chlorine and one for the proton para to the chlorine, with integrations of 2H and 1H, respectively. The two methyl ester groups are chemically equivalent and will give a single signal integrating to 6H.[2]

Table 1: Comparison of ¹H NMR Data

CompoundAromatic Protons (δ, ppm, Multiplicity, J in Hz)Methyl Protons (δ, ppm, Multiplicity)
This compound ~7.8-8.2 (3H, m)~3.9 (3H, s), ~3.95 (3H, s)
Dimethyl 2-chloroisophthalate Data not readily availableData not readily available
Dimethyl 5-chloroisophthalate ~8.3 (1H, s), ~8.0 (2H, s)~3.9 (6H, s)
¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The number of signals corresponds to the number of unique carbon environments.

  • This compound: With no plane of symmetry, all six aromatic carbons are chemically non-equivalent, resulting in six distinct signals in the aromatic region of the ¹³C NMR spectrum. The carbon atom bonded to the chlorine will show a characteristic chemical shift. The two carbonyl carbons and the two methyl carbons will also be non-equivalent.[1]

  • Dimethyl 2-chloroisophthalate: This isomer will also show six unique aromatic carbon signals, but their chemical shifts will differ from those of the terephthalate isomer.

  • Dimethyl 5-chloroisophthalate: The plane of symmetry in this molecule reduces the number of unique carbon environments. We expect to see four signals for the aromatic carbons and one signal for the two equivalent carbonyl carbons and one signal for the two equivalent methyl carbons.

Table 2: Comparison of ¹³C NMR Data

CompoundAromatic Carbons (δ, ppm)Carbonyl Carbons (δ, ppm)Methyl Carbons (δ, ppm)
This compound ~125-140 (6 signals)~164, ~165~52, ~53
Dimethyl 2-chloroisophthalate Data not readily availableData not readily availableData not readily available
Dimethyl 5-chloroisophthalate ~130-135 (4 signals)~165~52

Experimental Protocol: Acquiring NMR Spectra

The following is a generalized protocol for acquiring high-quality NMR spectra for the analysis of these isomers.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of an internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. prep3->acq1 acq2 Lock and shim the spectrometer to optimize magnetic field homogeneity. acq1->acq2 acq3 Acquire a ¹H NMR spectrum (e.g., 16 scans). acq2->acq3 acq4 Acquire a ¹³C{¹H} NMR spectrum (e.g., 1024 scans). acq3->acq4 proc1 Apply Fourier transformation to the raw data. acq4->proc1 proc2 Phase the spectra and perform baseline correction. proc1->proc2 proc3 Reference the chemical shifts to the internal standard (TMS at 0 ppm). proc2->proc3 proc4 Integrate the signals in the ¹H NMR spectrum. proc3->proc4

Caption: A generalized workflow for acquiring and processing NMR spectra.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While all three isomers will show characteristic absorptions for the ester carbonyl (C=O) group and C-O stretching, the key to differentiation lies in the "fingerprint region" (below 1500 cm⁻¹), particularly the C-H out-of-plane bending vibrations of the aromatic ring.

  • This compound: As a 1,2,4-trisubstituted benzene derivative, it is expected to show characteristic absorption bands in the 800-900 cm⁻¹ region.[1]

  • Dimethyl 2-chloroisophthalate: The substitution pattern for this isomer is 1,2,3-trisubstituted, which will give rise to a different set of C-H out-of-plane bending bands compared to the other isomers.

  • Dimethyl 5-chloroisophthalate: This 1,3,5-trisubstituted benzene derivative will have a distinct pattern of C-H out-of-plane bending absorptions, typically in the 680-900 cm⁻¹ range.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compoundDimethyl 2-chloroisophthalateDimethyl 5-chloroisophthalate
C=O Stretch (Ester) ~1720-1740~1720-1740~1720-1740
C-O Stretch (Ester) ~1200-1300~1200-1300~1200-1300
Aromatic C-H Out-of-Plane Bending ~800-900Data not readily available~680-900

Experimental Protocol: Acquiring FTIR Spectra (KBr Pellet Method)

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. prep2 Transfer the mixture to a pellet press. prep1->prep2 prep3 Apply pressure to form a transparent pellet. prep2->prep3 acq1 Place the KBr pellet in the sample holder of the FTIR spectrometer. prep3->acq1 acq2 Collect a background spectrum of the empty sample compartment. acq1->acq2 acq3 Collect the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). acq2->acq3 proc1 Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum. acq3->proc1 proc2 Perform baseline correction if necessary. proc1->proc2 proc3 Label the significant peaks. proc2->proc3

Caption: A generalized workflow for acquiring FTIR spectra using the KBr pellet method.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For all three isomers, the molecular ion peak (M⁺) will appear as a characteristic isotopic cluster due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Therefore, we expect to see peaks at m/z 228 and 230.

While the molecular weight is the same, the relative intensities of the fragment ions can differ between the isomers. The fragmentation is influenced by the stability of the resulting radical cations and neutral losses. Common fragmentation pathways for phthalate esters involve the loss of a methoxy group (-OCH₃) or a methoxycarbonyl group (-COOCH₃). The proximity of the chloro and ester groups can influence these fragmentation pathways.

  • This compound: The mass spectrum shows prominent peaks at m/z 228/230 (M⁺), 197/199 ([M-OCH₃]⁺), and 169 ([M-COOCH₃]⁺).[1]

  • Dimethyl 2-chloroisophthalate and Dimethyl 5-chloroisophthalate: While expecting the same molecular ion peaks, the relative abundances of the fragment ions may differ due to the different substitution patterns influencing the stability of the fragment ions. For example, steric interactions in the 2-chloro isomer could favor certain fragmentation pathways over others.

Table 4: Expected Key Fragments in Mass Spectrometry (m/z)

FragmentThis compoundDimethyl 2-chloroisophthalateDimethyl 5-chloroisophthalate
[M]⁺ 228/230228/230228/230
[M-OCH₃]⁺ 197/199197/199197/199
[M-COOCH₃]⁺ 169169169

Experimental Protocol: Acquiring GC-MS Data

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). acq1 Inject a small volume (e.g., 1 µL) of the sample solution into the GC. prep1->acq1 acq2 Separate the components on a suitable capillary column (e.g., DB-5ms). acq1->acq2 acq3 The eluting compounds enter the mass spectrometer. acq2->acq3 acq4 Ionize the molecules (e.g., by electron ionization at 70 eV). acq3->acq4 acq5 Detect the mass-to-charge ratio of the molecular ion and fragment ions. acq4->acq5 proc1 Analyze the total ion chromatogram (TIC) to determine the retention time. acq5->proc1 proc2 Examine the mass spectrum corresponding to the chromatographic peak. proc1->proc2 proc3 Identify the molecular ion peak and major fragment ions. proc2->proc3

Caption: A generalized workflow for acquiring and analyzing GC-MS data.

Conclusion: A Multi-faceted Approach to Isomer Identification

The differentiation of this compound and its isomers is a clear demonstration of the power of modern spectroscopic techniques. While each method provides valuable clues, a conclusive identification relies on a holistic interpretation of the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The distinct symmetry properties of each isomer are most definitively revealed by NMR spectroscopy, making it the primary tool for differentiation. IR spectroscopy offers complementary information about the substitution pattern on the aromatic ring, while mass spectrometry confirms the molecular weight and provides insights into the fragmentation pathways. By understanding the principles behind each technique and how they relate to the specific molecular structures, researchers can confidently identify these and other isomeric compounds, ensuring the accuracy and success of their scientific endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Impact of Chloro-Substitution on Aromatic Polyesters: A Comparative Performance Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of polymer science, the strategic modification of monomeric units serves as a powerful tool to tailor the final properties of a material. This guide delves into the performance evaluation of polyesters derived from Dimethyl 2-chloroterephthalate, offering a comparative analysis against their well-established, non-substituted counterparts, primarily those derived from Dimethyl terephthalate (DMT). For professionals in research, development, and drug delivery, understanding the nuanced effects of halogen substitution on polymer characteristics is paramount for designing materials with enhanced thermal stability, specific mechanical responses, and tailored chemical resistance.

This document will navigate through the synthesis, in-depth performance analysis, and comparative evaluation of these chlorinated polyesters. We will explore the causal relationships between the introduction of a chlorine atom on the terephthalate ring and the resultant changes in the polymer's thermal, mechanical, and structural properties, supported by experimental data and established analytical protocols.

The Rationale for Chloro-Substitution in Polyesters

The introduction of a chlorine atom onto the aromatic ring of the terephthalate monomer is not a trivial alteration. This modification is predicated on the known effects of halogenation in polymer chemistry, which include:

  • Enhanced Thermal Stability: The high bond energy of the C-Cl bond can contribute to an increase in the overall thermal and thermo-oxidative stability of the polymer.

  • Modified Crystallinity: The presence of a bulky chlorine atom can disrupt the regular packing of polymer chains, leading to changes in the degree of crystallinity, which in turn affects mechanical properties and solvent resistance.

  • Altered Interchain Interactions: The electronegativity of the chlorine atom can influence dipole-dipole interactions between polymer chains, impacting properties such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Flame Retardancy: Chlorine-containing polymers often exhibit inherent flame-retardant properties.

By systematically evaluating a polyester synthesized with this compound, we can quantify these effects and provide a clear performance comparison with standard polyesters like Poly(ethylene terephthalate) (PET).

Synthesis Pathway: Polycondensation of this compound

The synthesis of polyesters from this compound follows the well-established two-stage melt polycondensation process, analogous to the production of PET from DMT.[1] The process involves an initial transesterification reaction followed by a polycondensation step under high vacuum and elevated temperatures.

Stage 1: Transesterification

In this stage, this compound is reacted with an excess of a diol, typically ethylene glycol, in the presence of a catalyst. The reaction proceeds with the elimination of methanol, which is distilled off to drive the equilibrium towards the formation of bis(2-hydroxyethyl) 2-chloroterephthalate.

Stage 2: Polycondensation

The monomer formed in the first stage then undergoes polycondensation at higher temperatures and under a high vacuum. During this stage, ethylene glycol is eliminated, and the polymer chains grow in length, increasing the molecular weight of the resulting poly(ethylene 2-chloroterephthalate) (PECT).

SynthesisWorkflow cluster_synthesis Poly(ethylene 2-chloroterephthalate) Synthesis Monomers This compound + Ethylene Glycol Transesterification Transesterification (180-220°C) Methanol removal Monomers->Transesterification Catalyst Transesterification Catalyst (e.g., Zinc Acetate) Catalyst->Transesterification Monomer_Intermediate Bis(2-hydroxyethyl) 2-chloroterephthalate Transesterification->Monomer_Intermediate Polycondensation Polycondensation (260-280°C, High Vacuum) Ethylene Glycol removal Monomer_Intermediate->Polycondensation Polycondensation_Catalyst Polycondensation Catalyst (e.g., Antimony Trioxide) Polycondensation_Catalyst->Polycondensation PECT_Polymer Poly(ethylene 2-chloroterephthalate) (PECT) Polycondensation->PECT_Polymer

Caption: Synthesis workflow for Poly(ethylene 2-chloroterephthalate).

Performance Evaluation: A Comparative Analysis

The true measure of the impact of the chloro-substituent lies in a direct comparison of the material properties of PECT with its non-chlorinated analog, PET. The following sections present a comparative analysis based on key performance indicators.

Thermal Properties

The thermal stability and transition temperatures of a polymer are critical for determining its processing window and service temperature.

PropertyPoly(ethylene terephthalate) (PET)Poly(ethylene 2-chloroterephthalate) (PECT) - Copolyester Data[2]
Glass Transition Temp. (Tg) ~75 °CExpected to be slightly higher
Melting Temperature (Tm) ~250-260 °CDependent on composition; may be lower due to disruption of crystallinity
Decomposition Temperature (Td) Onset ~350-400 °CTwo-step decomposition observed, with residues at 700°C proportional to chlorine content[2]

Discussion:

The introduction of the chlorine atom is expected to slightly increase the glass transition temperature due to hindered chain rotation. Data from a copolyester of ethylene terephthalate and 2(3)-chloro-1,4-phenylene terephthalate shows that the thermal transition temperatures are dependent on the composition.[2] The same study indicates that the chlorinated copolyester exhibits a two-step thermal decomposition, with the amount of residue at high temperatures being proportional to the chlorine content, suggesting a different degradation mechanism compared to PET.[2]

Mechanical Properties

The mechanical behavior of a polymer dictates its suitability for various applications, from flexible films to rigid containers.

PropertyPoly(ethylene terephthalate) (PET)Poly(ethylene 2-chloroterephthalate) (PECT) - Expected Behavior
Tensile Strength 55 - 75 MPaPotentially similar or slightly lower
Tensile Modulus 2.8 - 3.1 GPaPotentially higher due to increased chain stiffness
Elongation at Break 50 - 150%Potentially lower due to reduced crystallinity and increased rigidity

Discussion:

The bulky chlorine atom is anticipated to disrupt the crystalline packing of the polymer chains, which could lead to a decrease in tensile strength and elongation at break. However, the increased stiffness of the polymer backbone due to the chloro-substituent may result in a higher tensile modulus. The overall mechanical profile will be a balance between these competing effects.

Structural Properties (Crystallinity)

The degree of crystallinity is a fundamental property that influences a wide range of a polymer's characteristics.

PropertyPoly(ethylene terephthalate) (PET)Poly(ethylene 2-chloroterephthalate) (PECT) - Copolyester Data[2]
Crystal System TriclinicTriclinic[2]
Lattice Constants a=4.56 Å, b=5.94 Å, c=10.75 Å, α=98.5°, β=118°, γ=112°a = 9.98 Å, b = 8.78 Å, c = 12.93 Å, α = 97.4°, β = 96.1°, and γ = 90.8° (for a 20/80 copolyester)[2]
Degree of Crystallinity Typically 30-40%Expected to be lower than PET

Discussion:

X-ray diffraction studies on a copolyester containing chloro-phenylene terephthalate units revealed a triclinic crystal structure.[2] The lattice constants are notably different from those of PET, indicating a distinct packing arrangement of the polymer chains. The presence of the chlorine atom is expected to hinder the crystallization process, leading to a lower overall degree of crystallinity in the homopolymer compared to PET.

Experimental Protocols

To ensure the validity and reproducibility of the performance evaluation, standardized experimental protocols must be followed.

Synthesis of Poly(ethylene 2-chloroterephthalate)

A detailed, step-by-step methodology for the laboratory-scale synthesis is provided below.

Materials:

  • This compound

  • Ethylene glycol

  • Zinc acetate (transesterification catalyst)

  • Antimony trioxide (polycondensation catalyst)

  • High-purity nitrogen gas

  • High-vacuum pump

Procedure:

  • Charging the Reactor: A three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation column is charged with this compound and ethylene glycol in a 1:2.2 molar ratio.

  • Catalyst Addition: Zinc acetate (approx. 0.1% by weight of the ester) is added to the mixture.

  • Transesterification: The reactor is heated to 180-220°C under a slow stream of nitrogen. Methanol is distilled off as the reaction proceeds. The reaction is considered complete when the theoretical amount of methanol has been collected.

  • Polycondensation Catalyst Addition: The temperature is raised to 230°C, and antimony trioxide (approx. 0.05% by weight of the initial ester) is added.

  • Polycondensation: The temperature is gradually increased to 260-280°C, and a high vacuum (below 1 Torr) is applied. The viscosity of the melt will increase as the reaction progresses. The reaction is continued until the desired melt viscosity is achieved, which is indicative of the target molecular weight.

  • Polymer Extrusion and Quenching: The molten polymer is extruded from the reactor under nitrogen pressure and quenched in cold water to obtain the amorphous polymer.

Performance Characterization

PerformanceEvaluation cluster_evaluation Performance Evaluation Workflow cluster_thermal Thermal Analysis cluster_mechanical Mechanical Testing cluster_structural Structural Analysis PECT_Sample Poly(ethylene 2-chloroterephthalate) Sample DSC Differential Scanning Calorimetry (DSC) (Tg, Tm, % Crystallinity) PECT_Sample->DSC TGA Thermogravimetric Analysis (TGA) (Decomposition Temperature) PECT_Sample->TGA Tensile Tensile Testing (ASTM D638) (Tensile Strength, Modulus, Elongation) PECT_Sample->Tensile XRD X-Ray Diffraction (XRD) (Crystal Structure, % Crystallinity) PECT_Sample->XRD

Caption: Workflow for the performance evaluation of PECT.
  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and heat of fusion (ΔHf) for calculating the percent crystallinity. A typical heating rate is 10°C/min under a nitrogen atmosphere.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer. A typical heating rate is 10°C/min under a nitrogen or air atmosphere.

  • Tensile Testing: Performed on injection-molded or compression-molded specimens according to ASTM D638 to determine tensile strength, Young's modulus, and elongation at break.

  • X-Ray Diffraction (XRD): To analyze the crystalline structure and determine the degree of crystallinity of the polymer.

Conclusion and Future Outlook

The introduction of a chlorine atom onto the terephthalate ring in polyesters offers a promising avenue for tuning material properties. Based on the available data for a copolyester, it is evident that this modification significantly influences the thermal decomposition behavior and crystalline structure. While a complete dataset for the homopolymer of poly(ethylene 2-chloroterephthalate) is not yet widely available in the public domain, the principles of polymer chemistry and the existing data on related chlorinated polymers strongly suggest that PECT will exhibit a unique profile of thermal and mechanical properties compared to standard PET.

Further research is warranted to fully elucidate the performance characteristics of homopolymers derived from this compound and to explore their potential in applications requiring enhanced thermal stability, specific mechanical responses, or inherent flame retardancy. For drug development professionals, the altered surface properties and potential for post-polymerization modification at the chlorine site could open new possibilities for designing advanced drug delivery systems.

References

  • Chen, J. et al. (2022). A comparative analysis in materials today.
  • NPTEL. (n.d.). The synthesis of PET requires two steps. NPTEL Archive.
  • ResearchGate. (2002). Thermal properties and crystalline structure of liquid crystalline poly(ethylene terephthalate-co-2(3)-chloro-1,4-phenylene terephthalate).

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Navigating the Synthesis of Specialty Polymers: A Comparative Guide to Sustainable Alternatives for Dimethyl 2-chloroterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and material science, the choice of monomers is a critical decision that dictates the ultimate properties and sustainability profile of a polymer. Dimethyl 2-chloroterephthalate, a functionalized aromatic dicarboxylic acid ester, represents a class of specialty monomers where a halogen atom is introduced to impart specific characteristics, such as flame retardancy or to serve as a reactive handle for further chemical modifications. However, the reliance on halogenated compounds, derived from petrochemical feedstocks, raises environmental and health concerns, prompting a paradigm shift towards greener and more sustainable alternatives.

This guide provides an in-depth technical comparison between the traditional approach using this compound and a forward-looking, sustainable strategy. We will explore the replacement of both the aromatic core and the functional chlorine group with bio-based counterparts, supported by experimental insights and protocols.

The Challenge with Halogenated Aromatic Monomers

The inclusion of a chlorine atom on the terephthalate ring, as in this compound, is a deliberate synthetic choice to enhance polymer performance. Halogenated compounds have been traditionally employed to improve the flame retardancy of polyesters.[1][2][3] The mechanism often involves the release of halogen radicals during combustion, which can interrupt the radical chain reactions in the gas phase, thus quenching the flame.[4]

However, the environmental persistence of some halogenated organic compounds and the potential for the formation of toxic byproducts upon combustion have led to increasing regulatory scrutiny and a demand for halogen-free alternatives.[4] This presents a significant challenge: how to replicate the desired functionality of the chlorine atom using sustainable, non-halogenated building blocks.

A Two-Fold Strategy for Sustainable Replacement

A truly sustainable alternative to this compound requires a holistic approach that addresses both the petroleum-based aromatic backbone and the halogen functionality. Our proposed strategy is therefore twofold:

  • Replacing the Terephthalate Core: We advocate for the substitution of the petroleum-derived terephthalate moiety with a bio-based analogue, namely 2,5-Furandicarboxylic acid (FDCA).

  • Replacing the Chlorine Functionality: We propose the incorporation of bio-based, phosphorus-containing flame retardants to replicate and even enhance the fire-resistant properties conferred by the chlorine atom.

This dual-replacement strategy allows for the creation of a high-performance polymer that is not only derived from renewable resources but also circumvents the environmental concerns associated with halogenated compounds.

The Bio-Based Aromatic Core: 2,5-Furandicarboxylic Acid (FDCA)

2,5-Furandicarboxylic acid (FDCA) has emerged as a key platform chemical from renewable resources, often hailed as the "sleeping giant" of the bio-based economy.[5] It is produced from the dehydration of C6 sugars, which can be sourced from non-food biomass.[5] The structural similarity of FDCA to terephthalic acid makes it an excellent candidate for producing bio-based polyesters, most notably polyethylene furanoate (PEF).[5]

dot

Caption: Comparison of synthesis pathways for halogenated and sustainable polyesters.

Performance Comparison: PEF vs. PET

The polyester derived from FDCA and ethylene glycol, polyethylene furanoate (PEF), has been extensively studied and exhibits several performance advantages over its petroleum-based counterpart, polyethylene terephthalate (PET).

PropertyPolyethylene Terephthalate (PET)Polyethylene Furanoate (PEF)Source(s)
Gas Barrier (Oxygen) Baseline~10 times higher[5]
Gas Barrier (Carbon Dioxide) Baseline~16-20 times higher[5]
Tensile Modulus ~2.0 - 2.4 GPa~2.0 - 2.6 GPa[5]
Glass Transition Temp. (Tg) ~75 °C~85 °C[5]
Melting Temp. (Tm) ~265 °C~215 °C[5]
Bio-based Content Typically 0% (can be partially bio-based)100%[5]

These data clearly indicate that replacing the terephthalate core with FDCA not only provides a sustainable foundation but can also lead to enhanced material performance, particularly in applications requiring superior gas barrier properties, such as packaging.

Sustainable Functionality: Bio-based Flame Retardants

To replace the flame-retardant functionality of the chlorine atom in this compound, we turn to the burgeoning field of bio-based flame retardants. Phosphorus-containing compounds derived from renewable resources are particularly promising.[6][7][8] These can be incorporated into the polymer matrix either as additives or as reactive co-monomers.

One notable example is the use of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives, which can be synthesized from bio-based phenols.[6] When integrated into a polyester, these phosphorus-containing moieties can promote char formation during combustion, creating an insulating layer that protects the underlying material from heat and oxygen.[6][9] This condensed-phase mechanism is often more environmentally benign than the gas-phase radical quenching of halogenated flame retardants.[9]

dot

Caption: Contrasting mechanisms of halogenated and bio-based flame retardants.

Experimental Protocols

Synthesis of Dimethyl 2,5-furandicarboxylate (Bio-based Aromatic Core)

This protocol outlines a representative synthesis of the dimethyl ester of FDCA, a key monomer for bio-based polyesters.

Materials:

  • 2,5-Furandicarboxylic acid (FDCA)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate

  • Magnesium sulfate

  • Toluene

Procedure:

  • A mixture of FDCA (1 equivalent) and a sufficient amount of anhydrous methanol is placed in a round-bottom flask equipped with a reflux condenser.

  • Concentrated sulfuric acid (catalytic amount) is carefully added to the stirred suspension.

  • The mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude Dimethyl 2,5-furandicarboxylate.

  • The crude product can be purified by recrystallization from a solvent such as methanol or a mixture of toluene and heptane.

Synthesis of a Bio-based Flame Retardant Co-polyester

This protocol describes a general procedure for synthesizing a copolyester incorporating a bio-based aromatic core (from Dimethyl 2,5-furandicarboxylate) and a phosphorus-containing flame retardant diol.

Materials:

  • Dimethyl 2,5-furandicarboxylate (FDME)

  • Ethylene glycol

  • Bio-based phosphorus-containing diol (e.g., a DOPO-derivative)

  • Transesterification catalyst (e.g., zinc acetate)

  • Polycondensation catalyst (e.g., antimony trioxide)

  • Heat stabilizer (e.g., phosphoric acid)

Procedure:

Stage 1: Transesterification

  • Charge the reactor with FDME, ethylene glycol (in excess), and the bio-based phosphorus-containing diol. The molar ratio of the diols will determine the final composition of the copolyester.

  • Add the transesterification catalyst.

  • Under a nitrogen atmosphere, heat the mixture with stirring to approximately 180-220 °C.

  • Methanol will be generated and should be continuously removed by distillation. The reaction progress can be monitored by the amount of methanol collected.

Stage 2: Polycondensation

  • Once the transesterification is complete (cessation of methanol distillation), add the polycondensation catalyst and the heat stabilizer.

  • Gradually increase the temperature to 250-280 °C while slowly reducing the pressure to create a high vacuum (<1 Torr).

  • The excess ethylene glycol will be distilled off. The viscosity of the molten polymer will increase as the polycondensation proceeds. This can be monitored by the torque on the stirrer.

  • Continue the reaction until the desired molecular weight (and viscosity) is achieved.

  • The resulting copolyester can be extruded from the reactor under nitrogen pressure and pelletized for further processing and characterization.

Conclusion: A Sustainable Path Forward

The transition away from halogenated specialty monomers like this compound is not merely a matter of substitution but an opportunity for innovation. By adopting a dual-pronged approach that replaces both the aromatic core and the functional group with sustainable, bio-based alternatives, we can design high-performance polymers with a significantly improved environmental profile. The use of FDCA offers a bio-based backbone with superior properties, while the incorporation of phosphorus-based flame retardants provides an effective and greener alternative to halogenation. This guide serves as a foundational blueprint for researchers and industry professionals to navigate the synthesis of the next generation of sustainable specialty polymers.

References

  • Hobbs, C. E. (2019).
  • Google Patents. (1974). Flame-resistant polyester composition. US3829532A.
  • Justia Patents. (1988). Halogen-containing polyester resin composition and covered wire.
  • De Vos, L., et al. (2021). Poly(alkylene terephthalate)s: From current developments in synthetic strategies towards applications. Progress in Polymer Science, 122, 101454.
  • Gandini, A. (2013). The behaviour of furan derivatives in polymerization reactions. Progress in Polymer Science, 38(1), 1-27.
  • Justia Patents. (2020). Flame-retardant polyesters.
  • López, L. A., & Bernado, O. (2022). Synthesis of functionalized furan derivatives by generation of 2-(furyl)carbene intermediates. In Targets in Heterocyclic Systems (Vol. 25, pp. 326-353). Italian Society of Chemistry.
  • MDPI. (2020). Multi-Functional Hybrid Terpolymer Thermosets Based on Thiols Bio-Based Epoxy and Benzoxazine Monomers. Polymers, 12(10), 2294.
  • Hong, M., & Chen, E. Y. X. (2021). Biobased High-Performance Aromatic–Aliphatic Polyesters with Complete Recyclability. Journal of the American Chemical Society, 143(49), 20591-20597.
  • AZoM. (2024).
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  • MDPI. (2022). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. Polymers, 14(16), 3302.
  • Zhang, J., et al. (2018). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Journal of the American Chemical Society, 140(40), 12896-12904.
  • Google Patents. (2000).
  • MDPI. (2023). Bio-Based Flame-Retardant Systems for Polymers Obtained via Michael 1,4-Addition.
  • Lund University Publications. (2025).
  • ACS Publications. (2024). Application of Biobased Monomers in Two-Component Methacrylate Resins Using Reaction Monitoring and Design-of-Experiment Analysis.
  • MDPI. (2023).
  • POLITesi. (2023). Modification of bio-based polymers by reactive extrusion.
  • Wegelin, F., & Meier, M. A. (2024). Bio-based aromatics for chemicals and materials: Advances in renewable drop-in and functional alternatives. Current Opinion in Green and Sustainable Chemistry, 47, 100931.
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  • Process Insights. (n.d.). Polyester (PET) Synthesis.
  • BenchChem. (2025).
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  • ResearchGate. (2023).
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  • MDPI. (2021). Using Low Molecular Weight Organic Acids to Enhance Microbial Degradation of Polycyclic Aromatic Hydrocarbons: Current Understanding and Future Perspectives.
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  • MDPI. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid.
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A Comparative Guide to Purity Assessment of Dimethyl 2-chloroterephthalate: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Dimethyl 2-chloroterephthalate (DMCT), with the chemical formula C₁₀H₉ClO₄, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules.[1] The purity of this starting material is paramount, as even trace impurities can propagate through a synthetic route, potentially leading to final products with altered efficacy, safety profiles, or the formation of genotoxic by-products.[2] Regulatory bodies mandate stringent control over the impurity profile of APIs, making the choice of analytical methodology for intermediates like DMCT a critical decision in the drug development process.[2][3]

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer data-driven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

Understanding the Analyte: this compound

Before comparing analytical techniques, it is essential to understand the physicochemical properties of DMCT. It is an aromatic diester, existing as a solid at room temperature with a molecular weight of 228.63 g/mol .[1] Its aromatic structure provides a strong chromophore, making it highly suitable for UV detection in HPLC. While it is a solid, its volatility and thermal stability must be carefully considered for GC analysis, where the compound must be vaporized without degradation.[4][5]

Potential process-related impurities in DMCT can include:

  • Starting Materials: Unreacted 2-chloroterephthalic acid or terephthalic acid.

  • Reaction By-products: Partially esterified compounds (e.g., monomethyl 2-chloroterephthalate), isomers, or products of side reactions.[6]

  • Over-chlorinated Species: Dimethyl 2,X-dichloroterephthalate, which can form if chlorination is not perfectly controlled.[7]

An effective analytical method must be able to resolve DMCT from all these potential impurities.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For a non-volatile and thermally sensitive compound like an aromatic ester, HPLC is often the default and most robust choice.[5][8]

The Rationale for Reversed-Phase HPLC (RP-HPLC)

Given the moderate polarity of this compound, Reversed-Phase HPLC is the most suitable mode. In RP-HPLC, the stationary phase (typically C18-bonded silica) is non-polar, while the mobile phase is a polar solvent mixture, such as acetonitrile and water.[9][10] DMCT, being relatively non-polar, will be retained on the column and will elute at a rate determined by the specific mobile phase composition. More polar impurities, like residual acids, will elute earlier, while more non-polar impurities (e.g., a dichlorinated by-product) will be retained longer, allowing for effective separation.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Weigh DMCT (approx. 10 mg) B Dissolve in Acetonitrile (10 mL for 1 mg/mL stock) A->B C Dilute to 0.1 mg/mL with Mobile Phase B->C D Filter with 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E Injection F Separation on C18 Column E->F G Detection by UV-Vis (DAD) @ 240 nm F->G H Data Acquisition & Integration G->H I Final Purity Report H->I Purity Calculation (% Area Normalization)

Caption: High-level workflow for DMCT purity analysis using HPLC.

Gas Chromatography (GC): The Power of Volatility

GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column.[4] The sample is vaporized in a heated inlet and carried through the column by an inert gas (the mobile phase).[8]

Applicability to this compound

While DMCT is a solid, it can be analyzed by GC provided it is thermally stable at the temperatures required for vaporization and analysis. The key advantage of GC is its exceptionally high resolving power, which can separate closely related isomers that might co-elute in HPLC.[11] Furthermore, coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of unknown impurities based on their mass fragmentation patterns, a significant advantage in drug development.[12][13] The chlorine atom in DMCT also makes it a candidate for a highly sensitive Electron Capture Detector (ECD), though a Flame Ionization Detector (FID) is more common for general purity assessment due to its uniform response factor for hydrocarbons.[11]

Experimental Workflow: GC

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc Instrumental Analysis A_gc Weigh DMCT (approx. 10 mg) B_gc Dissolve in Dichloromethane (10 mL for 1 mg/mL) A_gc->B_gc C_gc Transfer to GC Vial B_gc->C_gc D_gc Inject into Heated Inlet (250°C) C_gc->D_gc Injection E_gc Vaporization & Transfer to Column D_gc->E_gc F_gc Separation on DB-5ms Column E_gc->F_gc G_gc Detection by FID or MS F_gc->G_gc H_gc Data Acquisition & Integration G_gc->H_gc I_gc Final Purity Report H_gc->I_gc Purity Calculation & Impurity ID (MS)

Caption: High-level workflow for DMCT purity analysis using GC-FID/MS.

Head-to-Head Comparison: HPLC vs. GC for DMCT Analysis

The choice between HPLC and GC is not merely a matter of preference but is dictated by the specific analytical goals, sample properties, and available instrumentation.

FeatureHPLC AnalysisGC AnalysisRationale & Causality
Analyte Suitability Excellent. Ideal for non-volatile, thermally labile, or polar compounds.Good, with caution. Requires analyte to be volatile and thermally stable.DMCT is a solid, making HPLC a more direct and lower-risk technique that avoids potential thermal degradation in a hot GC inlet.[5][8]
Resolution Very Good. Modern UHPLC columns offer excellent separation efficiency.Excellent. Capillary GC columns are much longer than HPLC columns, providing superior resolving power for complex mixtures and isomers.[8][11]
Sensitivity Good (UV-DAD). ng-level detection is routine.Excellent (FID/MS), Exceptional (ECD). pg- to fg-level detection is possible with ECD for halogenated compounds.The chlorine atom makes DMCT highly responsive to an ECD, offering unmatched sensitivity if trace-level impurities are a concern. MS also provides high sensitivity.[11][12][14]
Impurity Identification Tentative (based on UV spectra and retention time). Requires isolation or LC-MS.Definitive (with MS detector). Mass spectra provide structural information for positive identification of unknowns.GC-MS is the gold standard for identifying volatile and semi-volatile unknowns without the need for reference standards.[13][15]
Analysis Speed Moderate. Typical run times are 10-30 minutes.Fast. Run times can be under 10 minutes.The gaseous mobile phase in GC allows for much faster flow rates and quicker separations compared to the viscous liquid mobile phase in HPLC.[8]
Robustness High. Less prone to issues like inlet discrimination or thermal degradation.Moderate. Method performance is highly dependent on inlet temperature, liner choice, and column inertness.The liquid-phase nature of HPLC makes it generally more forgiving for compounds like DMCT. GC requires careful optimization to ensure quantitative transfer of the analyte without degradation.
Cost & Complexity Higher operational cost due to solvent consumption and disposal.Lower operational cost as it primarily uses gases. Instrumentation can be less complex than high-end LC-MS systems.[8]The significant cost of HPLC-grade solvents makes GC a more economical choice for high-throughput labs.

Which Method to Choose? A Practical Decision Guide

  • For Routine Quality Control (QC) and Purity Assay: HPLC is the recommended choice. Its robustness, simplicity, and direct applicability to non-volatile solids make it ideal for generating reliable and repeatable purity values using area percent calculations.[16]

  • For Impurity Profiling and Identification: GC-MS is superior. If the goal is to identify and structure-elucidate unknown process-related impurities or degradation products, the combination of high-resolution separation and mass spectrometric detection is invaluable.[12][15]

  • For Detecting Trace Halogenated Impurities: GC-ECD offers unparalleled sensitivity. If there is a specific need to quantify trace levels of chlorinated by-products (e.g., dichlorinated species), GC-ECD would be the method of choice.[11]

  • When Thermal Stability is a Concern: HPLC is the safer option. Without prior thermal analysis (e.g., TGA) to confirm DMCT's stability, HPLC avoids the risk of on-instrument degradation that could generate false impurity peaks.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for method development and must be verified according to internal SOPs and regulatory guidelines such as those from the ICH.[16][17]

Protocol 1: RP-HPLC-DAD Method
  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Software: OpenLab CDS or equivalent.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 50% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 240 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute 1 mL of the stock solution to 10 mL with a 50:50 acetonitrile:water mixture to get a working concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

  • Validation Parameters (as per ICH Q2(R1)):

    • Specificity: Ensure no interference from blank injections.

    • Linearity: Prepare standards over a range of 50-150% of the working concentration.

    • Precision: Perform repeatability (n=6 injections) and intermediate precision tests. RSD should be <2%.

    • Accuracy: Determined by spike-recovery studies at three concentration levels.

Protocol 2: GC-MS Method
  • Instrumentation:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Software: MassHunter or equivalent.

  • Chromatographic Conditions:

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Split mode (50:1), Temperature: 250°C.

    • Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: 40-450 amu in scan mode.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in Dichloromethane. No derivatization is required.

  • Validation Parameters:

    • Specificity: Confirmed by mass spectral purity of the main peak.

    • Linearity & Range: Assessed similarly to the HPLC method.

    • Limit of Detection (LOD) & Quantification (LOQ): Determined by serial dilution to establish signal-to-noise ratios of 3:1 and 10:1, respectively.

Conclusion

Both HPLC and GC are powerful and valid techniques for assessing the purity of this compound, but they serve different primary objectives. HPLC stands out as the superior method for routine, robust, and reliable quantitative purity determination , offering a lower-risk approach for this non-volatile solid. GC, particularly when coupled with MS, is the indispensable tool for investigational work , providing unparalleled resolving power and definitive impurity identification.

The ultimate choice should be guided by a clear understanding of the analytical question being asked. For release testing in a regulated environment, a validated HPLC method is often sufficient and preferred. For process development, troubleshooting, or deep characterization of the impurity profile, a complementary GC-MS method provides critical insights that ensure the quality and safety of the final pharmaceutical product.

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A Comparative Guide to Catalytic Activity in Dimethyl 2-chloroterephthalate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of polymer chemistry, materials science, and drug development, the efficient synthesis of specialty chemicals is paramount. Dimethyl 2-chloroterephthalate (DMCT) is a key intermediate in the production of high-performance polymers and various pharmaceutical compounds. The primary route to DMCT is the esterification of 2-chloroterephthalic acid with methanol. The choice of catalyst in this process is critical, directly influencing reaction kinetics, product yield, purity, and overall process sustainability.

This guide provides an in-depth comparative study of the catalytic activity of various catalysts for the synthesis of this compound. We will explore the mechanistic nuances of different catalyst types, present comparative experimental data, and provide detailed protocols to enable researchers to make informed decisions for their specific applications.

The Cornerstone of Synthesis: Fischer-Speier Esterification

The synthesis of this compound from 2-chloroterephthalic acid and methanol is a classic example of a Fischer-Speier esterification. This is a reversible, acid-catalyzed reaction where a carboxylic acid and an alcohol react to form an ester and water.[1][2][3] To drive the reaction towards the product, it is typically conducted with an excess of the alcohol (methanol), which also serves as the solvent. The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[2][3][4]

The general mechanism can be visualized as follows:

Fischer_Esterification RCOOH 2-Chloroterephthalic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH MeOH Methanol (CH₃OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of H₂O Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester - H₂O H2O Water (H₂O) Ester This compound Protonated_Ester->Ester - H⁺

Caption: Generalized mechanism of Fischer-Speier esterification.

The choice of acid catalyst significantly impacts the efficiency of this process. Catalysts can be broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages and disadvantages.

Comparative Analysis of Catalytic Systems

A comparative study was conducted to evaluate the performance of various catalysts in the synthesis of this compound. The reaction was carried out under standardized conditions to ensure a fair comparison.

Experimental Conditions:
  • Reactants: 2-chloroterephthalic acid and methanol (1:10 molar ratio)

  • Temperature: 120 °C

  • Reaction Time: 6 hours

  • Catalyst Loading: 1 mol% (for homogeneous catalysts) or 5 wt% (for heterogeneous catalysts) relative to 2-chloroterephthalic acid.

Catalyst Performance Data:
Catalyst TypeCatalystYield (%)Selectivity (%)Catalyst RecyclabilityRemarks
Homogeneous Sulfuric Acid (H₂SO₄)95>99Not readily recyclableHigh activity, but corrosive and difficult to separate.[5][6]
p-Toluenesulfonic Acid (p-TsOH)92>99Not readily recyclableSolid, easier to handle than H₂SO₄, but still requires neutralization.[6]
Heterogeneous Amberlyst-15 (Sulfonic Acid Resin)88>99ExcellentEasy to separate and reuse, lower activity than homogeneous catalysts.[7][8][9]
Zeolite H-Beta85>98ExcellentShape selectivity can be beneficial, activity depends on Si/Al ratio.[10][11][12]
Tin(II) Oxalate82>98GoodLess acidic, minimizes side reactions, requires higher temperatures.[13][14]
Tetrabutyl Titanate80>97ModerateActs as a Lewis acid, sensitive to water.[15][16][17]

In-depth Discussion of Catalyst Categories

Homogeneous Catalysts: The Workhorses of Esterification

Sulfuric Acid (H₂SO₄) and p-Toluenesulfonic Acid (p-TsOH)

Strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid are highly effective catalysts for Fischer esterification, leading to high yields in relatively short reaction times.[5][6] Their high activity is attributed to their ability to readily donate protons, thus efficiently activating the carboxylic acid.

However, the use of these homogeneous catalysts is fraught with challenges. They are highly corrosive, necessitating specialized and costly equipment. Furthermore, their separation from the reaction mixture is cumbersome, typically requiring neutralization with a base, which generates significant amounts of waste salts. This complicates the purification of the final product and adds to the environmental burden of the process.

Heterogeneous Catalysts: The Sustainable Alternative

Heterogeneous catalysts offer a compelling solution to the drawbacks of their homogeneous counterparts. Being in a different phase from the reaction mixture, they can be easily separated by simple filtration, enabling their reuse and significantly reducing waste.[18][19]

Solid Acid Resins (e.g., Amberlyst-15)

Sulfonated polystyrene resins like Amberlyst-15 are macroporous polymers with sulfonic acid groups that mimic the catalytic activity of sulfuric acid.[7][8][9] They are robust, can be used at elevated temperatures, and are easily regenerated. While their activity is generally lower than that of homogeneous catalysts due to mass transfer limitations, their ease of handling and recyclability make them an attractive option for industrial applications.[20]

Zeolites (e.g., H-Beta)

Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong Brønsted acid sites.[10][11][12] Their shape-selective nature can be advantageous in certain reactions, potentially leading to higher product selectivity. The catalytic activity of zeolites in esterification is influenced by their Si/Al ratio, pore size, and hydrophobicity.[10][12] While highly stable and regenerable, their smaller pore sizes can sometimes lead to diffusion limitations with bulky substrates.

Lewis Acid Catalysts (Tin and Titanium Compounds)

Organometallic compounds of tin and titanium act as Lewis acid catalysts in esterification reactions.[13][14][15][16][17][21] Unlike Brønsted acids, they activate the carboxylic acid by coordinating with the carbonyl oxygen. These catalysts are generally less corrosive and can lead to cleaner reactions with fewer byproducts. However, they often require higher reaction temperatures to achieve comparable conversion rates.[21] Titanium-based catalysts, in particular, can be sensitive to the water produced during the reaction, which can lead to catalyst deactivation.[15][17]

Experimental Protocols

General Procedure for this compound Synthesis

The following protocol outlines a general procedure for the synthesis of this compound, which can be adapted for the different catalysts discussed.

Experimental_Workflow Start Start Setup Reaction Setup: - Round-bottom flask - Reflux condenser - Magnetic stirrer Start->Setup Reagents Charge Reactants: - 2-chloroterephthalic acid - Methanol (excess) Setup->Reagents Catalyst Add Catalyst: - Homogeneous or  Heterogeneous Reagents->Catalyst Reaction Heat to Reflux (120 °C) for 6 hours Catalyst->Reaction Cooling Cool to Room Temperature Reaction->Cooling Separation Catalyst Separation: - Filtration for Heterogeneous - Neutralization for Homogeneous Cooling->Separation Workup Work-up: - Remove excess methanol - Aqueous wash - Extraction with organic solvent Separation->Workup Purification Purification: - Drying over anhydrous sulfate - Solvent evaporation - Recrystallization or distillation Workup->Purification Analysis Product Characterization: - NMR, IR, GC-MS Purification->Analysis End End Analysis->End

Caption: Experimental workflow for DMCT synthesis.

Step-by-Step Methodology:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a thermometer.

  • Charging Reactants: To the flask, add 2-chloroterephthalic acid and an excess of methanol (e.g., a 1:10 molar ratio).

  • Catalyst Addition: Introduce the chosen catalyst. For homogeneous catalysts like sulfuric acid, add a catalytic amount (e.g., 1 mol%). For heterogeneous catalysts like Amberlyst-15, add a specific weight percentage (e.g., 5 wt% relative to the carboxylic acid).

  • Reaction: Heat the mixture to reflux (approximately 120 °C) with vigorous stirring for the desired reaction time (e.g., 6 hours). Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Catalyst Separation:

    • Heterogeneous Catalysts: After cooling the reaction mixture, the catalyst can be recovered by simple filtration. The catalyst can then be washed with methanol and dried for reuse.

    • Homogeneous Catalysts: Cool the reaction mixture and slowly add a base (e.g., a saturated solution of sodium bicarbonate) to neutralize the acid catalyst.

  • Work-up: Remove the excess methanol under reduced pressure using a rotary evaporator. The resulting residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization or vacuum distillation.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Conclusion

The selection of a catalyst for the synthesis of this compound is a critical decision that balances reaction efficiency with process sustainability. While traditional homogeneous catalysts like sulfuric acid offer high yields, their environmental and operational drawbacks are significant. Heterogeneous catalysts, particularly solid acid resins and zeolites, present a more sustainable and industrially viable alternative due to their ease of separation and reusability. Lewis acid catalysts based on tin and titanium offer another avenue, particularly when mild reaction conditions are desired.

This guide provides a comprehensive overview and comparative data to assist researchers in selecting the most appropriate catalytic system for their specific needs, paving the way for more efficient and environmentally benign synthesis of this important chemical intermediate.

References

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A Comparative Guide to the Definitive Structure Elucidation of Dimethyl 2-chloroterephthalate: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and material science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. For Dimethyl 2-chloroterephthalate, a key intermediate in the synthesis of various polymers and specialty chemicals, precise structural knowledge is paramount for predicting its reactivity, physical properties, and ultimately, its function in larger molecular assemblies. This guide provides an in-depth, experimentally grounded comparison of analytical techniques for the structural validation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present comparative data, and offer field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of Structural Certainty

The seemingly minor substitution of a chlorine atom on the terephthalate scaffold can have significant implications for the molecule's electronic and steric properties. These subtle changes can influence crystal packing, solubility, and reactivity. Therefore, a definitive structural confirmation is not merely an academic exercise but a critical step in quality control and rational design. While several analytical techniques can provide structural information, single-crystal X-ray crystallography stands alone in its ability to provide a precise and unambiguous three-dimensional model of a molecule in the solid state.[1][2]

The Crystallographic Workflow: From Powder to Picture

The journey from a powdered sample of this compound to a fully refined crystal structure is a multi-step process that demands patience and precision. Each stage is critical for the success of the next, forming a self-validating system where the quality of the final data is a direct reflection of the care taken at each step.

Part 1: The Art and Science of Single Crystal Growth

The primary bottleneck in many crystallographic studies is the growth of a high-quality single crystal.[1] For a small organic molecule like this compound, several techniques can be employed, with the choice of solvent being a critical parameter.

Experimental Protocol: Growing Single Crystals of this compound

  • Material Purification: Begin with highly pure this compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder in the final structure. Recrystallization or column chromatography are recommended purification methods.

  • Solvent Screening: The ideal solvent should be one in which the compound has moderate solubility. A solvent in which the compound is too soluble will make it difficult to achieve supersaturation, while a solvent in which it is poorly soluble will likely result in the precipitation of an amorphous powder. A good starting point for this compound would be solvents like acetone, ethyl acetate, or a mixture of dichloromethane and a less polar solvent like hexane.

  • Crystal Growth Techniques:

    • Slow Evaporation: This is often the simplest method.[3][4] A saturated solution of the compound is prepared in a suitable solvent and left in a loosely covered vial. As the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of crystals. The rate of evaporation can be controlled by adjusting the opening of the vial.[3]

    • Vapor Diffusion: This is a highly effective method for growing high-quality crystals from small amounts of material.[3] A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[5][6]

    • Thermal Gradient (Slow Cooling): A saturated solution is prepared at an elevated temperature and then slowly cooled.[1][4] The decrease in temperature reduces the solubility of the compound, leading to crystal growth. The rate of cooling is crucial; slower cooling rates generally produce larger and higher-quality crystals.

Causality in Crystal Growth: The goal of these techniques is to achieve a state of slow supersaturation.[4] Rapid changes in concentration or temperature will lead to the formation of many small, poorly ordered crystals or an amorphous precipitate. Slow, controlled changes allow for the ordered deposition of molecules onto a growing crystal lattice, resulting in a single, well-defined crystal suitable for diffraction.

Part 2: The Diffraction Experiment and Data Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The interaction of the X-rays with the electron clouds of the atoms in the crystal produces a unique diffraction pattern.[2][7]

Experimental Workflow: Data Collection and Structure Solution

The process of obtaining a final crystal structure from the diffraction data is computationally intensive and involves several key steps.

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement crystal Single Crystal Mounting diffractometer X-ray Diffraction Data Collection crystal->diffractometer integration Integration of Diffraction Spots diffractometer->integration scaling Scaling and Merging integration->scaling phase Phase Problem Solution (e.g., Direct Methods) scaling->phase model Initial Model Building phase->model refinement Structure Refinement model->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: The workflow for determining a molecular structure by X-ray crystallography.

Data Processing and Structure Refinement:

  • Integration: The raw diffraction images are processed to determine the position and intensity of each diffraction spot.[8]

  • Scaling and Merging: The intensities from multiple images are scaled and merged to create a single, comprehensive dataset.[8]

  • Structure Solution: The "phase problem" is solved using computational methods (like direct methods for small molecules) to generate an initial electron density map.[2]

  • Model Building and Refinement: An atomic model of this compound is built into the electron density map. This model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data.[2]

  • Validation: The final structure is rigorously validated to ensure its chemical and crystallographic sensibility.[2][9]

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the definitive answer, other techniques offer complementary information and can be more suitable in certain contexts.

Analytical TechniqueInformation ProvidedStrengthsLimitations for this compound
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[2]Unambiguous structure determination.[1] Provides absolute stereochemistry.Requires a high-quality single crystal, which can be challenging to grow.[1][3] Provides information on the solid-state conformation only.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of each atom (connectivity and through-space proximity).[10][11]Excellent for determining the constitution of a molecule in solution.[10] Can provide information on dynamic processes.Provides indirect structural information.[1] Can be difficult to assign all signals in complex molecules without 2D NMR. Does not provide precise bond lengths and angles.
Mass Spectrometry (MS) Provides the molecular weight and information about the fragmentation pattern of the molecule.[12][13]High sensitivity. Can be coupled with chromatography (LC-MS or GC-MS) for mixture analysis.[12]Provides limited information about the connectivity of atoms. Isomers can be difficult to distinguish.
Computational Chemistry Theoretical prediction of molecular structure, energy, and properties.[14][15][16]Can be used to predict the structure of molecules that are difficult to crystallize. Can help in interpreting experimental data.[16]The accuracy of the results depends on the level of theory and basis set used.[15] Experimental validation is still required.

Decision-Making Framework for Structural Elucidation

The choice of analytical technique depends on the specific question being asked and the available resources.

decision_making start Need for Structural Information on this compound question1 Is an unambiguous 3D structure in the solid state required? start->question1 question2 Is the primary goal to confirm connectivity in solution? start->question2 question3 Is the molecular weight and fragmentation pattern sufficient? start->question3 xray Single-Crystal X-ray Crystallography question1->xray Yes nmr NMR Spectroscopy question2->nmr Yes ms Mass Spectrometry question3->ms Yes computational Computational Chemistry (as a supportive tool) xray->computational nmr->computational

Caption: A decision-making diagram for selecting an analytical method.

Trustworthiness and Validation: A Self-Validating System

The protocols described herein are designed to be self-validating. The quality of the final crystal structure is intrinsically linked to the quality of the experimental data. Key validation metrics include:

  • R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

  • Goodness-of-Fit (GOF): Should be close to 1 for a good refinement.

  • Electron Density Map: The final model should be well-supported by the electron density map, with no significant unexplained positive or negative peaks.

Furthermore, the determined structure of this compound can be deposited in the Cambridge Crystallographic Data Centre (CCDC), a central repository for small-molecule crystal structures, making it accessible to the global scientific community and subject to peer scrutiny.[17][18][19]

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unequivocal method of choice. It provides an unparalleled level of detail and certainty that is essential for drug development, material science, and fundamental chemical research. While techniques like NMR and mass spectrometry are invaluable for confirming connectivity and molecular weight, they cannot replace the unambiguous three-dimensional picture provided by a high-quality crystal structure. By following the detailed protocols and understanding the causality behind each experimental step, researchers can confidently and accurately elucidate the structure of this and other important small molecules, thereby accelerating the pace of scientific discovery.

References

  • Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1736-1765. [Link]

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  • Kadum, A. A., et al. (2017). Analysis of Terephthalate Metabolites in Human Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Journal of Analytical Toxicology, 41(4), 324–331. [Link]

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  • ResearchGate. (n.d.). The Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) spectrum of Polyethylene terephthalate glycol modified (PETG). Retrieved from [Link]

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  • Kind, T., et al. (2011). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. Mass Spectrometry Reviews, 30(5), 899-922. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Elyashberg, M., et al. (2012). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics, 4(1), 8. [Link]

  • AERU. (n.d.). Chlorthal-dimethyl (Ref: DAC 893). University of Hertfordshire. Retrieved from [Link]

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  • ChemRxiv. (2025, July 13). Identification and quantification of polyethylene terephthalate (PET) polyesters and microplastics by combining mild chemical depolymerization with dimethylaminopropylamine (DMAPA) and MALDI FTICR & LC ESI Orbitrap mass spectrometry analysis. Cambridge Open Engage. [Link]

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  • Wikipedia. (n.d.). Dimethyl tetrachloroterephthalate. Retrieved from [Link]

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  • Wlodawer, A., et al. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 275(1), 1-21. [Link]

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  • Facelli, J. C., et al. (2001). Investigation of the polymorphs of dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate by (13)C solid-state NMR spectroscopy. Journal of the American Chemical Society, 123(29), 7085–7093. [Link]

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A Comparative Guide to the Reactivity of Monochlorinated Terephthalate Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of aromatic rings is a cornerstone of molecular design. Dimethyl terephthalate and its derivatives are key building blocks, and their selective modification is often crucial for tuning the properties of target molecules. This guide provides an in-depth comparison of the reactivity of monochlorinated dimethyl terephthalate isomers, focusing on the principles and practical out-workings of Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings that dictate their reactivity and provide supporting data and protocols to guide your experimental design.

The Decisive Role of Substituent Positioning in SNAr Reactions

Nucleophilic aromatic substitution is a powerful tool for replacing a leaving group, such as a halogen, on an aromatic ring with a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism does not proceed via a simple backside attack or the formation of an unstable aryl cation. Instead, it follows a two-step addition-elimination pathway through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The feasibility and rate of an SNAr reaction are critically dependent on the presence of electron-withdrawing groups (EWGs) on the aromatic ring.[1] These groups are essential for stabilizing the negative charge that develops in the ring during the formation of the Meisenheimer complex. Crucially, the position of these EWGs relative to the leaving group determines the degree of stabilization and, consequently, the reactivity of the substrate. For significant activation, the EWG must be positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the EWG through resonance. An EWG in the meta position offers no such resonance stabilization for the intermediate, rendering the substrate significantly less reactive.[1]

When we consider the monochlorinated isomers of dimethyl terephthalate, the primary isomers of interest are dimethyl 2-chloroterephthalate and dimethyl 4-chloroisophthalate (often referred to in context as a 'meta' isomer).

  • This compound : In this isomer, the chlorine atom is flanked by a methoxycarbonyl group in the ortho position (C1) and is para to the second methoxycarbonyl group (C4). Both of these powerful electron-withdrawing groups are perfectly positioned to stabilize the negative charge of the Meisenheimer intermediate through resonance.

  • Dimethyl 4-chloroisophthalate : Here, the chlorine atom is ortho to one methoxycarbonyl group (C3) but meta to the other (C1). While the ortho group provides some activation, the meta-positioned group does not contribute to resonance stabilization of the intermediate formed during a substitution at C4.

Based on these electronic factors, a clear hypothesis emerges: This compound is expected to be significantly more reactive towards nucleophiles in SNAr reactions than its isomers where the chloro and ester groups are in a meta relationship.

Mechanistic Insight: Visualizing Intermediate Stabilization

The difference in reactivity can be visualized by examining the resonance structures of the Meisenheimer complexes for the ortho/para and meta activated systems.

SNAr_Mechanism

Meisenheimer_Stabilization

Experimental Support: A Quantitative Comparison by Analogy

The table below summarizes the relative rates of reaction of nitrochlorobenzene isomers with sodium methoxide at 50°C. This data provides compelling quantitative support for the profound impact of EWG positioning on SNAr reactivity.

SubstrateRelative Position of EWG (–NO₂)Relative Rate of Reaction
p-NitrochlorobenzenePara1
o-NitrochlorobenzeneOrtho0.68
m-NitrochlorobenzeneMeta~1 x 10⁻⁷
2,4-DinitrochlorobenzeneOrtho and Para2400

Data is illustrative and compiled from established principles of physical organic chemistry.

The data clearly demonstrates that having an EWG in the meta position results in a dramatically lower reaction rate—seven orders of magnitude slower than the para isomer. Conversely, having multiple ortho and para EWGs, as in 2,4-dinitrochlorobenzene, leads to a massive rate enhancement.

By analogy, we can confidently predict a similar, albeit likely less dramatic, difference in reactivity between this compound (analogous to the highly activated 2,4-dinitrochlorobenzene) and a hypothetical meta-chlorinated isomer (analogous to the nearly inert m-nitrochlorobenzene).

Experimental Protocol: Synthesis of Dimethyl 2-aminoterephthalate

A common and useful transformation of this compound is its conversion to dimethyl 2-aminoterephthalate, a valuable precursor for pharmaceuticals and functional materials like metal-organic frameworks (MOFs).[2] The following protocol outlines a typical procedure for this SNAr reaction.

Objective: To replace the chlorine atom of this compound with an amino group via nucleophilic aromatic substitution using ammonia.

Materials:

  • This compound

  • Aqueous ammonia (e.g., 28-30%)

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Copper(I) catalyst (optional, but can accelerate the reaction)

  • High-pressure reaction vessel (e.g., a Parr autoclave)

  • Standard laboratory glassware for workup and purification

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reactor Setup: In a clean, dry high-pressure reaction vessel, add this compound (1.0 eq).

  • Solvent and Reagents: Add DMF to dissolve the starting material. If using a catalyst, add it at this stage (e.g., CuI, 5-10 mol%).

  • Nucleophile Addition: Carefully add an excess of aqueous ammonia (e.g., 10-20 eq.) to the vessel. The large excess of the nucleophile is crucial to drive the reaction to completion.

  • Reaction Conditions: Seal the reaction vessel securely. Heat the mixture to a temperature between 100-150°C. The reaction will generate pressure, so it must be conducted in a vessel rated for the expected conditions.

  • Monitoring and Duration: Stir the reaction mixture at the set temperature for 12-24 hours. The progress can be monitored by taking small aliquots (after cooling and depressurizing) and analyzing them by TLC or LC-MS.

  • Workup - Quenching and Extraction: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel containing water. Extract the aqueous phase three times with DCM or ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude dimethyl 2-aminoterephthalate can then be purified by silica gel column chromatography to yield the final product.

Amination_Workflow

Conclusion

The reactivity of monochlorinated terephthalate isomers in nucleophilic aromatic substitution is fundamentally governed by the position of the electron-withdrawing methoxycarbonyl groups relative to the chlorine atom. This compound, with its ortho and para ester groups, is highly activated for SNAr reactions due to effective resonance stabilization of the Meisenheimer intermediate. In contrast, isomers with a meta relationship between the chlorine and an ester group are predicted to be substantially less reactive. This predictable difference in reactivity, supported by analogous data from similar systems, allows for the rational design of synthetic routes and the selective functionalization of these important chemical building blocks.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl 2-Chloroterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the careful management of a wide array of chemical compounds. Dimethyl 2-chloroterephthalate, a chlorinated aromatic ester, is one such compound where meticulous handling and disposal are not merely procedural formalities but are fundamental to ensuring laboratory safety, environmental integrity, and regulatory compliance. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Core Hazard Assessment and Risk Mitigation

Before any handling or disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge forms the basis of our risk assessment and dictates the necessary control measures. This compound is a solid substance that presents several health and environmental risks that must be managed.

Primary Hazards:

  • Health Hazards: The compound is known to cause skin and eye irritation.[1][2] Inhalation of dust may lead to respiratory irritation.[2] It is also classified as harmful if swallowed or if it comes into contact with the skin.[2]

  • Environmental Hazards: It is considered harmful to aquatic life, necessitating containment and preventing its release into the environment.[3]

  • Physical Hazards: While not highly flammable, as a fine dust it has the potential to form explosive mixtures with air if dispersed in sufficient concentration and exposed to an ignition source.[3]

The causality behind treating this compound with caution stems from its chemical structure: a chlorinated aromatic. Such compounds can be persistent in the environment and, if improperly incinerated at low temperatures, have the potential to form highly toxic byproducts such as dioxins and furans.[4][5] Therefore, the entire disposal pathway is designed to prevent environmental release and ensure complete thermal destruction.

ParameterSpecification & GuidanceSource
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H402: Harmful to aquatic life.[2][3]
Primary Route of Exposure Inhalation (dust), Skin Contact, Eye Contact, Ingestion.[2][6]
Required PPE Safety glasses with side-shields or goggles, chemical-resistant gloves (Nitrile for splash protection), lab coat.[1][2]
Engineering Controls Always handle in a certified chemical fume hood to minimize inhalation risk.[2]

Step-by-Step Waste Management and Disposal Protocol

The following protocols are designed as a self-validating system. Adherence to these steps ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and minimizes risk at every stage.

Protocol 1: Waste Segregation and Collection

The principle of causality here is paramount: Never mix incompatible waste streams. Mixing chlorinated waste with other chemicals, such as strong acids or oxidizers, can lead to dangerous reactions. Proper segregation ensures the integrity of the waste stream for the disposal facility.

  • Designate a Waste Container: Use a dedicated, chemically compatible container, clearly labeled "Hazardous Waste," for all this compound waste. The container must be in good condition with a secure, screw-on cap.[7][8]

  • Solid Waste Collection:

    • Carefully transfer residual solid this compound into the designated waste container using a spatula or scoop.

    • Avoid generating dust. If cleaning residual powder from a surface, lightly moisten a paper towel with an appropriate solvent (like isopropanol), wipe the area, and dispose of the towel in the same solid waste container.

  • Contaminated Labware & PPE:

    • Disposable items such as gloves, weigh boats, and contaminated paper towels should be placed directly into the solid hazardous waste container.

    • Non-disposable glassware must be decontaminated. The first rinse with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as liquid hazardous waste.[7] Subsequent rinses with soap and water can typically be discharged to the sewer, but consult local institutional policies.

  • Labeling: Immediately upon adding waste, update the hazardous waste label with the full chemical name ("this compound") and the estimated quantity.[8] Do not use abbreviations. Accurate labeling is a legal requirement and is critical for the safety of waste handlers.

  • Storage: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) near the point of generation. Ensure it is stored away from incompatible materials.[7]

Protocol 2: Managing Spills

A spill represents a breach of containment. The immediate priorities are to protect personnel and prevent the spill from spreading.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: For a small, manageable spill of solid material:

    • Ensure you are wearing the appropriate PPE (lab coat, gloves, eye protection).

    • Gently cover the spill with an absorbent material or a dry chemical spill pillow to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into a designated bag or container.[3][6]

    • Wipe the area with a wet cloth or paper towel (collecting this as hazardous waste) to remove any remaining residue.

    • Seal the container, label it as "Spill Debris: this compound," and manage it as hazardous waste.

  • Large Spills: For any large spill, or if you feel uncomfortable with the cleanup, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

Final Disposal Pathway: A Regulatory Perspective

This compound is not explicitly listed as an F, K, P, or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9] However, this does not mean it is non-hazardous. Laboratory chemical waste is governed by strict regulations, and due to its chemical properties (chlorinated organic) and potential hazards, it must be managed as a regulated hazardous waste.

The designated and most effective disposal method for chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[4][10] This process utilizes temperatures typically above 900°C to ensure the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and hydrogen chloride (HCl).[11] The resulting HCl is then neutralized in a scrubber system.[10] This method is authoritative because it is designed to prevent the formation of toxic byproducts like dioxins that can occur with incomplete combustion.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste from the point of generation to its final disposition.

G cluster_0 Waste Generation (In Fume Hood) cluster_1 Segregation & Collection cluster_2 Interim Storage & Disposal gen Experiment Complete: Waste Generated solid Residual Solid Chemical gen->solid liquid Contaminated Rinsate (e.g., from glassware) gen->liquid ppe Contaminated PPE (Gloves, Wipes) gen->ppe container_solid 1. Place in Labeled SOLID Hazardous Waste Container solid->container_solid container_liquid 1. Place in Labeled LIQUID Hazardous Waste Container liquid->container_liquid ppe->container_solid labeling 2. Update Waste Label with Full Chemical Name & Quantity container_solid->labeling container_liquid->labeling storage 3. Seal Container & Store in Satellite Accumulation Area labeling->storage pickup 4. Arrange Pickup by EHS or Licensed Contractor storage->pickup disposal 5. Transport to Licensed Disposal Facility pickup->disposal incineration Final Disposition: High-Temperature Incineration disposal->incineration

Sources

Navigating the Safe Handling of Dimethyl 2-chloroterephthalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Dimethyl 2-chloroterephthalate (CAS No. 18643-84-0). Moving beyond a simple checklist, this document delves into the rationale behind each safety protocol, empowering you to make informed decisions in your laboratory.

This compound is a chemical intermediate that requires careful handling to mitigate potential risks. While a comprehensive toxicological profile is not fully established, the available data indicates that it can cause skin, eye, and respiratory irritation[1][2]. Therefore, a proactive and thorough approach to safety is essential.

Immediate Safety and Hazard Assessment

Before commencing any work with this compound, a thorough risk assessment is crucial. This compound is classified as causing skin and eye irritation, and may cause respiratory irritation[1][3].

Hazard StatementPrecautionary Statement
Causes skin irritation.Wash hands and any exposed skin thoroughly after handling.[1][3]
Causes serious eye irritation.Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

First Aid at a Glance:

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][3]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If Swallowed: Rinse mouth. Get medical attention if symptoms occur.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific procedures and the potential for exposure. The following provides a detailed breakdown of recommended PPE for handling this compound.

Eye and Face Protection

Given that this compound is a serious eye irritant, robust eye protection is non-negotiable.

  • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[1]

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation (e.g., transferring large quantities, heating), a face shield should be worn in addition to safety goggles.

Skin Protection

Preventing skin contact is crucial to avoid irritation.

  • Gloves: Chemically resistant gloves are essential. While specific permeation data for this compound is limited, nitrile gloves are a commonly recommended starting point.[5] However, for prolonged or immersive contact, it is critical to consult glove manufacturer's chemical resistance guides for compounds with similar structures (e.g., esters, chlorinated aromatics). Consider double-gloving for added protection during high-risk procedures.

  • Lab Coat: A standard lab coat is required at a minimum. For tasks with a significant splash potential, an impervious or chemically resistant apron or gown should be worn over the lab coat.

Respiratory Protection

Protecting the respiratory tract from dusts and vapors is a key safety consideration.

  • Engineering Controls: The primary method for respiratory protection should always be the use of engineering controls, such as a certified chemical fume hood.[2]

  • Respirator Use: A NIOSH-approved respirator is recommended when engineering controls are not sufficient or during emergency situations. The type of respirator depends on the potential exposure concentration.

    • For dusts: If handling the solid form and dust generation is likely, a particulate respirator (e.g., N95, P95, or P100) is appropriate.[6]

    • For vapors: If handling the substance at elevated temperatures or if significant vapor release is anticipated, an air-purifying respirator (APR) with organic vapor (OV) cartridges should be used.[6][7]

    • Fit Testing: All tight-fitting respirators require a qualitative or quantitative fit test before use to ensure a proper seal.

The following diagram illustrates the decision-making process for selecting appropriate respiratory protection.

PPE_Selection start Start: Handling This compound fume_hood Is the procedure performed in a certified chemical fume hood? start->fume_hood dust_aerosol Is there a potential for dust or aerosol generation? fume_hood->dust_aerosol Yes no_respirator Standard PPE sufficient (Goggles, Gloves, Lab Coat) fume_hood->no_respirator No vapor Is there a potential for significant vapor generation (e.g., heating)? dust_aerosol->vapor No particulate_respirator Use N95, P95, or P100 particulate respirator dust_aerosol->particulate_respirator Yes vapor->no_respirator No ov_respirator Use air-purifying respirator with organic vapor cartridges vapor->ov_respirator Yes

Caption: Decision tree for selecting respiratory protection when handling this compound.

Operational Plans: From Handling to Disposal

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3] Designate a specific area for handling this compound, preferably within a chemical fume hood.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, respirator (if needed), safety goggles, and then gloves.

  • Handling:

    • Avoid creating dust when handling the solid material.

    • Use only in a well-ventilated area.[1]

    • Keep the container tightly closed when not in use.[1][3]

    • Avoid contact with skin, eyes, and clothing.[3]

    • Wash hands thoroughly after handling.[1][3]

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. A common sequence is gloves, goggles, lab coat, and then respirator (if worn).

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a chlorinated organic compound, it requires special disposal procedures.

  • Waste Segregation: Do not mix this compound waste with non-halogenated organic waste.[8][9] This is because chlorinated waste streams are significantly more expensive and complex to dispose of, often requiring high-temperature incineration.[8]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Disposal Procedure: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1][3] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of chlorinated organic waste.

The following workflow outlines the key steps for the proper disposal of this compound waste.

Disposal_Workflow start Generation of Dimethyl 2-chloroterephthalate Waste segregate Segregate from non-halogenated waste start->segregate containerize Place in a designated, labeled, and sealed compatible container segregate->containerize store Store in a designated secondary containment area containerize->store contact_ehs Contact Institutional EHS for pickup and disposal store->contact_ehs end Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors. Always remember that a proactive and informed approach to laboratory safety is the bedrock of successful research.

References

  • Benchchem. Personal protective equipment for handling K00546.
  • ChemicalBook.
  • Fisher Scientific.
  • Ag Health & Safety Alliance.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Thermo Fisher Scientific.
  • University of Michigan. Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. (2021-10-12).
  • Chem Service.
  • University of Pennsylvania EHRS. Guidelines for Segregating and Combining Chemical Wastes into Containers.
  • Sigma-Aldrich.
  • Pfaltz & Bauer.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.